GC376 sodium
Description
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Properties
Molecular Formula |
C21H31N3NaO8S+ |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/t15?,16-,17-,20?;/m0./s1 |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GC376 sodium mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GC376 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3][4][5] This dipeptide-based protease inhibitor serves as a critical tool in the ongoing search for effective antiviral therapeutics.[1][6] This technical guide provides a comprehensive overview of the core mechanism of action of GC376, detailing its molecular interactions, inhibitory kinetics, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Covalent Inhibition of the Main Protease (Mpro/3CLpro)
The primary target of GC376 is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro).[7][8][9][10] This enzyme plays an indispensable role in the coronavirus life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[1][11][12]
GC376 functions as a prodrug; it is the bisulfite adduct of the active aldehyde compound, GC373.[1][4][13][14] Upon administration, GC376 is converted to GC373.[13][14][15] The aldehyde warhead of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) within the active site of the Mpro.[3][7][13][16] This interaction results in the formation of a hemithioacetal, which effectively blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme.[3][13][14] By preventing the processing of the viral polyprotein, GC376 halts the viral replication cycle.[10]
Some studies suggest a dual mechanism of action where GC376 may also inhibit host cathepsin L in certain cell lines like Vero cells.[17]
Quantitative Data on Inhibitory Activity
The inhibitory potency of GC376 has been quantified against various coronaviruses and their respective Mpro enzymes using multiple in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Virus | Assay Type | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Antiviral Assay | Vero E6 | 3.37 | [1] |
| SARS-CoV-2 | Viral Yield Reduction | Caco-2 | 2.58 ± 0.21 | [17] |
| SARS-CoV-2 | Antiviral Assay | Vero | 0.70 | [11][18] |
| SARS-CoV-2 | Antiviral Assay | Vero | 15.57 | [11] |
| SARS-CoV-2 | Antiviral Assay | Vero E6 | 0.18 | [12] |
| SARS-CoV-2 (HRB26) | Antiviral Assay | Vero E6 | 0.643 ± 0.085 | [16] |
| SARS-CoV-2 (HRB26M) | Antiviral Assay | Vero E6 | 0.881 ± 0.109 | [16] |
Table 1: Antiviral Activity (EC50) of GC376 against Various Coronaviruses.
| Enzyme | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 Mpro | FRET Assay | in the nanomolar range | [1] |
| SARS-CoV-2 Mpro | FRET Assay | 0.89 | [3] |
| PEDV Mpro | FRET Assay | 1.11 | [3] |
| FIPV Mpro | FRET Assay | 0.72 | [3] |
| SARS-CoV Mpro | FRET Assay | 4.35 | [3] |
| MERS-CoV Mpro | FRET Assay | 1.56 | [3] |
| TGEV Mpro | FRET Assay | 0.82 | [3] |
| SARS-CoV-2 Mpro | FRET Assay | 0.15 | [11] |
| SARS-CoV-2 Mpro | FRET Assay | 1.5 | [12] |
| SARS-CoV-2 Mpro P132H | FRET Assay | 20 | [12] |
Table 2: Enzymatic Inhibition (IC50) of GC376 against Viral Main Proteases.
| Enzyme | Assay Type | Ki (nM) | Reference |
| FIPV Mpro | Enzyme Kinetics | 2.1 | [13][14] |
| SARS-CoV Mpro | Enzyme Kinetics | 20 | [13][14] |
| SARS-CoV-2 Mpro | Enzyme Kinetics | 40 | [13][14] |
Table 3: Inhibition Constant (Ki) of GC376.
| Enzyme | Assay Type | KD (µM) | Reference |
| SARS-CoV-2 Mpro | Isothermal Titration Calorimetry (ITC) | 1.6 | [3] |
Table 4: Dissociation Constant (KD) of GC376.
| Cell Line | CC50 (µM) | Reference |
| Caco-2 | > 100 | [17] |
| Vero E6 | > 200 | [12] |
| Vero E6 | > 250 | [16] |
Table 5: Cytotoxicity (CC50) of GC376.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of GC376.
Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against viral proteases.[3][7]
-
Principle: A synthetic peptide substrate containing the Mpro cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of GC376 for a defined period (e.g., 10 minutes at 37°C).[13]
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.[11][18]
-
Antiviral Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit viral replication, quantified by the reduction in the formation of viral plaques.[1]
-
Principle: A confluent monolayer of susceptible cells (e.g., Vero E6) is infected with a known amount of virus. The virus replicates and spreads to neighboring cells, forming localized areas of cell death known as plaques. An overlay medium (e.g., containing agarose) restricts the spread of the virus to adjacent cells. The number of plaques is proportional to the initial amount of infectious virus.
-
Procedure:
-
Seed susceptible cells in multi-well plates and grow to confluence.[19]
-
Infect the cell monolayer with the virus for a set period (e.g., 2 hours).[18]
-
Remove the viral inoculum and wash the cells.
-
Add an overlay medium containing serial dilutions of GC376.[19]
-
Incubate the plates for several days until plaques are visible.[19]
-
Fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., 0.5% crystal violet) to visualize the plaques.[19]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is determined from the dose-response curve.
-
X-ray Crystallography
This technique provides high-resolution structural information on how GC376 binds to the Mpro active site.[3][7][13]
-
Principle: A purified Mpro-GC376 complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.
-
Procedure:
-
Express and purify the target Mpro.
-
Incubate the purified Mpro with an excess of GC376 to form the complex.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Grow high-quality crystals of the Mpro-GC376 complex.
-
Collect X-ray diffraction data from the crystals.
-
Process the data and solve the crystal structure to reveal the detailed molecular interactions between GC376 and the Mpro active site.[9][15][16][20][21]
-
Visualizations
Mechanism of Action of GC376
Caption: Covalent inhibition of viral Mpro by GC376, preventing polyprotein processing.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of GC376.
Coronavirus Polyprotein Processing Pathway
Caption: Inhibition of coronavirus polyprotein processing by GC376 targeting Mpro.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC376 - Wikipedia [en.wikipedia.org]
- 5. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 11. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 12. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 14. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Covalent Inhibition of 3CL Protease by GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses, including SARS-CoV-2, and noroviruses.[1][2] It functions as a dipeptidyl bisulfite adduct prodrug, which is converted to its active aldehyde form, GC373 (also known as nirmatrelvir's aldehyde precursor), to target the highly conserved 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3][4] This enzyme is essential for viral replication, as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[1][5] By forming a covalent bond with a key catalytic residue, GC376 effectively blocks this process, thereby halting viral proliferation.[2][6] This technical guide provides a comprehensive overview of the core mechanism of GC376, detailing its covalent interaction with 3CLpro, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Mechanism of Action: Covalent Inhibition of 3CL Protease
The inhibitory action of GC376 is a multi-step process that begins with its conversion from a prodrug to its active form and culminates in the covalent modification of the 3CL protease.
-
Prodrug Activation : GC376 is a bisulfite adduct of the aldehyde GC373.[4] This formulation enhances stability and solubility. In an aqueous environment or within a host cell, GC376 readily converts to its active aldehyde form, GC373.[2][4]
-
Targeting the Active Site : The active GC373 is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the 3CLpro. This allows it to fit into the enzyme's substrate-binding pocket.[6]
-
Covalent Bond Formation : The catalytic dyad of 3CLpro typically consists of a cysteine and a histidine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[2][6] The aldehyde "warhead" of GC373 undergoes a nucleophilic attack from the sulfur atom of the catalytic cysteine residue.[7] This results in the formation of a stable covalent hemithioacetal bond.[6] This covalent modification effectively and often reversibly blocks the active site, preventing the enzyme from processing viral polyproteins.[6][8]
Caption: Mechanism of GC376 prodrug activation and covalent inhibition of 3CL protease.
Viral Polyprotein Processing and Inhibition Logic
The 3CL protease plays a critical role in the viral life cycle by processing large polyproteins into individual, functional proteins necessary for viral replication. GC376 directly interrupts this essential process.
Caption: Logical flow of 3CLpro-mediated viral polyprotein processing and its blockage by GC376.
Quantitative Data Summary
The inhibitory activity of GC376 has been quantified against the 3CL proteases of numerous coronaviruses. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (KD) are key parameters demonstrating its potency.
| Virus | Protease | Assay Type | IC50 (µM) | Ki (nM) | KD (µM) | Reference(s) |
| SARS-CoV-2 | 3CLpro | FRET | 0.17 - 0.89 | - | 1.6 | [6][9] |
| SARS-CoV-2 | 3CLpro | SAMDI-MS | 0.060 | - | - | [10] |
| SARS-CoV | 3CLpro | FRET | 4.35 | - | - | [6] |
| MERS-CoV | 3CLpro | FRET | 1.56 | - | - | [6] |
| FIPV (Feline) | 3CLpro | FRET | 0.72 | ~2-5 | - | [6][11][12] |
| PEDV (Porcine) | 3CLpro | FRET | 1.11 | - | - | [6][13] |
| TGEV (Porcine) | 3CLpro | FRET | 0.15 - 0.82 | - | - | [6][14] |
| Norovirus (Norwalk) | 3CLpro | FRET | 0.61 - 3.48 | - | - | [15] |
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 0.70 - 3.37 | [1] |
| SARS-CoV-2 | 293T-ACE2 | CPE Inhibition | 0.02 | [16] |
| FIPV (Feline) | CRFK | Antiviral Assay | 0.2 | [14] |
Note: IC50, Ki, and EC50 values can vary based on specific assay conditions, substrate concentrations, and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 3CLpro inhibitors. Below are protocols for key experiments cited in the evaluation of GC376.
FRET-Based 3CL Protease Inhibition Assay
This assay is widely used to determine the enzymatic activity of 3CL protease and the inhibitory potency of compounds like GC376.
-
Principle : A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[2][9]
-
Methodology :
-
Reagent Preparation :
-
Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA.[17]
-
Enzyme: Purified recombinant 3CL protease (e.g., 50-100 nM final concentration).[11][18]
-
Substrate: FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) at a concentration near its Km value (e.g., 15-40 µM).[11][17]
-
Inhibitor: Prepare serial dilutions of GC376 in DMSO, then further dilute in assay buffer. The final DMSO concentration should not exceed 1-1.5%.[14]
-
-
Assay Procedure :
-
In a 96-well or 384-well black microplate, add the 3CL protease.[14][17]
-
Add various concentrations of GC376 (or DMSO control) to the wells.
-
Pre-incubate the enzyme and inhibitor for 30-60 minutes at 37°C.[14][17]
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm or 490/520 nm).[2][14]
-
-
Data Analysis :
-
Calculate initial reaction velocities from the linear phase of the fluorescence increase.
-
For IC50 determination, calculate the percentage of inhibition at each GC376 concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve.[15]
-
-
Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect host cells from virus-induced death.
-
Principle : Virus infection leads to observable damage to host cells, known as the cytopathic effect (CPE). An effective antiviral will prevent or reduce CPE, allowing cells to remain viable.
-
Methodology :
-
Cell Plating : Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to 80-90% confluency.[1]
-
Compound and Virus Addition :
-
Prepare serial dilutions of GC376 in the cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).[1]
-
Include controls: virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus).[1]
-
-
Incubation : Incubate the plates for 48-72 hours at 37°C with 5% CO2, until approximately 90% CPE is observed in the virus control wells.[1][16]
-
Viability Assessment : Quantify cell viability. This can be done visually or using a quantitative method like the ATPLite luminescence assay or Crystal Violet staining.[16][19]
-
Data Analysis :
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.[19]
-
In parallel, determine the half-maximal cytotoxic concentration (CC50) from the compound toxicity control wells to assess the inhibitor's safety profile.[1]
-
-
X-ray Crystallography of 3CLpro-GC376 Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.
-
Principle : By crystallizing the protein-inhibitor complex and diffracting X-rays, one can determine the atomic coordinates of the complex, confirming the covalent bond and identifying key non-covalent interactions that stabilize the binding.
-
Methodology :
-
Protein Expression and Purification : Express recombinant 3CL protease in a suitable system (e.g., E. coli) and purify to high homogeneity using chromatography techniques.[20]
-
Complex Formation : Incubate the purified 3CL protease with a 2-5 fold molar excess of GC376 on ice for at least 1 hour to ensure covalent complex formation.[20]
-
Crystallization : Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom screens.[21]
-
Data Collection and Processing :
-
Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
-
Structure Solution and Refinement : Solve the structure using molecular replacement with a known 3CLpro structure as a model. Build the GC373 ligand into the electron density map and refine the model to yield the final high-resolution structure of the complex.[6][20]
-
Caption: A typical experimental workflow for the evaluation of a 3CLpro inhibitor like GC376.
Conclusion
GC376 is a well-characterized covalent inhibitor of the viral 3CL protease. Its mechanism as a prodrug that forms a covalent hemithioacetal with the catalytic cysteine of 3CLpro is supported by extensive biochemical, cellular, and structural data. The quantitative data consistently demonstrate its potent inhibitory activity across a broad range of coronaviruses and other viruses. The established experimental protocols provide a robust framework for the continued evaluation of GC376 and the development of next-generation covalent inhibitors targeting this critical viral enzyme. This guide serves as a foundational resource for professionals engaged in antiviral research and drug development, offering a detailed understanding of the core technical aspects of GC376's mode of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of SARS-CoV-2 3C-like protease inhibitors using self-assembled monolayer desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
The Activation of Prodrug GC376 to its Active Form GC373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 is a promising prodrug with broad-spectrum antiviral activity against a range of RNA viruses, most notably coronaviruses. Its efficacy lies in its conversion to the active aldehyde metabolite, GC373, a potent inhibitor of the viral main protease (Mpro or 3CLpro). This technical guide provides an in-depth overview of the activation of GC376 to GC373, detailing the underlying chemical mechanism, experimental protocols for its evaluation, and a summary of its inhibitory activity.
Introduction
The emergence of novel and re-emerging viral threats necessitates the development of effective broad-spectrum antiviral therapeutics. The coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro), is a highly conserved enzyme essential for viral replication, making it an attractive target for antiviral drug development.[1] GC376, a dipeptide-based protease inhibitor, has demonstrated significant therapeutic potential, particularly in the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[2][3] The clinical efficacy of GC376 is attributed to its in vivo conversion to the active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue of the 3CLpro.[1][4] This guide serves as a comprehensive resource for researchers and drug development professionals working with GC376 and related compounds.
The Prodrug Activation Mechanism
GC376 is a bisulfite adduct of the active aldehyde GC373.[1] This chemical modification enhances the compound's stability and solubility. The activation of GC376 to GC373 is a facile and spontaneous conversion that occurs under physiological and aqueous conditions.[5] This process involves the reversible dissociation of the bisulfite group to yield the reactive aldehyde, GC373.
The active aldehyde, GC373, then targets the 3CL protease. The catalytic dyad of the 3CLpro active site, typically composed of a cysteine and a histidine residue, is responsible for cleaving the viral polyprotein. GC373 acts as a covalent inhibitor by forming a hemithioacetal linkage with the sulfhydryl group of the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro).[4] This covalent modification blocks the active site, preventing the processing of the viral polyprotein and thereby inhibiting viral replication.
Figure 1: Activation of GC376 and inhibition of 3CL protease.
Data Presentation
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GC376 and GC373 against the 3CL protease of various coronaviruses.
| Virus | Protease | Compound | IC50 (µM) | Reference(s) |
| SARS-CoV-2 | 3CLpro | GC376 | 0.19 ± 0.04 | [6] |
| SARS-CoV-2 | 3CLpro | GC373 | 0.40 ± 0.05 | [6] |
| SARS-CoV | 3CLpro | GC376 | 0.034 | |
| MERS-CoV | 3CLpro | GC376 | - | [7] |
| Feline Coronavirus (FCoV) | 3CLpro | GC376 | 0.49 ± 0.07 | [6] |
| HCoV-229E | 3CLpro | GC376 | - | [7] |
| HCoV-NL63 | 3CLpro | GC376 | - | [7] |
| HCoV-HKU1 | 3CLpro | GC376 | - | [7] |
Note: Some values are reported without standard deviation in the source literature. "-" indicates data was part of a study but a specific value was not provided in the abstract.
Antiviral Activity in Cell Culture (EC50)
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The following table summarizes the EC50 values of GC376 against various coronaviruses in different cell lines.
| Virus | Cell Line | Compound | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | GC376 | 3.37 | [2] |
| SARS-CoV-2 | Vero E6 | GC376 | 0.57 | [4] |
| SARS-CoV-2 | Vero E6 | GC373 | 0.7 | [4] |
| HCoV-NL63 | Caco-2 | GC376 | 0.7013 | [8] |
| HCoV-229E | A549 | GC376 | < 3 | [8] |
| HCoV-OC43 | A549 | GC376 | < 3 | [8] |
| FIPV (Serotype II) | CRFK | GC376 | 0.39 | [9] |
Pharmacokinetics in Cats
Studies in cats with FIP have provided valuable pharmacokinetic data for GC376.
| Parameter | Value | Unit | Administration Route | Reference(s) |
| Dosage | 15 | mg/kg | Subcutaneous (q12h) | [3] |
| Cmax (NHC metabolite of MPV) | 1551 (SD ± 720) | ng/mL | Oral (single dose) | [10] |
| Tmax (NHC metabolite of MPV) | 2.6 (SD ± 1.4) | h | Oral (single dose) | [10] |
| T1/2 (NHC metabolite of MPV) | 1.6 (SD ± 1.1) | h | Oral (single dose) | [10] |
| Brain Penetration | 3% of plasma concentration | % | - | [3] |
Note: Direct pharmacokinetic parameters for GC376 in cats were limited in the searched literature. The provided data for Cmax, Tmax, and T1/2 are for the active metabolite of a different antiviral (Molnupiravir) in cats and are included for comparative context of antiviral pharmacokinetics in this species. The dosage and brain penetration data are specific to GC376.
Experimental Protocols
Synthesis of GC376
The synthesis of GC376 is a multi-step process involving the preparation of the aldehyde precursor, GC373, followed by the formation of the bisulfite adduct.[5]
Protocol 1: Synthesis of Aldehyde Precursor (GC373) This involves standard peptide coupling of N-Cbz-L-Leucine and L-γ-Glutamyl-γ-lactam methyl ester hydrochloride, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.[5]
Protocol 2: Synthesis of GC376 from GC373 The final step involves the reaction of the aldehyde precursor (GC373) with sodium bisulfite in a suitable solvent system to form the white precipitate of GC376.[5]
In Vitro 3CL Protease Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to determine the IC50 of 3CL protease inhibitors.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by the 3CL protease, leading to an increase in fluorescence. The presence of an inhibitor prevents cleavage and reduces the fluorescence signal.
General Protocol:
-
Reagents: Recombinant 3CL protease, FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans), assay buffer, and test compound (GC376/GC373).[11][12]
-
Procedure: The 3CL protease is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the FRET substrate.
-
Detection: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[6]
Antiviral Plaque Reduction Assay
This assay is used to determine the EC50 of an antiviral compound by quantifying the reduction in viral plaques.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of the antiviral compound. The number of plaques (areas of cell death) is counted to determine the viral titer.
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured to confluence in multi-well plates.[13]
-
Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Treatment: The infected cells are treated with serial dilutions of GC376.
-
Overlay: An overlay medium (e.g., containing agarose) is added to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.[13]
-
Incubation and Staining: After an incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 value is calculated.[13]
Mandatory Visualizations
Coronavirus Polyprotein Processing Pathway
The 3CL protease plays a crucial role in the coronavirus replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).
Figure 2: Role of 3CLpro in viral polyprotein processing.
Experimental Workflow for Antiviral Evaluation
The evaluation of an antiviral prodrug like GC376 involves a series of in vitro and in vivo experiments.
Figure 3: A logical workflow for the evaluation of GC376.
Conclusion
GC376 is a well-characterized prodrug that effectively delivers the active 3CL protease inhibitor, GC373, to the site of viral replication. The straightforward activation mechanism, coupled with potent antiviral activity across a range of coronaviruses, underscores its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of GC376 and its analogs in the ongoing effort to combat viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 13. benchchem.com [benchchem.com]
The Broad-Spectrum Antiviral Activity of GC376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 is a dipeptide-based prodrug that exhibits potent, broad-spectrum antiviral activity against a range of viruses, particularly coronaviruses. It is a competitive, reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme critical for viral replication. By targeting the highly conserved Mpro, GC376 effectively halts the viral life cycle. This technical guide provides a comprehensive overview of the antiviral activity of GC376, including its mechanism of action, quantitative efficacy data against various viruses, and detailed experimental protocols for its evaluation.
Introduction
The emergence of novel viral threats, such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for broad-spectrum antiviral therapeutics. GC376 has emerged as a promising candidate, demonstrating significant efficacy against a variety of coronaviruses.[1][2] Originally investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, GC376 has garnered considerable attention for its potential application against human coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[2][3]
GC376 is a prodrug of GC373, its active aldehyde form.[2] This conversion occurs in vivo, and GC373 then acts as a potent inhibitor of the viral main protease (Mpro).[2] The broad-spectrum nature of GC376 is attributed to the high degree of conservation of the Mpro active site across different coronaviruses.[1][2]
Mechanism of Action
The antiviral activity of GC376 is centered on the inhibition of the viral main protease (Mpro). Mpro plays an indispensable role in the viral life cycle by cleaving the large viral polyproteins (pp1a and pp1ab) into individual, functional non-structural proteins (nsps).[2] These nsps are essential for the formation of the viral replication and transcription complex.
GC376, as a prodrug, is administered and subsequently converted to its active form, GC373. GC373 is a dipeptide analog that acts as a competitive inhibitor of Mpro. It forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[4] This covalent modification blocks the substrate-binding pocket and renders the protease inactive, thereby preventing the processing of the viral polyproteins and halting viral replication.[2]
Figure 1: Mechanism of GC376 Inhibition of Viral Replication.
Quantitative Data on Antiviral Activity
The efficacy of GC376 has been quantified against a range of coronaviruses through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: In Vitro Efficacy of GC376 (IC50, EC50, Ki)
| Virus | Assay Type | Cell Line/Enzyme | Value (µM) | Reference |
| SARS-CoV-2 | IC50 | Mpro | 0.89 | [5] |
| SARS-CoV-2 | EC50 | Vero E6 | 3.37 | [1] |
| SARS-CoV-2 | Ki | Mpro | 0.04 | [3] |
| SARS-CoV | IC50 | Mpro | 4.35 | [5] |
| MERS-CoV | IC50 | Mpro | 1.56 | [5] |
| Feline Infectious Peritonitis Virus (FIPV) | IC50 | Mpro | 0.72 | [5] |
| Feline Infectious Peritonitis Virus (FIPV) | Ki | Mpro | 0.0021 | [3] |
| Porcine Epidemic Diarrhea Virus (PEDV) | IC50 | Mpro | 1.11 | [5] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | IC50 | Mpro | 0.82 | [5] |
| Human Coronavirus 229E (HCoV-229E) | EC50 | Huh-7 | ~1.0 | [6] |
| Human Coronavirus OC43 (HCoV-OC43) | EC50 | HCT-8 | ~1.0 | [6] |
| Human Coronavirus NL63 (HCoV-NL63) | EC50 | Caco-2 | 0.70 | [6][7] |
IC50 (Half-maximal inhibitory concentration): Concentration of the drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): Concentration of the drug that provides 50% of the maximal response in a cell-based assay. Ki (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Table 2: Cytotoxicity of GC376 (CC50)
| Cell Line | Value (µM) | Reference |
| Vero E6 | >200 | [1] |
| Vero | >200 | [8] |
| CRFK | >100 | [9] |
CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes the death of 50% of cultured cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. All work with live viruses must be conducted in a BSL-3 or higher containment facility, adhering to all institutional and national safety guidelines.
Fluorescence Resonance Energy Transfer (FRET)-based Mpro Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of GC376 against the viral main protease.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its uncleaved state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Materials:
-
Purified recombinant Mpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
GC376 stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of GC376 in the assay buffer. The final DMSO concentration should be kept constant and low (<1%).
-
Add a fixed concentration of purified Mpro to each well of a 384-well plate.
-
Add the serially diluted GC376 to the respective wells. Include a DMSO-only control (100% enzyme activity) and a no-enzyme control (background).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial velocity of the reaction for each concentration of GC376.
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Plaque Reduction Assay
This assay is used to determine the half-maximal effective concentration (EC50) of GC376 in a cell-based system.
-
Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
GC376 stock solution
-
Virus stock of known titer
-
Low-melting-point agarose
-
Crystal violet staining solution (0.5%)
-
Formaldehyde (10%)
-
24-well plates
-
-
Protocol:
-
Seed Vero E6 cells in 24-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of GC376 in DMEM with 2% FBS.
-
Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum, wash the cells once with PBS, and add the serially diluted GC376. Include a virus control (no compound) and a cell control (no virus).
-
Prepare a 0.8% agarose overlay by mixing equal volumes of 1.6% low-melting-point agarose and 2X DMEM with 4% FBS.
-
Overlay the cells with the agarose mixture and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of GC376 compared to the virus control.
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration and fit the data to a dose-response curve to determine the EC50 value.[7]
-
Cytotoxicity Assay (CC50 Determination)
This assay is essential for determining the concentration of GC376 that is toxic to the host cells.
-
Principle: This assay measures cell viability in the presence of varying concentrations of the test compound.
-
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS
-
GC376 stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of GC376 in DMEM with 10% FBS.
-
Aspirate the medium from the cells and add the different concentrations of GC376. Include a cell-only control (no compound).
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the cell-only control.
-
Plot the percentage of cell viability against the logarithm of the GC376 concentration and fit the data to a dose-response curve to determine the CC50 value.[9]
-
Figure 2: General Experimental Workflow for GC376 Evaluation.
Conclusion
GC376 is a potent, broad-spectrum antiviral compound with a well-defined mechanism of action targeting the highly conserved main protease of coronaviruses. The quantitative data from numerous in vitro studies demonstrate its significant efficacy against a wide range of these viruses, including SARS-CoV-2. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of GC376 and other Mpro inhibitors. The favorable safety profile indicated by the high CC50 values further supports its development as a potential therapeutic agent for current and future coronavirus outbreaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of GC376 Sodium: A Technical Guide for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 sodium, a dipeptidyl bisulfite adduct, has emerged as a potent broad-spectrum inhibitor of coronavirus main protease (Mpro), a critical enzyme in viral replication. Initially developed for the treatment of feline infectious peritonitis (FIP), a fatal feline coronavirus disease, GC376 has demonstrated significant therapeutic potential against a range of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of GC376. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a collection of quantitative data to facilitate comparative analysis. Visualizations of key biological pathways and experimental workflows are included to enhance understanding. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antiviral therapeutics.
Introduction: The Emergence of a Potent Protease Inhibitor
The journey of GC376 began in the quest for effective treatments for Feline Infectious Peritonitis (FIP), a devastating disease in cats caused by a feline coronavirus (FCoV)[1][2]. Traditional antiviral therapies had proven largely ineffective against FIP. Structure-guided drug design led to the development of GC376, a prodrug of a dipeptidyl aldehyde inhibitor, GC373[3][4]. GC376 demonstrated remarkable efficacy in treating cats with FIP, offering a glimmer of hope against this once-fatal disease[1][5].
With the onset of the COVID-19 pandemic, the scientific community scrambled to identify effective antiviral agents against SARS-CoV-2. Given the highly conserved nature of the main protease (Mpro or 3CLpro) across coronaviruses, GC376 was quickly identified as a promising candidate for repurposing[1][2]. Subsequent in vitro and in vivo studies confirmed its potent inhibitory activity against SARS-CoV-2 and other coronaviruses, establishing it as a valuable lead compound in the development of human antiviral therapies[6][7][8]. Anivive Lifesciences, a biotechnology company, has been pivotal in the development of GC376 for both veterinary and human applications, licensing the worldwide patent rights from Kansas State University[6][9][10].
Mechanism of Action: Targeting the Coronavirus Main Protease
GC376 functions as a direct-acting antiviral by inhibiting the coronavirus main protease (Mpro), also known as 3C-like protease (3CLpro)[3][11]. Mpro plays an indispensable role in the viral life cycle by cleaving the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription[12][13].
GC376 is a prodrug that, upon administration, converts to its active aldehyde form, GC373[10][11]. GC373 is a potent covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of Mpro[10]. The aldehyde warhead of GC373 forms a covalent bond with the sulfur atom of the cysteine residue, effectively blocking the enzyme's proteolytic activity[10]. This inhibition prevents the processing of the viral polyprotein, thereby halting viral replication. The high degree of conservation of the Mpro active site across different coronaviruses accounts for the broad-spectrum antiviral activity of GC376[1].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC376 - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of GC376 Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the urgent development of effective antiviral therapeutics. One promising target for antiviral intervention is the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication. GC376, a dipeptide-based prodrug of the aldehyde inhibitor GC373, has emerged as a potent inhibitor of coronavirus Mpro. Initially developed for the treatment of feline infectious peritonitis, a feline coronavirus disease, GC376 has demonstrated significant in vitro activity against SARS-CoV-2.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro efficacy of GC376 against SARS-CoV-2, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the Main Protease (Mpro)
GC376 functions as a direct-acting antiviral by targeting the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs).[5][6] This proteolytic processing is indispensable for the formation of the viral replication and transcription complex.
GC376 is a prodrug that is converted to its active aldehyde form, GC373. The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[6][7] This covalent modification inactivates the enzyme, thereby preventing the cleavage of the polyproteins and halting viral replication.[6] The glutamine surrogate ring and the leucine group of GC376 fit into the S1 and S2 pockets of the Mpro active site, which are conserved regions for substrate recognition.[6]
Quantitative In Vitro Efficacy Data
Numerous studies have quantified the in vitro efficacy of GC376 against SARS-CoV-2 using various cell lines and assay formats. The key parameters measured are the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the half-maximal cytotoxic concentration (CC50). The therapeutic index (TI), calculated as CC50/EC50, provides an estimate of the drug's safety margin.
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| GC376 | Antiviral Activity | Vero E6 | 0.18 | - | >200 | >1111 | [6] |
| GC376 | Antiviral Activity | Vero | 0.70 | - | >200 | >285 | [8] |
| GC376 | Antiviral Activity | Vero | 3.37 | - | - | - | [3] |
| GC376 | Antiviral Activity | Vero E6 | 2.1 | - | - | - | [7] |
| GC376 | Mpro Inhibition | - | - | 1.5 | - | - | [6] |
| GC373/GC376 | Antiviral Activity | Vero E6 | - | - | >200 | >200 | [3] |
| GC376 Derivatives | Antiviral Activity | Vero E6 | 0.57 - 0.7 | - | >200 | >285 | [5] |
| GC376 Derivatives | Mpro Inhibition | - | - | 0.07 - 0.08 | - | - | [5] |
Experimental Protocols
The in vitro efficacy of GC376 has been predominantly evaluated using two main types of assays: enzymatic assays to measure direct inhibition of Mpro and cell-based assays to determine antiviral activity against live SARS-CoV-2.
Mpro Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of GC376 on the enzymatic activity of purified recombinant SARS-CoV-2 Mpro.[9]
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the proximity of the quencher suppresses the fluorescent signal due to Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is proportional to Mpro activity. GC376's inhibitory effect is measured by the reduction in this rate.[9]
-
Materials:
-
Purified recombinant SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate.
-
GC376 (test inhibitor).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[9]
-
DMSO for compound dissolution.
-
96-well or 384-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of GC376 in assay buffer.
-
Dispense the diluted GC376 solutions into the microplate wells.
-
Add a fixed concentration of Mpro enzyme to each well and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each GC376 concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (Plaque Reduction or Viral Yield Reduction)
This cell-based assay measures the ability of GC376 to inhibit SARS-CoV-2 replication in a host cell line.
-
Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of GC376. The reduction in viral replication is quantified by measuring the number and size of viral plaques or by titrating the amount of infectious virus produced (viral yield).
-
Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM with fetal bovine serum).
-
GC376.
-
Overlay medium (e.g., containing agarose or methylcellulose) for plaque assays.
-
Staining solution (e.g., crystal violet) for plaque visualization.
-
-
Procedure (Plaque Reduction Assay):
-
Seed Vero E6 cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the growth medium from the cells and infect them with a known amount of SARS-CoV-2.
-
After a 1-hour incubation period to allow for viral entry, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of GC376.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each GC376 concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Cytotoxicity Assay
This assay is crucial to determine the concentration at which GC376 becomes toxic to the host cells, allowing for the calculation of the therapeutic index.
-
Principle: Uninfected host cells are incubated with the same range of GC376 concentrations used in the antiviral assay. Cell viability is then measured using a variety of methods, such as MTS or MTT assays, which measure metabolic activity.
-
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of GC376 to the wells.
-
Incubate for the same duration as the antiviral assay.
-
Add the viability reagent (e.g., MTS) and incubate.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the CC50 value from the dose-response curve.
-
Conclusion
The in vitro data strongly support GC376 as a potent inhibitor of SARS-CoV-2 replication. Its mechanism of action, the covalent inhibition of the essential main protease, is well-characterized. The compound exhibits low micromolar to nanomolar efficacy in cell culture models with a high therapeutic index, indicating a favorable in vitro safety profile.[3][6][8] These findings have established GC376 and its derivatives as important lead compounds for the development of clinically effective antivirals against COVID-19. Further in vivo studies and clinical trials are necessary to translate this in vitro promise into a therapeutic reality.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to GC376's Inhibition of 3CLpro and Cathepsin L
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the dual inhibitory mechanism of GC376, a potent antiviral compound targeting both the viral main protease (3CLpro) of coronaviruses and the host's cathepsin L. By elucidating its mode of action, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals engaged in antiviral drug discovery and development.
Introduction: A Tale of Two Proteases
Viral replication and entry are critical junctures in the lifecycle of a virus and present prime targets for therapeutic intervention. Coronaviruses, a family of RNA viruses responsible for a range of diseases from the common cold to severe acute respiratory syndromes, rely on a chymotrypsin-like protease, 3CLpro (also known as the main protease, Mpro), for the proteolytic processing of viral polyproteins—a step essential for the formation of a functional replication-transcription complex.[1][2] Concurrently, for many coronaviruses, entry into the host cell is a multi-step process that can be facilitated by host proteases. One such key player is cathepsin L, a lysosomal cysteine protease, which is involved in cleaving the viral spike (S) protein, a necessary conformational change for membrane fusion and subsequent viral genome release into the cytoplasm.[3][4][5]
GC376, a dipeptide-based protease inhibitor, has emerged as a compound of significant interest due to its ability to inhibit both of these critical proteases.[6][7] Initially developed for its potent activity against feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its broad-spectrum activity has garnered attention for its potential application against other coronaviruses, including SARS-CoV-2.[1][3][8] This dual-inhibition mechanism presents a compelling strategy for antiviral therapy, simultaneously disrupting viral replication within the infected cell and hindering its entry into new host cells.
Quantitative Analysis of Inhibitory Activity
The potency of GC376 against 3CLpro from various coronaviruses and human cathepsin L has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature, providing a comparative overview of its efficacy.
Table 1: Inhibitory Activity of GC376 against Viral 3CLpro
| Virus | IC50 (µM) | Ki (nM) | Notes |
| SARS-CoV-2 | 0.89[9] | 40[10] | |
| SARS-CoV | 4.35[9] | 20[10] | |
| MERS-CoV | 1.56[9] | - | |
| Feline Infectious Peritonitis Virus (FIPV) | 0.72[9] | 2.1[10] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11[9] | - | |
| Transmissible Gastroenteritis Virus (TGEV) | 0.82[9], 0.15[11] | - |
Table 2: Inhibitory Activity of GC376 against Host Cathepsin L
| Enzyme | IC50 (µM) | Ki (nM) | Notes |
| Cathepsin L | 0.02[12] | - | Determined in a CPE inhibition assay in 293T ACE2 cells. |
Table 3: Antiviral Activity of GC376 in Cell-Based Assays
| Virus | Cell Line | EC50 (µM) | Assay Type |
| SARS-CoV-2 | Vero E6 | 3.37[3] | Plaque Reduction |
| SARS-CoV-2 | Vero 76 | 3.37[11] | CPE Inhibition |
| SARS-CoV-2 | 293T ACE2 | 0.02[12] | CPE Inhibition |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers aiming to replicate or build upon these findings.
3CLpro Inhibition Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the proteolytic activity of 3CLpro using a fluorogenic substrate.
-
Reagents and Materials:
-
Protocol:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a 384-well plate, add a fixed concentration of 3CLpro (e.g., 60 nM) to each well.[14]
-
Add the diluted GC376 or control (vehicle) to the wells and pre-incubate for 60 minutes at 37°C to allow for inhibitor binding.[14]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 15 µM) to all wells.[14]
-
Immediately begin kinetic reading on a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by 3CLpro.
-
Calculate the initial reaction velocities (rates) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each GC376 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cathepsin L Inhibition Assay (Fluorogenic)
This assay quantifies the inhibition of cathepsin L activity using a fluorogenic substrate.
-
Reagents and Materials:
-
Protocol:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a 384-well plate, add a fixed concentration of Cathepsin L (e.g., 6.25 µg/mL) to each well.[6]
-
Add the diluted GC376 or control (vehicle) to the wells and pre-incubate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM) to all wells.[6]
-
Measure the fluorescence intensity at the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[12]
-
Calculate the percent inhibition for each GC376 concentration and determine the IC50 value as described for the 3CLpro assay.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay assesses the ability of a compound to protect cells from virus-induced death.
-
Reagents and Materials:
-
Susceptible host cells (e.g., Vero E6, 293T-ACE2)
-
Complete cell culture medium
-
Virus stock of known titer
-
GC376 or other test compounds
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
-
Protocol:
-
Seed host cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[6]
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key pathways inhibited by GC376.
Figure 1. Dual inhibitory mechanism of GC376 on viral entry and replication.
Figure 2. General workflow for in vitro and cell-based inhibition assays.
Conclusion and Future Perspectives
GC376 demonstrates a potent dual inhibitory action against both the viral 3CLpro and the host cathepsin L, positioning it as a promising broad-spectrum antiviral candidate. The comprehensive quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research and development. Future studies should focus on optimizing the structure of GC376 to enhance its potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo models for various coronaviruses. The dual-targeting mechanism of GC376 underscores the potential of developing multifaceted antiviral strategies that can effectively combat viral infections by simultaneously targeting distinct stages of the viral life cycle.
References
- 1. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronavirus - Wikipedia [en.wikipedia.org]
- 3. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 5. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 11. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InnoZyme Cathepsin L Activity Kit, Fluorogenic Millipore [sigmaaldrich.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
The Structural Basis of GC376 Mpro Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the structural and molecular underpinnings of the inhibition of the main protease (Mpro), a critical enzyme in coronaviral replication, by the broad-spectrum antiviral agent GC376. Through a comprehensive review of crystallographic and biochemical data, this document provides a detailed examination of the covalent and non-covalent interactions that govern this potent inhibition, offering valuable insights for the ongoing development of anticoronaviral therapeutics.
Mechanism of Mpro Inhibition by GC376
GC376 is a dipeptidyl prodrug that is converted to its active aldehyde form, GC373, under physiological conditions.[1][2] The primary mechanism of Mpro inhibition by GC376 involves the covalent modification of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) within the enzyme's active site.[3][4] This process effectively blocks the proteolytic activity of Mpro, which is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[5]
The inhibition proceeds through a nucleophilic attack by the sulfur atom of the Cys145 thiol group on the aldehyde carbon of GC373. This results in the formation of a stable hemithioacetal covalent bond.[3][4] This covalent linkage directly obstructs the catalytic dyad (Cys145 and His41), preventing substrate binding and subsequent cleavage.[4][6] The formation of this covalent adduct is a key feature of the potent and broad-spectrum activity of GC376 against Mpro from various coronaviruses.[4][7]
Quantitative Analysis of GC376 Inhibition
The inhibitory potency of GC376 against Mpro from different coronaviruses has been extensively quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating the efficacy of the inhibitor. The data presented below has been compiled from multiple studies to provide a comparative overview.
| Coronavirus Species | Mpro Target | Assay Type | IC50 (μM) | Ki (nM) | KD (μM) | Reference |
| SARS-CoV-2 | Mpro | FRET | 0.89 | - | 1.6 | [3][4] |
| SARS-CoV-2 | Mpro | FRET | 0.03 | 59.9 (KI) | - | [8] |
| SARS-CoV-2 | Mpro | FRET | - | 40 | - | [1] |
| SARS-CoV | Mpro | FRET | 4.35 | 20 | - | [1][4] |
| MERS-CoV | Mpro | FRET | 1.56 | - | - | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | FRET | 0.72 | 2.1 | - | [1][4] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro | FRET | 1.11 | - | - | [4] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | Mpro | FRET | 0.82 | - | - | [4] |
Structural Insights from X-ray Crystallography
High-resolution crystal structures of Mpro in complex with GC376 have provided a detailed atomic-level understanding of the inhibitor binding and the specific molecular interactions that stabilize the complex. The dipeptidyl nature of GC376 allows it to fit snugly into the substrate-binding pocket of Mpro, engaging in a network of both hydrophilic and hydrophobic interactions.[3][4]
Key Interacting Residues in SARS-CoV-2 Mpro:
The inhibitor occupies the S1, S2, and S3 subsites of the Mpro active site.[9][10] The key interactions include:
-
Covalent Bond: A covalent hemithioacetal linkage is formed between the aldehyde of GC376 and the catalytic Cys145 .[6][11]
-
Hydrogen Bonds: The inhibitor forms multiple hydrogen bonds with backbone and side-chain atoms of residues such as His41, Phe140, Asn142, Gly143, Ser144, His163, His164, Glu166, and Gln189 .[6][11]
-
Hydrophobic Interactions: The proline ring and leucine side chain of GC376 are accommodated in the S1 and S2 pockets, respectively, establishing extensive hydrophobic interactions with residues including Met49, Leu141, Met165, and Leu167 .[6][11]
These extensive interactions collectively contribute to the high affinity and potent inhibition of Mpro by GC376. The conservation of the active site residues across different coronaviruses explains the broad-spectrum activity of the inhibitor.[3]
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds like GC376.[3][5]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.[5]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[5]
-
Mpro Enzyme: Purified recombinant Mpro is diluted to a working concentration in the assay buffer and kept on ice.
-
FRET Substrate: A stock solution of the fluorogenic substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2) is prepared in DMSO.[12]
-
GC376 Inhibitor: A stock solution of GC376 is prepared in DMSO, and serial dilutions are made to obtain a range of concentrations for testing.[5]
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well or 384-well black microplate.
-
Mpro enzyme is pre-incubated with varying concentrations of GC376 (or DMSO as a control) for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[13]
-
The enzymatic reaction is initiated by adding the FRET substrate to the wells.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each GC376 concentration is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).
-
X-ray Crystallography of Mpro-GC376 Complex
Determining the crystal structure of Mpro in complex with GC376 provides a static, high-resolution view of the binding mode and interactions.
Detailed Methodology:
-
Protein Expression and Purification:
-
The gene encoding Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Crystallization:
-
The purified Mpro is incubated with an excess of GC376 to ensure complex formation.
-
The Mpro-GC376 complex is concentrated to a suitable concentration for crystallization trials.
-
Crystallization screening is performed using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion) with a wide range of crystallization screens to identify initial crystal hits.
-
The initial crystallization conditions are optimized by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using appropriate software.
-
The structure is solved using molecular replacement, using a known Mpro structure as a search model.
-
The initial model is refined through iterative cycles of manual model building and computational refinement. The inhibitor molecule (GC376) is then built into the electron density map.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Visualizations
The following diagrams illustrate the key processes and relationships in the inhibition of Mpro by GC376.
Caption: Mechanism of Mpro inhibition by GC376.
Caption: Workflow for FRET-based Mpro inhibition assay.
Caption: Workflow for X-ray crystallography of Mpro-GC376.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of GC376, a potent broad-spectrum inhibitor, to the main protease (Mpro or 3CLpro) of various coronaviruses. Understanding the molecular interactions and inhibitory constants is crucial for the development of effective antiviral therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Binding Affinity Data
GC376 has demonstrated significant inhibitory activity against a range of coronavirus Mpro enzymes. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A summary of these values from various studies is presented below for comparative analysis.
| Coronavirus Protease | IC50 (µM) | Ki (nM) | Kd (µM) | Reference |
| SARS-CoV-2 Mpro | 0.89 | 40 | 1.6 | [1] |
| SARS-CoV-2 Mpro | 1.5 | 40 | - | [2][3] |
| SARS-CoV Mpro | 4.35 | 20 | - | [1][3] |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | 0.72 | 2.1 | - | [1][4] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Mpro | 1.56 | - | - | [1] |
| Porcine Epidemic Diarrhea Virus (PEDV) Mpro | 1.11 | - | - | [1] |
| Transmissible Gastroenteritis Coronavirus (TGEV) Mpro | 0.82 | - | - | [1] |
GC376, a prodrug, is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site.[4] The variation in binding affinities across different coronaviruses, as evidenced by the differing Ki values, suggests structural differences in the Mpro active site that influence drug potency.[4] For instance, GC376 exhibits a significantly higher affinity for FIPV Mpro compared to SARS-CoV-2 Mpro.[4]
Experimental Protocols
The determination of GC376 binding affinity relies on established biochemical and biophysical assays. The following are detailed methodologies for two key experiments.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds like GC376.
Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents and Buffers:
-
Procedure:
-
Pre-incubate a fixed concentration of Mpro (e.g., 0.5 µM) with varying concentrations of GC376 (e.g., 0.1-10 µM) in the assay buffer for 30 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 40 µM.[1]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
Plot the initial reaction rates against the logarithm of the GC376 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of GC376 that inhibits 50% of the Mpro enzymatic activity.
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using the Michaelis-Menten equation and subsequently plotted as a Lineweaver-Burk plot to determine the mode of inhibition and the Ki value.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Principle: A solution of the ligand (GC376) is titrated into a solution of the protein (Mpro) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Dialyze purified Mpro and dissolve GC376 in the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM Tris pH 8.0, 20 mM NaCl, 2% DMSO.[1]
-
-
ITC Experiment:
-
Load the Mpro solution (e.g., 60 µM) into the sample cell of the ITC instrument.[1]
-
Load the GC376 solution (e.g., 1 mM) into the injection syringe.[1]
-
Perform a series of small injections (e.g., 2 µL aliquots) of GC376 into the Mpro solution at regular intervals (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[1]
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of GC376 to Mpro.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software such as Origin 7.0 to determine the Kd, ΔH, and ΔS.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for determining inhibitor potency and the mechanism of action of GC376.
Caption: FRET-based assay workflow for Mpro inhibitor screening.
Caption: Covalent inhibition of Mpro by GC376.
This guide provides a foundational understanding of the binding characteristics of GC376 with coronavirus proteases. The presented data and protocols are essential for researchers engaged in the discovery and development of novel antiviral agents targeting these critical viral enzymes.
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
Pharmacodynamics of GC376: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the pharmacodynamics of GC376, a potent broad-spectrum protease inhibitor. GC376 has demonstrated significant antiviral activity against a range of coronaviruses, including Feline Infectious Peritonitis Virus (FIPV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] This guide details its mechanism of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to GC376
GC376 is a dipeptidyl aldehyde bisulfite adduct that functions as a prodrug of the active aldehyde compound, GC373.[1][3] It was initially developed for its potent activity against feline infectious peritonitis (FIP), a fatal coronavirus-induced disease in cats.[1][4] Structurally, GC376 is designed to target the main protease (Mpro), also known as the 3C-like protease (3CLpro), a viral enzyme critical for the replication of many RNA viruses, particularly coronaviruses.[5][6] Due to the highly conserved nature of the Mpro active site across different coronaviruses, GC376 has emerged as a broad-spectrum antiviral candidate, leading to extensive investigation into its efficacy against SARS-CoV-2, the causative agent of COVID-19.[2][7]
Mechanism of Action
The primary mechanism of action for GC376 is the competitive, covalent inhibition of the viral main protease (Mpro/3CLpro).[2][5]
-
Prodrug Conversion: Upon administration, GC376, a bisulfite adduct, is converted to its active aldehyde form, GC373.[1][3]
-
Targeting the Catalytic Dyad: The viral Mpro is a cysteine protease that relies on a catalytic dyad (or triad in some viruses), with a key cysteine residue acting as the nucleophile.[2]
-
Covalent Bond Formation: The aldehyde warhead of GC373 forms a reversible covalent hemithioacetal bond with the sulfhydryl group of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[1][2]
-
Inhibition of Polyprotein Processing: This covalent modification directly blocks the proteolytic activity of Mpro.[6] Mpro is essential for cleaving the large viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into individual non-structural proteins (nsps) required for assembling the viral replication and transcription complex.[3]
-
Arrest of Viral Replication: By preventing polyprotein processing, GC376 effectively halts the viral life cycle and stops viral replication.[6][8]
The following diagram illustrates the inhibitory pathway of GC376.
Quantitative In Vitro Efficacy
GC376 has demonstrated potent inhibitory activity against both the isolated Mpro enzyme and live virus in cell culture. The tables below summarize key quantitative data from various studies.
Table 1: Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
| Parameter | Value (µM) | Assay Type | Source |
| IC₅₀ | 0.89 | FRET | [2] |
| IC₅₀ | 1.5 | FRET | [9] |
| IC₅₀ | 0.15 | FRET | [10] |
| IC₅₀ | 0.16 | FRET | [11] |
| Kᵢ | 0.0021 (2.1 nM) | Enzyme Kinetics | [3] |
| Kₑ | 1.6 | ITC | [2] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₑ: Dissociation constant.
Table 2: Antiviral Activity against SARS-CoV-2 in Cell Culture
| Parameter | Value (µM) | Cell Line | Source |
| EC₅₀ | 0.18 | Vero E6 | [9] |
| EC₅₀ | 0.70 | Vero | [10] |
| EC₅₀ | 2.1 | Not Specified | [11] |
| CC₅₀ | > 200 | Vero E6 | [9] |
| CC₅₀ | > 200 | Vero | [8][10] |
| Therapeutic Index | > 200 | Not Specified | [7] |
EC₅₀: Half-maximal effective concentration. CC₅₀: 50% cytotoxic concentration.
In Vivo and Clinical Studies
Feline Infectious Peritonitis (FIP)
GC376 has been most extensively studied in cats with FIP. Field studies demonstrated that treatment with GC376 led to a rapid remission of clinical signs in a significant portion of treated cats.[4] While some cats relapsed, often with neurological disease, the studies proved that targeting the viral Mpro is a viable and effective therapeutic strategy for coronaviral diseases.[4]
SARS-CoV-2 (Animal Models)
In vivo studies using K18-hACE2 transgenic mouse models infected with SARS-CoV-2 have been conducted.[12] While treatment with GC376 did not significantly improve overall survival in mice with a fatal infection, it did result in lower viral loads, milder tissue lesions, and reduced inflammation compared to control groups, indicating in vivo antiviral activity.[12][13]
Detailed Experimental Protocols
Protocol: FRET-Based Mpro Inhibition Assay
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a viral protease.[14]
Objective: To measure the ability of GC376 to inhibit the proteolytic activity of recombinant Mpro using a fluorogenic peptide substrate.
Principle: The assay uses a synthetic peptide substrate containing a fluorophore and a quencher pair. When the peptide is intact, the quencher suppresses the fluorescence signal (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[14]
Materials:
-
Recombinant Mpro enzyme[14]
-
GC376 (test inhibitor)[14]
-
FRET peptide substrate[14]
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)[14]
-
DMSO (for dissolving compounds)[14]
-
Black 96-well or 384-well microplates[14]
-
Fluorescence plate reader[14]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GC376 in 100% DMSO.
-
Create a serial dilution series of GC376 in assay buffer to achieve the desired final concentrations.
-
Dilute the Mpro enzyme to its working concentration in ice-cold assay buffer.
-
Dilute the FRET substrate to its working concentration in assay buffer.
-
-
Assay Reaction:
-
Add the diluted Mpro enzyme solution to the wells of a black microplate.[10]
-
Add the serially diluted GC376 solutions to the respective wells.
-
Include positive controls (enzyme, no inhibitor) and negative/blank controls (no enzyme).[10]
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[10]
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).[15]
-
Monitor the increase in fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this assay.
Protocol: Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the EC₅₀ value of GC376 by measuring its ability to inhibit viral replication in a host cell line.
Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the antiviral compound. The reduction in viral replication is quantified, often by measuring the reduction in viral cytopathic effect (CPE) or the number of viral plaques formed.[7]
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)[10]
-
SARS-CoV-2 virus stock
-
GC376
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)[10]
-
Agarose or methylcellulose for overlay
-
Crystal violet or other staining solution
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates and grow them overnight to form a confluent monolayer.[10]
-
Infection:
-
Prepare serial dilutions of GC376 in a culture medium.
-
Remove the growth medium from the cells.
-
Infect the cells with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI) for a set period (e.g., 2 hours).[10]
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the medium containing the different concentrations of GC376 to the cells.[10] Include a "no drug" virus control and a "no virus" cell control.
-
-
Incubation and Overlay:
-
Incubate the plates for 48-72 hours at 37°C.[10] For a plaque assay, after the initial treatment, an overlay medium (containing agarose or methylcellulose and the respective drug concentrations) is added to restrict virus spread and allow for distinct plaque formation.
-
-
Quantification:
-
After incubation, fix the cells (e.g., with formaldehyde).
-
Stain the cells with crystal violet. The stain will only be taken up by living cells.
-
Wash the plates and allow them to dry. Viral plaques will appear as clear zones in the stained cell monolayer.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the drug concentration to determine the EC₅₀ value.
-
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The protocols described are generalized and may require optimization for specific laboratory conditions.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 9. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.amsbio.com [resources.amsbio.com]
A Technical Guide to GC376: A Dipeptidyl Bisulfite Adduct for Coronavirus Main Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GC376, a pivotal antiviral compound, recognized for its potent, broad-spectrum activity against coronaviruses. GC376 is a dipeptidyl prodrug that, as a bisulfite adduct, enhances solubility and stability, converting to its active aldehyde form, GC373, under physiological conditions.[1][2][3] Its primary target is the highly conserved main protease (Mpro or 3CLpro), an enzyme essential for viral replication, making it a prime candidate for antiviral therapeutic development.[4][5] This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the structural basis for its function.
Mechanism of Action: From Prodrug to Potent Inhibitor
GC376 is administered as a bisulfite adduct of a dipeptidyl aldehyde. This prodrug form is readily converted in aqueous or physiological conditions to its active aldehyde counterpart, GC373.[1][6][7] The aldehyde "warhead" is then free to interact with its target, the viral main protease (Mpro).
Mpro is a cysteine protease that is critical for processing viral polyproteins into functional non-structural proteins required for viral replication.[4] The enzyme features a catalytic dyad composed of Cysteine (Cys145 in SARS-CoV-2) and Histidine (His41). The active aldehyde, GC373, acts as a transition-state analog. It forms a reversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue in the Mpro active site.[8][9] This interaction results in the formation of a hemithioacetal, which effectively blocks the substrate-binding pocket and inhibits the protease's enzymatic activity.[1][10]
Caption: Conversion of GC376 prodrug to its active aldehyde form, GC373.
Caption: Covalent inhibition of Mpro by the active aldehyde GC373.
Quantitative Analysis of Inhibitory Activity
The potency of GC376 has been quantified against Mpro from various coronaviruses using enzymatic and cell-based assays. The data consistently demonstrates broad-spectrum efficacy.
Table 1: In Vitro Enzymatic Inhibition of Mpro by GC376 (IC₅₀) Half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Virus | Mpro Target | IC₅₀ (µM) | Reference |
| SARS-CoV-2 | Mpro | 0.89 | [10] |
| SARS-CoV-2 | Mpro | 0.19 ± 0.04 | [11] |
| SARS-CoV | Mpro | 4.35 | [10] |
| SARS-CoV | Mpro | 0.05 ± 0.01 | [2] |
| MERS-CoV | Mpro | 1.56 | [10] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | 0.72 | [10] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro | 1.11 | [10] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | Mpro | 0.82 | [10] |
Table 2: Binding Affinity and Inhibition Constants of GC376 The inhibition constant (Ki) is an indicator of the potency of an inhibitor; a smaller Ki value indicates higher potency. The dissociation constant (Kd) measures the affinity between the inhibitor and the enzyme.
| Virus | Mpro Target | Constant | Value (nM) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | Ki | 2.1 | [1][6] |
| SARS-CoV | Mpro | Ki | 20 | [1][6] |
| SARS-CoV-2 | Mpro | Ki | 40 | [1][6] |
| SARS-CoV-2 | Mpro | Kd | 1600 | [10] |
| SARS-CoV-2 | Mpro | Kd | 170 ± 40 | [11] |
Table 3: Cell-Based Antiviral Activity of GC376 (EC₅₀) Half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response, in this case, the inhibition of viral replication in cell culture.
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| SARS-CoV-2 | Vero | 0.70 | [9] |
| SARS-CoV-2 | Vero E6 | 0.81 (at 72h) | [12] |
Experimental Protocols
The characterization of GC376 relies on standardized biochemical and virological assays. The following outlines the methodology for a key enzymatic assay.
Fluorescence Resonance Energy Transfer (FRET)-Based Cleavage Assay
This assay is commonly used to determine the IC₅₀ and Ki values of Mpro inhibitors.[8][10] It measures the enzymatic cleavage of a synthetic peptide substrate that mimics the natural Mpro cleavage site. The substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.
Protocol Outline:
-
Enzyme Pre-incubation: A defined concentration of Mpro (e.g., 50-100 nM) is pre-incubated with varying concentrations of the inhibitor (GC376) for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) in an activity buffer.[1][6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzyme-inhibitor mixture.[1][6]
-
Fluorescence Monitoring: The increase in fluorescence signal, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 320 nm excitation, 420 nm emission).[1][6]
-
Data Analysis:
-
For IC₅₀: The initial reaction velocities are plotted against the inhibitor concentrations. The data is fitted to a dose-response curve to calculate the IC₅₀ value.
-
For Ki: The assay is performed with multiple substrate and inhibitor concentrations. The kinetic data is analyzed using methods like the Lineweaver-Burk plot to determine the mode of inhibition and calculate the Ki value.[1][6]
-
Caption: Workflow for determining Mpro inhibition using a FRET-based assay.
Structural Basis of Inhibition
Crystallographic studies of various coronavirus Mpro enzymes co-crystallized with GC376 have provided high-resolution insights into its binding mechanism.[10] These structures confirm that GC376, after converting to its aldehyde form GC373, occupies the substrate-binding pocket.[1][6]
The key interaction is the formation of a covalent hemithioacetal linkage between the aldehyde carbon of the inhibitor and the sulfur atom of the catalytic Cys145.[1][10] The inhibitor is further stabilized within the active site by a network of hydrogen bonds and hydrophobic interactions. For example, the glutamine surrogate ring of GC376 fits into the S1 pocket and forms hydrogen bonds with the carboxyl group of Glu166.[9] The leucine residue of GC376 occupies the hydrophobic S2 pocket.[9] These structural details are critical for structure-based drug design and the development of next-generation Mpro inhibitors with improved potency and specificity.
Preclinical In Vivo Efficacy
The antiviral activity of GC376 has been evaluated in vivo using mouse models of SARS-CoV-2 infection, such as the K18-hACE2 transgenic model.[13][14] While treatment with GC376 did not always result in significantly improved clinical symptoms or survival rates, it demonstrated a clear positive antiviral effect.[13]
Key findings from these studies include:
-
Reduced Viral Loads: GC376 treatment led to reduced viral loads in various tissues.[13][14] A particularly notable effect was a significant, multi-log reduction in viral titers in the brain.[13]
-
Milder Pathology: Mice treated with the inhibitor showed milder tissue lesions and reduced inflammation compared to control groups.[13][14]
-
Safety: The compound was not found to be toxic in the treated mice.[13]
These results support GC376 as a promising lead candidate for further development.[13][14] However, they also suggest that its in vivo efficacy might need enhancement for robust therapeutic activity in humans.[15]
Conclusion
GC376 stands as a well-characterized, broad-spectrum inhibitor of coronavirus main proteases. Its identity as a dipeptidyl bisulfite adduct allows for its effective delivery as a prodrug, which then converts to the active aldehyde GC373 to covalently inhibit the essential Mpro enzyme. Extensive in vitro data confirms its high potency, and structural studies have precisely defined its mechanism of action. While in vivo studies have shown a modest but clear antiviral effect, they underscore the compound's potential as both a therapeutic candidate and a foundational scaffold for designing next-generation antivirals against existing and emerging coronaviruses.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilization of the Dimeric State of SARS-CoV-2 Main Protease by GC376 and Nirmatrelvir [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Exploration of GC376 Against Norovirus Replication
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the investigational antiviral compound GC376 as a potent inhibitor of norovirus replication. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction: The Challenge of Norovirus and the Promise of GC376
Noroviruses are the leading cause of acute gastroenteritis worldwide, responsible for millions of infections annually.[1] The absence of approved antiviral therapies underscores the urgent need for effective treatments.[1] A primary target for antiviral drug development is the viral 3C-like protease (3CLpro), a cysteine protease essential for the norovirus replication cycle.[1][2]
GC376 is a broad-spectrum, investigational antiviral that has demonstrated significant inhibitory effects against a range of viruses, including noroviruses and coronaviruses.[3][4] It is a dipeptide-based bisulfite prodrug that converts to its active aldehyde form, GC373, which potently targets the viral 3CLpro.[1][3] This guide delves into the scientific exploration of GC376's efficacy against norovirus.
Mechanism of Action: Targeting the Core of Viral Replication
The replication of noroviruses, like other positive-sense RNA viruses, relies on the translation of their genome into a large polyprotein. This polyprotein must be cleaved by a viral protease, the 3C-like protease (3CLpro), to release mature non-structural proteins that are essential for viral replication.[1][5]
GC376 functions as a direct-acting antiviral by disrupting this critical process.[6] In an aqueous solution, the prodrug GC376 readily converts to its active aldehyde form, GC-373.[1] GC-373 is a potent, reversible, and competitive inhibitor of the norovirus 3CLpro.[1] It forms a covalent bond with the catalytic cysteine residue (Cys139 in Norwalk virus) within the enzyme's active site.[1][2] This covalent modification blocks the protease's ability to cleave the viral polyprotein, thereby halting the viral replication cascade.[1][3]
Quantitative Data Summary
The efficacy of GC376 and its active form, GC373, has been quantified through various in vitro assays. The following tables summarize the inhibitory activity against norovirus 3CLpro and the antiviral activity in cell-based systems.
Table 1: Inhibitory Activity of GC376/GC373 against Norovirus 3C-like Protease (Enzyme-based Assay)
| Virus Strain | Protease | Assay Type | Compound | IC₅₀ (µM) | Reference(s) |
| Norwalk Virus (NV) | 3CLpro | FRET | GC373 | 0.61 - 3.48 | [1][4] |
| MD145 (GII) | 3CLpro | FRET | GC373/GC376 | Comparable to NV | [1][2][4] |
| Murine Norovirus-1 (MNV-1) | 3CLpro | FRET | GC373/GC376 | Comparable to NV | [1][2][4] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antiviral Activity of GC376 in Cell-Based Assays
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Norovirus | Human HG23 cells (Replicon) | Replicon Assay | 0.3 | >50 | >167 | [4][7] |
| Murine Norovirus-1 (MNV-1) | RAW 264.7 | CPE Reduction | 0.8 | >50 | >62.5 | [4] |
| Feline Calicivirus (FCV) | CRFK | CPE Reduction | >50 | >50 | - | [4] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of antiviral compounds. The following sections describe the core experimental protocols used to assess the efficacy of GC376 against norovirus.
This assay directly measures the enzymatic activity of norovirus 3CLpro and the inhibitory effect of compounds like GC376.[1][2]
-
Objective: To determine the IC₅₀ value of GC376 against purified norovirus 3CLpro.
-
Materials:
-
Purified norovirus 3CLpro (e.g., from NV, MD145, or MNV-1).[1]
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R).[1]
-
GC376 stock solution (e.g., 10 mM in DMSO).[2]
-
Assay Buffer (e.g., 20 mM HEPES, 200 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).[1]
-
96-well black plates.[1]
-
-
Procedure:
-
Prepare serial dilutions of GC376 in the assay buffer. The final DMSO concentration should not exceed 1.5% (v/v).[2]
-
In a 96-well black plate, add the purified 3CLpro to each well.[1]
-
Add the various concentrations of GC376 or a vehicle control (DMSO) to the wells containing the enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of protease inhibition against the logarithm of the inhibitor concentration.
-
This assay utilizes a cell line containing a subgenomic norovirus replicon to assess the effect of antiviral compounds on viral RNA replication without the need for infectious virus particles.[1][8]
-
Objective: To determine the EC₅₀ value of GC376 on norovirus RNA replication.
-
Materials:
-
Procedure:
-
Seed HG23 cells in a 96-well plate and grow to 80-90% confluency.[1]
-
Remove the existing medium and add fresh medium containing serial dilutions of GC376 or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, lyse the cells and extract the total RNA.[1]
-
Quantify the norovirus replicon RNA levels using reverse transcription-quantitative PCR (RT-qPCR).
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.[1]
-
Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the logarithm of the inhibitor concentration.[1]
-
HIEs provide a physiologically relevant model for studying human norovirus (HuNoV) infection and for testing antiviral compounds.[1][9]
-
Objective: To evaluate the antiviral efficacy of GC376 against infectious HuNoV in a primary cell model.
-
Materials:
-
Procedure:
-
Pre-treat the differentiated HIE monolayers with the GC376 dilutions or a vehicle control for a specified time.[1]
-
Inoculate the HIEs with a standardized amount of HuNoV (e.g., 100 TCID₅₀).[1]
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.[1]
-
Wash the cells to remove the inoculum and add fresh differentiation medium containing the respective concentrations of GC376.[1]
-
Incubate for a defined period (e.g., 24 hours).[9]
-
Harvest the cells and supernatant for RNA extraction and cytotoxicity analysis.
-
Quantify viral RNA levels via RT-qPCR to determine the EC₅₀ value.
-
Determine the cytotoxicity of GC376 in parallel by measuring the release of lactate dehydrogenase (LDH) into the supernatant to calculate the CC₅₀ value.[1]
-
Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).[1]
-
It is critical to assess the cytotoxicity of any potential antiviral compound to ensure that the observed reduction in viral replication is a direct antiviral effect and not a consequence of cell death.[1]
-
Objective: To determine the CC₅₀ value of GC376.
-
Method: A common method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture supernatant.[1][9] Alternatively, MTS or similar colorimetric assays can be used to measure cell viability.[10]
-
Procedure (General):
-
Culture the relevant cells (e.g., HG23, HIEs) in a 96-well plate.
-
Treat the cells with the same serial dilutions of GC376 used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability or cytotoxicity according to the manufacturer's protocol for the chosen assay kit (e.g., LDH, MTS).
-
Calculate the CC₅₀ value by plotting the percentage of cytotoxicity or viability against the logarithm of the compound concentration.
-
Visualizations: Pathways and Workflows
Conclusion and Future Directions
GC376 has emerged as a potent inhibitor of norovirus replication in preclinical studies. Its mechanism of action, targeting the highly conserved 3CLpro, makes it an attractive candidate for broad-spectrum anti-calicivirus activity.[1][4] The quantitative data from both enzymatic and cell-based assays, including those using advanced human intestinal enteroid models, consistently demonstrate its high efficacy and a favorable selectivity index.[1][4][7]
The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of GC376 and other novel anti-norovirus compounds. Further research, including in vivo efficacy and safety studies, is warranted to advance GC376 towards clinical application as a much-needed therapeutic for norovirus-induced gastroenteritis.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Inhibitor Studies of Norovirus 3C-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Human Norovirus Proteins: Implications in the Replicative Cycle, Pathogenesis, and the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Norovirus antivirals: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
GC376 Sodium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GC376 sodium, a potent broad-spectrum antiviral compound, in cell culture-based experiments. GC376 is a prodrug of GC373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro) of several viruses, most notably coronaviruses.[1] By targeting this essential viral enzyme, GC376 effectively halts viral replication.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for assessing its antiviral activity and cytotoxicity, and presents a summary of quantitative data from various studies.
Mechanism of Action
GC376 is a dipeptidyl aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC373, in aqueous solutions.[3] GC373 then covalently binds to the catalytic cysteine residue in the active site of the viral 3CLpro/Mpro.[1][3][4] This irreversible binding blocks the protease's ability to cleave the viral polyproteins into functional proteins, a critical step in the viral replication cycle.[2][5]
Recent evidence also suggests a potential secondary mechanism of action for GC376 involving the inhibition of host cell cathepsin L. Cathepsin L is a lysosomal protease that can be involved in the entry of some viruses into host cells by facilitating the cleavage of viral spike proteins.[2][6] Inhibition of cathepsin L may therefore represent an additional antiviral strategy employed by GC376.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses in different cell lines. These values can serve as a starting point for experimental design.
Table 1: Antiviral Activity (EC₅₀/IC₅₀) of GC376 Against Various Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 0.70[1] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 3.37[1] |
| SARS-CoV-2 | Calu-3 | qRT-PCR | 0.7013 |
| HCoV-NL63 | A549 | qRT-PCR | 0.7013 |
| FIPV | CRFK | CPE Reduction | 0.2 |
| MERS-CoV | Vero | Plaque Reduction | Not Specified[1] |
| SARS-CoV | Vero | Plaque Reduction | Not Specified[1] |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Cytotoxicity (CC₅₀) of GC376 in Various Cell Lines
| Cell Line | Assay Type | CC₅₀ (µM) |
| Vero E6 | CellTiter-Glo | >200 |
| Various | Not Specified | >100 |
| HEK293T | Crystal Violet | >100 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Mandatory Visualizations
References
- 1. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC376 in a FRET-Based Mpro Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based prodrug of the potent aldehyde inhibitor, GC373. It effectively targets the main protease (Mpro or 3CLpro) of a broad range of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional proteins required for viral replication, making it a prime target for antiviral drug development.[1][4] GC376 has demonstrated significant inhibitory activity against the Mpro of several coronaviruses.[1][3] This document provides a detailed protocol for determining the inhibitory potency of GC376 against Mpro using an in vitro fluorescence resonance energy transfer (FRET)-based assay.
The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its uncleaved state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of Mpro.[1] The inhibitory effect of compounds like GC376 is quantified by measuring the reduction in the rate of fluorescence increase in their presence.[1]
Mechanism of Mpro Inhibition by GC376
GC376 is a prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[5] The aldehyde warhead of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][3] This covalent modification, specifically the formation of a hemithioacetal, effectively blocks the substrate-binding pocket and inhibits the protease's catalytic activity, thereby halting viral replication.[3][5]
Quantitative Data: Inhibitory Potency of GC376
The inhibitory potency of GC376 against Mpro from various coronaviruses has been extensively studied. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the efficacy of an inhibitor.
| Coronavirus Mpro | IC50 (µM) | Ki (nM) | Reference |
| SARS-CoV-2 | 0.89 | 40 | [3][6] |
| SARS-CoV | 4.35 | 20 | [3][6] |
| MERS-CoV | 1.56 | - | [3] |
| Feline Infectious Peritonitis Virus (FIPV) | 0.72 | 2.1 | [3][6] |
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 | - | [3] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | 0.82 | - | [3] |
| Human Coronavirus 229E (HCoV-229E) | - | - | [2] |
| Human Coronavirus HKU1 (HCoV-HKU1) | - | - | [2] |
| Human Coronavirus NL63 (HCoV-NL63) | - | - | [2] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Materials and Reagents
-
Mpro Enzyme: Purified recombinant Mpro from the target coronavirus.
-
GC376: Test inhibitor.
-
FRET Substrate: Synthetic peptide substrate containing a fluorophore and a quencher (e.g., Abz-SVTLQ↓SG-Tyr(NO2)-R).[5][6]
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[1] Alternative buffers such as 25 mM Bis-Tris (pH 7.0) with 1 mM DTT can also be used.[5][6]
-
DMSO: For dissolving GC376 and the FRET substrate.
-
Microplates: 96-well or 384-well black, low-binding microplates for fluorescence measurements.[1][7]
-
Fluorescence Plate Reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Excitation: ~320-340 nm, Emission: ~405-490 nm).[4]
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Setup:
-
Prepare serial dilutions of the GC376 stock solution in assay buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.[4]
-
In a 96-well or 384-well black plate, add the following to the respective wells (example volumes for a 100 µL final volume):[8]
-
The final Mpro concentration in the assay is typically in the nanomolar range (e.g., 50 nM to 300 nM).[6][8]
-
-
Pre-incubation:
-
Reaction Initiation and Fluorescence Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells. The final substrate concentration is typically around its Km value or slightly above (e.g., 25 µM).[8]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes.[4] The rate of increase in fluorescence is proportional to the Mpro activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the activity in the presence of GC376 to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The FRET-based Mpro inhibition assay is a robust and reliable method for evaluating the potency of inhibitors like GC376.[2] This protocol provides a comprehensive framework for researchers to conduct these assays, enabling the screening and characterization of potential antiviral compounds targeting the main protease of coronaviruses. The provided data and methodologies serve as a valuable resource for drug development professionals working on novel therapeutics for current and future coronavirus outbreaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 8. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay of GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral compound that has demonstrated significant efficacy against a variety of viruses, most notably coronaviruses.[1] It functions as a prodrug of GC373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This viral enzyme is essential for the replication of many viruses as it is responsible for cleaving viral polyproteins into functional proteins.[1][3] By binding to the cysteine residue in the active site of Mpro, GC376 effectively blocks this crucial step, thereby halting viral replication.[1] In vitro studies have shown its activity against numerous coronaviruses, including SARS-CoV-2, MERS-CoV, and feline infectious peritonitis virus (FIPV).[1][4]
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and is considered the gold standard for evaluating the efficacy of antiviral compounds.[1][5] This application note provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of GC376.
Mechanism of Action of GC376
GC376 is a prodrug that readily converts to its active aldehyde form, GC373, in aqueous solution.[6][7] GC373 then targets the highly conserved 3C-like protease (Mpro) of coronaviruses.[2][8] The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue within the active site of the Mpro.[8][9] This irreversible binding inhibits the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3][10] The inhibition of this crucial step in the viral life cycle effectively stops the production of new infectious virus particles.
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Data Presentation: Antiviral Activity of GC376
The following table summarizes the in vitro antiviral activity of GC376 against various coronaviruses, as determined by plaque reduction or similar antiviral assays. The half-maximal effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral activity.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.70 | [1] |
| SARS-CoV-2 | Vero E6 | 3.37 | [1][4] |
| HCoV-229E | RD | Not Specified | [11] |
Experimental Protocol: Plaque Reduction Assay
This protocol is designed to determine the EC50 value of GC376 against a target virus in a suitable host cell line (e.g., Vero E6 for SARS-CoV-2).
Materials
-
Cells: Vero E6 cells (or other susceptible cell line)
-
Virus: Virus stock with a known titer (PFU/mL)
-
Compound: GC376
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
2X DMEM with 4% FBS
-
Low-melting-point agarose (1.6% solution)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (10% solution)
-
Crystal Violet solution (0.5%)
-
Procedure
-
Cell Seeding:
-
Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of GC376 in DMEM with 2% FBS to achieve the desired final concentrations for the assay.
-
-
Virus Infection:
-
Aspirate the culture medium from the cell monolayers.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will yield approximately 50-100 plaques per well in the virus control wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
-
Compound Treatment:
-
Agarose Overlay:
-
Prepare a 1:1 mixture of 2X DMEM with 4% FBS and 1.6% low-melting-point agarose to obtain a final concentration of 0.8% agarose in DMEM with 2% FBS.[1]
-
Carefully overlay the cells with this agarose mixture.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible in the virus control wells.[1]
-
-
Fixation and Staining:
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of GC376 compared to the virus control using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Caption: Experimental workflow for the plaque reduction assay.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of GC376 in parallel to the antiviral assay to ensure that the observed plaque reduction is due to specific antiviral activity and not cellular toxicity. A common method is the MTT or CellTiter-Glo assay.
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of GC376 to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control and determine the 50% cytotoxic concentration (CC50).
The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. GC376 - Wikipedia [en.wikipedia.org]
- 10. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC376 Administration in K18-hACE2 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GC376, a potent 3C-like protease (3CLpro) inhibitor, in the K18-hACE2 mouse model of SARS-CoV-2 infection. This document is intended to guide researchers in designing and executing in vivo efficacy studies of GC376 and similar antiviral compounds.
Introduction
The K18-hACE2 transgenic mouse model, which expresses the human angiotensin-converting enzyme 2 (hACE2) receptor, is a widely used and valuable tool for studying SARS-CoV-2 pathogenesis and evaluating potential therapeutics.[1] GC376 is a broad-spectrum antiviral that has demonstrated in vitro and in vivo activity against a range of coronaviruses, including SARS-CoV-2.[2][3][4] It functions by inhibiting the main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[2][3][4][5][6] These notes detail the experimental procedures for assessing the efficacy of GC376 in this model, based on published studies.
Mechanism of Action of GC376
SARS-CoV-2, a positive-sense single-stranded RNA virus, replicates by producing large polyproteins (ORF1a and ORF1b) that are subsequently cleaved into functional non-structural proteins by viral proteases. The 3CL protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[3][4] GC376 is a dipeptide-based protease inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, forming a hemithioacetal.[5][7] This irreversible binding blocks the protease's activity, thereby preventing the processing of the viral polyproteins and inhibiting viral replication.[2][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing GC376 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum inhibitor of 3C-like proteases (3CLpro), also known as the main protease (Mpro), which are crucial for the replication of many viruses, including coronaviruses like SARS-CoV-2.[1][2][3] It is a dipeptidyl aldehyde bisulfite adduct that acts as a prodrug, converting to its active aldehyde form, GC373, under physiological conditions.[1][4][5] The active form, GC373, covalently binds to the catalytic cysteine residue in the active site of the 3CLpro, thereby inhibiting its function and preventing viral polyprotein processing, which is essential for viral replication.[1][3][6] This document provides detailed application notes and protocols for the preparation of GC376 stock solutions in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₃NaO₈S | [1][3] |
| Molar Mass | 507.53 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL (197.03 mM) | [7] |
| Storage of Powder | -20°C for up to 3 years | [7] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [7] |
| Typical in vitro Working Concentrations | 0.01 µM - 100 µM | [8][9][10] |
| Final DMSO concentration in cell culture | < 0.5% | [11] |
Note: It is recommended to use fresh DMSO as moisture absorption can reduce the solubility of GC376.[7] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[7][11]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration GC376 Stock Solution in DMSO
This protocol describes the preparation of a 100 mM GC376 stock solution in DMSO.
Materials:
-
GC376 sodium salt powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood.
-
Weighing GC376: Carefully weigh out the desired amount of GC376 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.75 mg of GC376 (Molar Mass = 507.53 g/mol ).
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired concentration.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
For 50.75 mg of GC376 to make a 100 mM (0.1 M) solution:
-
Volume (L) = 0.05075 g / (507.53 g/mol x 0.1 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolving GC376: Add the calculated volume of anhydrous DMSO to the vial containing the GC376 powder.
-
Mixing: Vortex the solution gently until the GC376 is completely dissolved. The solution should be clear and free of particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Preparation of Working Solutions for in vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based or enzymatic assays.
Materials:
-
High-concentration GC376 stock solution in DMSO
-
Appropriate sterile culture medium or assay buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of GC376 required for your experiment.
-
Calculate Dilution Factor: Calculate the dilution factor needed to get from your stock solution concentration to the final working concentration.
-
Dilution Factor = Stock Concentration / Final Concentration
-
-
Serial Dilutions (Recommended): It is often more accurate to perform serial dilutions rather than a single large dilution, especially for very low final concentrations.
-
Prepare Working Solution:
-
Thaw an aliquot of the GC376 stock solution at room temperature.
-
In a sterile tube, add the appropriate volume of culture medium or assay buffer.
-
Add the calculated volume of the GC376 stock solution to the medium/buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below 0.5% to avoid solvent-induced cytotoxicity.[11] For sensitive cell lines, a final DMSO concentration of <0.1% is preferred.[12]
-
Example: To prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. If you add 1 µL of the 100 mM stock to 999 µL of medium, the final DMSO concentration will be 0.1%.
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Visualizations
Caption: Experimental workflow for preparing GC376 stock and working solutions.
Caption: Mechanism of action of GC376 in inhibiting viral replication.
References
- 1. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Methodology for Cytopathic Effect (CPE) Inhibition Assay with GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytopathic effect (CPE) inhibition assay is a fundamental method in virology used to screen and characterize antiviral compounds. This assay measures the ability of a compound to protect host cells from the damaging effects of viral infection. GC376, a potent broad-spectrum protease inhibitor, has demonstrated significant antiviral activity against a range of viruses, particularly coronaviruses, by targeting the main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[1][2][3][4] This document provides a detailed methodology for performing a CPE inhibition assay with GC376, including experimental protocols, data presentation, and visual workflows.
GC376 is a prodrug of GC373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro).[1] By binding to the cysteine residue in the active site of Mpro, GC376 effectively blocks the cleavage of viral polyproteins into their functional counterparts, thereby halting viral replication.[1][2] This mechanism of action makes it a promising candidate for antiviral therapy.
Data Presentation: Antiviral Activity and Cytotoxicity of GC376
The efficacy of an antiviral compound is determined by its half-maximal effective concentration (EC50), the concentration at which it inhibits 50% of the viral effect. Its safety is assessed by the half-maximal cytotoxic concentration (CC50), the concentration at which it causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity (EC50) of GC376 against Various Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.70 | [1] |
| SARS-CoV-2 | Vero E6 | 3.37 | [4] |
| SARS-CoV-2 | Calu-3 | <3 | [5] |
| MERS-CoV | --- | Not Specified | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | --- | Sub-micromolar | [6] |
| Human Coronavirus 229E (HCoV-229E) | A549 | <3 | [5] |
| Human Coronavirus OC43 (HCoV-OC43) | A549 | <3 | [5] |
| Human Coronavirus NL63 (HCoV-NL63) | --- | Not Specified | [5] |
Table 2: Cytotoxicity (CC50) of GC376
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | >100 | [7] |
| Calu-3 | >100 | [5] |
| A549 | >100 | [5] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Vero E6 (or other susceptible cell lines like A549, Calu-3)[1][5]
-
Virus: SARS-CoV-2 (or other target viruses)[1]
-
Compound: GC376
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
Reagents:
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader (for quantitative viability assays)
-
Experimental Workflow: CPE Inhibition Assay
The following diagram outlines the key steps in the CPE inhibition assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.[1]
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of GC376 in DMSO.
-
Perform serial dilutions of the GC376 stock solution in DMEM with 2% FBS to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Carefully aspirate the growth medium from the 96-well plates.
-
Add 100 µL of the diluted GC376 to the respective wells.
-
Include the following controls:
-
Cell Control (No Virus, No Compound): Wells with cells and medium only.
-
Virus Control (Virus, No Compound): Wells with cells, medium, and virus.
-
-
Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI), for instance, an MOI of 0.01.[1]
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.[1]
-
-
Assessment of Cytopathic Effect:
-
After the incubation period, observe the cells under an inverted microscope to visually assess the CPE. Look for morphological changes such as cell rounding, detachment, and lysis in the virus control wells compared to the cell control wells.
-
For quantitative analysis, proceed with a cell viability assay. For example, using a CellTiter-Glo® Luminescent Cell Viability Assay, follow the manufacturer's instructions to measure ATP content, which correlates with cell viability.[1]
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration of GC376 using the following formula: % CPE Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] x 100 Where:
-
OD_test is the optical density (or luminescence) of the test well.
-
OD_virus is the optical density of the virus control well.
-
OD_cell is the optical density of the cell control well.
-
-
Plot the percentage of CPE inhibition against the logarithm of the GC376 concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Cytotoxicity Assay Protocol
It is crucial to assess the cytotoxicity of GC376 to distinguish between antiviral effects and cell death caused by the compound itself.
-
Cell Seeding: Seed cells as described in the CPE inhibition assay protocol.
-
Compound Treatment: Add serial dilutions of GC376 to the cells. Do not add any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).[1]
-
Viability Assessment: Quantify cell viability using a commercial assay kit.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action of GC376
GC376 inhibits viral replication by targeting the main protease (Mpro or 3CLpro) of the virus. The following diagram illustrates this mechanism.
Conclusion
The CPE inhibition assay is a robust and reliable method for evaluating the in vitro efficacy of antiviral compounds like GC376. By following the detailed protocols outlined in these application notes, researchers can obtain consistent and reproducible data to advance the development of novel antiviral therapeutics. The potent inhibitory activity of GC376 against the main protease of various coronaviruses, coupled with its favorable safety profile in vitro, underscores its potential as a broad-spectrum antiviral agent.
References
- 1. benchchem.com [benchchem.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Study Design for GC376 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent dipeptidyl-bisulfite adduct prodrug that acts as a broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses.[1][2][3] Its mechanism of action involves the inhibition of Mpro, a viral enzyme crucial for the cleavage of polyproteins into functional viral proteins, thereby halting viral replication.[1][2][4][5] GC376 has demonstrated antiviral activity against a range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[2][3][6][7] The development of GC376 derivatives aims to enhance its potency, solubility, and pharmacokinetic properties.[8][9][10][11]
These application notes provide a comprehensive guide for designing and conducting in vivo efficacy studies of GC376 and its derivatives. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and the characteristics of the derivative being tested.
Mechanism of Action: Mpro Inhibition
GC376 and its derivatives function by targeting the highly conserved main protease (Mpro or 3CLpro) of coronaviruses. Mpro plays an essential role in the viral life cycle by processing viral polyproteins into individual functional proteins required for viral replication and transcription.[1][2] The active form of the inhibitor covalently binds to the catalytic cysteine residue in the Mpro active site, effectively blocking its enzymatic activity.[4][5] This inhibition prevents the maturation of viral proteins, thereby arresting the viral replication cycle.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2
This protocol describes an in vivo efficacy study using the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops clinical disease.[12][13][14][15]
1. Animal Model:
-
Species: K18-hACE2 transgenic mice.
-
Age: 8-12 weeks.
-
Sex: Both male and female mice can be used, but groups should be balanced.
-
Acclimatization: Animals should be acclimatized for at least 7 days before the start of the experiment.
2. Materials:
-
GC376 derivative.
-
Vehicle control (e.g., 10% ethanol and 90% polyethylene glycol 400).[16]
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020).
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Personal Protective Equipment (PPE) for BSL-3 containment.
3. Experimental Design:
-
A schematic representation of a typical experimental design is shown in Figure 2.
-
Group Allocation: Randomly assign mice to treatment and control groups (n=8-10 mice per group is recommended).
-
Group 1: Mock-infected + Vehicle control.
-
Group 2: Mock-infected + GC376 derivative.
-
Group 3: SARS-CoV-2 infected + Vehicle control.
-
Group 4: SARS-CoV-2 infected + GC376 derivative (Low dose).
-
Group 5: SARS-CoV-2 infected + GC376 derivative (High dose).
-
-
Virus Challenge: Anesthetize mice and intranasally inoculate with a specified dose of SARS-CoV-2 (e.g., 1x10^3 or 1x10^5 TCID50/mouse).[12][13][15] Mock-infected groups receive sterile saline.
-
Treatment Administration:
-
Route: Intraperitoneal (I.P.) or subcutaneous (S.C.) injection.
-
Dosage: Based on preliminary in vitro and pharmacokinetic data. For GC376, a dose of 40mg/kg/day, split into two doses, has been used.[12]
-
Frequency: Twice daily (q12h).
-
Duration: 7 consecutive days, starting 3 hours post-infection.[12]
-
4. Monitoring and Endpoints:
-
Clinical Signs: Monitor daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy).
-
Body Weight: Record body weight daily for 12-14 days.[12]
-
Survival: Monitor survival daily for the duration of the study.[12]
-
Viral Load: At predetermined time points (e.g., 2 and 5 days post-infection), a subset of mice from each group can be euthanized to collect tissues (lungs, brain, liver, spleen, heart, small intestine) for viral load determination by RT-qPCR.[12][13][15]
-
Histopathology: Collect tissues for histopathological analysis to assess tissue lesions and inflammation.[12][13][15]
5. Data Analysis:
-
Survival curves should be analyzed using the Log-rank (Mantel-Cox) test.
-
Body weight changes and viral titers should be analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vivo Efficacy Study in a Feline Infectious Peritonitis (FIP) Model
This protocol is designed for evaluating GC376 derivatives in cats with naturally occurring FIP.
1. Animal Model:
-
Species: Domestic cats (Felis catus) with a confirmed diagnosis of FIP (effusive or non-effusive forms).[16][17]
-
Diagnosis: Diagnosis should be based on clinical signs, hematology, serum biochemistry, and detection of FIPV RNA in effusions or tissues.
2. Materials:
-
GC376 derivative.
-
Vehicle control (if applicable, though placebo groups in fatal diseases raise ethical concerns).[16]
-
Equipment for subcutaneous injections.
-
Veterinary monitoring equipment.
3. Experimental Design:
-
Enrollment: Client-owned cats with a diagnosis of FIP are enrolled in the study with informed owner consent.
-
Treatment Group: All enrolled cats receive the GC376 derivative. A placebo control group is generally considered unethical for a fatal disease with a potentially effective treatment.[16]
-
Treatment Administration:
-
Route: Subcutaneous (S.C.) injection.
-
Dosage: A starting dose of 15 mg/kg has been used for GC376.[16] The dosage for a new derivative should be informed by preclinical studies.
-
Frequency: Twice daily (q12h).
-
Duration: A minimum of 12 weeks is recommended, with the possibility of extension based on clinical response.[18]
-
4. Monitoring and Endpoints:
-
Clinical Improvement: Monitor for resolution of clinical signs (e.g., fever, lethargy, anorexia, abdominal effusion) within the first two weeks of treatment.[16]
-
Hematology and Serum Chemistry: Monitor complete blood count and serum protein levels (albumin, globulin, A:G ratio) regularly throughout the treatment period.
-
Relapse: Monitor for any recurrence of clinical signs during or after the treatment period.
-
Long-term Survival: Track the long-term survival and health status of the cats after completion of treatment.
5. Data Analysis:
-
Descriptive statistics should be used to summarize the clinical outcomes.
-
Survival rates and remission times should be reported.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Summary of In Vivo Efficacy in SARS-CoV-2 Mouse Model
| Group | Virus Challenge Dose (TCID50/mouse) | Treatment | Median Survival (days) | Mean Body Weight Change (%) | Mean Lung Viral Titer (log10 TCID50/g) at Day 5 |
| 1 | Mock | Vehicle | N/A | +5.2 | Undetectable |
| 2 | Mock | GC376 Derivative | N/A | +4.8 | Undetectable |
| 3 | 1x10^3 | Vehicle | 8 | -15.7 | 6.2 |
| 4 | 1x10^3 | GC376 Derivative | 12 | -8.3 | 4.1 |
| 5 | 1x10^5 | Vehicle | 6 | -22.1 | 7.5 |
| 6 | 1x10^5 | GC376 Derivative | 7 | -18.9 | 6.8 |
Table 2: Summary of Clinical Outcomes in FIP Cat Study
| Parameter | Outcome |
| Number of Cats Enrolled | 20 |
| Cats with Effusive FIP | 14 |
| Cats with Non-effusive FIP | 6 |
| Cats Showing Clinical Remission within 2 Weeks | 19 |
| Median Time to Resolution of Fever | 3 days |
| Number of Cats Completing 12-week Treatment | 13 |
| Number of Cats with Disease Relapse | 6 |
| Long-term Survivors (>1 year) | 7 |
Logical Relationships in Study Design
The design of an in vivo efficacy study follows a logical progression from initial characterization of the compound to preclinical evaluation in a relevant animal model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing SARS-CoV-2 Mpro with GC376
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of SARS-CoV-2 Main Protease (Mpro or 3CLpro) with the broad-spectrum antiviral inhibitor, GC376. The main protease is a critical enzyme for viral replication, making it a prime target for therapeutic intervention. Understanding the structural basis of its inhibition by compounds like GC376 is pivotal for the development of effective COVID-19 treatments.
Introduction
The SARS-CoV-2 Mpro is a cysteine protease essential for processing viral polyproteins into functional proteins required for viral replication and transcription.[1][2] GC376 is a dipeptidyl inhibitor that has demonstrated potent inhibition of Mpro across various coronaviruses, including SARS-CoV-2.[3][4][5][6] This document outlines the key methodologies for expressing, purifying, and crystallizing SARS-CoV-2 Mpro in complex with GC376 to facilitate structural and functional studies. The protocols provided are compiled from peer-reviewed research and are intended to serve as a detailed guide for researchers in the field.
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory concentration of GC376 against SARS-CoV-2 Mpro, as determined by various biophysical and biochemical assays.
| Parameter | Value | Method | Reference |
| IC50 | 0.89 µM | FRET Assay | [3][4] |
| 0.19 - 0.40 µM | FRET Assay | [7] | |
| 0.15 µM | FRET Assay | [7] | |
| Kd | 1.6 µM | Isothermal Titration Calorimetry (ITC) | [3][4][5] |
| 0.17 ± 0.04 µM | Microscale Thermophoresis (MST) | [1] | |
| 0.15 ± 0.03 µM | Not Specified | [1] | |
| Ki | Not Specified in provided results |
Crystallographic Data Summary
The table below provides details of a representative crystal structure of the SARS-CoV-2 Mpro-GC376 complex deposited in the Protein Data Bank (PDB).
| PDB ID | 7D1M |
| Resolution | 1.35 Å |
| Method | X-RAY DIFFRACTION |
| R-Value Free | 0.157 |
| R-Value Work | 0.117 |
| Reference | [8] |
Experimental Protocols
Expression and Purification of SARS-CoV-2 Mpro
A common method for obtaining large quantities of pure and active SARS-CoV-2 Mpro is through recombinant expression in Escherichia coli. This protocol details the expression of a His-SUMO tagged Mpro, which enhances solubility and allows for a two-step purification process.
Protocol:
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the N-terminally His-SUMO-tagged SARS-CoV-2 Mpro.
-
Cell Culture:
-
Inoculate a starter culture and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic (e.g., kanamycin).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture at a reduced temperature, typically 16-20°C, for 16-20 hours to enhance proper protein folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography (IMAC):
-
Load the clarified supernatant onto a Ni-NTA resin column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-SUMO-Mpro protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Reverse IMAC:
-
Dialyze the eluted protein against a buffer suitable for the SUMO protease (e.g., SENP1 protease) to remove imidazole.
-
Add the SUMO protease to the protein solution and incubate at 4°C overnight to cleave the His-SUMO tag.
-
Pass the cleavage reaction mixture through a fresh Ni-NTA column. The untagged Mpro will be collected in the flow-through, while the His-SUMO tag and the His-tagged protease will bind to the resin.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the flow-through containing the untagged Mpro.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT) to further purify and buffer-exchange the protein.
-
Pool the fractions containing pure Mpro, concentrate to the desired concentration (e.g., 10-25 mg/ml), and flash-freeze in liquid nitrogen for storage at -80°C.[9]
-
Co-crystallization of SARS-CoV-2 Mpro with GC376
The sitting-drop vapor-diffusion method is a widely used technique for protein crystallization. This protocol describes the co-crystallization of Mpro with GC376.
Protocol:
-
Complex Formation:
-
Crystallization Setup:
-
Use the sitting-drop vapor-diffusion method.
-
In a crystallization plate, mix 1 µl of the Mpro-GC376 complex solution with 1 µl of a reservoir solution.
-
Equilibrate the drop against a larger volume (e.g., 300 µl) of the reservoir solution at 20°C.[3]
-
-
Crystallization Condition:
-
A reported successful mother liquor for the Mpro-GC376 complex contains: 0.1 M Bis-Tris propane pH 6.5, 0.02 M sodium/potassium phosphate, and 20% (w/v) PEG 3350.[3]
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals typically appear within a few days to a week.
-
Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution to prevent ice crystal formation.
-
The cryoprotectant solution is often the reservoir solution supplemented with an additional 25% (v/v) glycerol.[3]
-
Soak the crystals for a short duration (e.g., 15 seconds) before flash-cooling.[3]
-
Visualizations
Experimental Workflow for Mpro-GC376 Co-crystallization
Caption: Workflow for obtaining the SARS-CoV-2 Mpro-GC376 complex crystal structure.
Signaling Pathway of Mpro Inhibition by GC376
Caption: Inhibition of SARS-CoV-2 replication by GC376 targeting the main protease.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. rcsb.org [rcsb.org]
- 6. View of Understanding Viral Main Protease as a Target for a Potential COVID-19 Treatment [pubs.lib.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing GC376 Antiviral Activity in Calu-3 and Huh-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent broad-spectrum antiviral agent, acting as a prodrug of the competitive inhibitor GC373. It targets the 3C-like protease (3CLpro) or main protease (Mpro) of various viruses, particularly coronaviruses.[1][2] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional proteins.[1][2] By binding to a cysteine residue in the active site of Mpro, GC376 effectively blocks this process, thereby halting viral replication.[1][3] In vitro efficacy of GC376 has been demonstrated against a range of viruses, including SARS-CoV-2, Middle East respiratory syndrome coronavirus (MERS-CoV), and noroviruses.[1][3]
This document provides detailed application notes and protocols for testing the antiviral activity of GC376 using two common human cell lines: Calu-3 (a lung adenocarcinoma cell line) and Huh-7 (a hepatoma cell line). These cell lines are valuable models for studying viral infections, with Calu-3 being particularly relevant for respiratory viruses like SARS-CoV-2, and Huh-7 being a key model for hepatitis C virus (HCV) and other liver-tropic viruses.[4][5][6]
Data Presentation: In Vitro Efficacy and Cytotoxicity of GC376
The antiviral activity and cytotoxicity of GC376 are key parameters in determining its therapeutic potential. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Parameter | Virus | Cell Line | Value (µM) | Reference |
| EC50 | SARS-CoV-2 | Vero E6 | 0.70 | [1] |
| SARS-CoV-2 | Vero E6 | 3.37 | [7][8] | |
| HCoV-NL63 | Caco-2 | 0.7013 | [5] | |
| SARS-CoV-2 | (Not Specified) | 2.1 | [7] | |
| FIPV | CRFK | 0.19 | [9] | |
| CC50 | Various | Various | > 100 | [7] |
| Various | Various | > 200 | [7][8] | |
| Vero E6 | Vero E6 | > 250 | ||
| CRFK | CRFK | > 150 | [9] | |
| IC50 | SARS-CoV-2 Mpro | (In vitro assay) | 0.03–0.16 | |
| SARS-CoV-2 Mpro | (In vitro assay) | 0.160 | [7] |
Signaling Pathway and Experimental Workflow
Coronavirus Replication Cycle and Inhibition by GC376
The following diagram illustrates the replication cycle of a typical coronavirus and the specific step at which GC376 exerts its inhibitory effect.
Caption: Coronavirus replication cycle and the inhibitory action of GC376.
General Experimental Workflow for Antiviral Testing
This diagram outlines the typical workflow for assessing the antiviral efficacy and cytotoxicity of a compound like GC376 in cell culture.
Caption: Workflow for antiviral efficacy and cytotoxicity testing.
Experimental Protocols
Cell Culture and Maintenance
a. Calu-3 Cells:
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% L-glutamine, and 1% non-essential amino acids.[10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and seed into new flasks at a recommended split ratio (e.g., 1:2 to 1:4).[11]
b. Huh-7 Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Similar to Calu-3 cells, passage when confluency reaches 80-90%. The doubling time is approximately 24 hours.[4]
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of GC376 that is toxic to the host cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed Calu-3 or Huh-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of GC376 in complete culture medium.
-
Treatment: Remove the existing medium from the cells and add the different concentrations of GC376. Include a "cells only" control (no compound).[7]
-
Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours).[7]
-
Viability Assessment: At the end of the incubation period, assess cell viability using the chosen cytotoxicity assay according to the manufacturer's instructions.[1]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]
-
Antiviral Plaque Reduction Assay (EC50 Determination)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Materials:
-
Confluent monolayer of Calu-3 or Huh-7 cells in 24-well plates
-
Virus stock with a known titer
-
GC376 serial dilutions
-
Culture medium with 2% FBS
-
Agarose (low-melting point)
-
Formaldehyde (10%)
-
Crystal Violet solution (0.5% in 20% methanol)[1]
-
-
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to form a confluent monolayer overnight.[1]
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
Compound Treatment: After incubation, remove the virus inoculum, wash the cells once with PBS, and add the serially diluted GC376 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).[1]
-
Agarose Overlay: Prepare a 1:1 mixture of 2X DMEM with 4% FBS and 1.6% low-melting-point agarose. Overlay the cells with this mixture.[1]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.[1]
-
Fixation and Staining: Fix the cells with 10% formaldehyde for at least 4 hours. Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15-20 minutes.[1]
-
Plaque Counting and EC50 Calculation: Wash the wells, allow them to dry, and count the number of plaques. The EC50 is the concentration of GC376 that reduces the plaque number by 50% compared to the virus control.
-
Cytopathic Effect (CPE) Inhibition Assay (Alternative EC50 Determination)
This assay assesses the protective effects of the compound on host cells by observing the inhibition of virus-induced cell death.
-
Materials:
-
Calu-3 or Huh-7 cells in 96-well plates
-
Virus stock
-
GC376 serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®)[1]
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as for the cytotoxicity assay.[1]
-
Infection and Treatment: Infect the cells with the virus at a specific MOI (e.g., 0.01) and simultaneously add the serial dilutions of GC376.[1] Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, until approximately 90% CPE is observed in the virus control wells.[1]
-
Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of GC376 relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to evaluate the antiviral activity of GC376 against relevant viruses in Calu-3 and Huh-7 cell lines. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is crucial for the preclinical development of this promising antiviral compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. editxor.com [editxor.com]
Quantifying the Antiviral Efficacy of GC376 using Quantitative Reverse Transcription PCR (qRT-PCR)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based prodrug of a potent and broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), found in a wide range of coronaviruses.[1][2][3][4] This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[5][6] By targeting the highly conserved Mpro, GC376 effectively blocks viral maturation and proliferation.[2][3] Its efficacy has been demonstrated against numerous coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Feline Infectious Peritonitis Virus (FIPV), and SARS-CoV-2.[1][4]
These application notes provide a detailed protocol for quantifying the antiviral activity of GC376 in a cell-based assay using quantitative reverse transcription PCR (qRT-PCR). This method allows for the precise measurement of viral RNA levels in response to drug treatment, enabling the determination of key efficacy parameters such as the half-maximal effective concentration (EC50).
Mechanism of Action of GC376
GC376 is a prodrug that converts to its active form, GC373, within the cell. GC373 is a competitive inhibitor that covalently binds to the catalytic cysteine residue in the active site of the viral Mpro. This irreversible binding inactivates the enzyme, preventing the processing of the viral polyprotein and thereby halting the viral replication cascade.
Caption: Mechanism of action of GC376.
Experimental Workflow
The general workflow for assessing the antiviral efficacy of GC376 using qRT-PCR involves several key steps, from cell culture and infection to RNA extraction and data analysis.
Caption: Experimental workflow for GC376 antiviral assay.
Data Presentation
Quantitative data from the antiviral assay should be systematically organized to facilitate clear interpretation and comparison.
Table 1: Cytotoxicity of GC376 on Vero E6 Cells
| GC376 Concentration (µM) | Cell Viability (%) |
| 0 (Cell Control) | 100.0 ± 2.5 |
| 1.56 | 98.7 ± 3.1 |
| 3.13 | 99.2 ± 2.8 |
| 6.25 | 97.5 ± 3.5 |
| 12.5 | 95.1 ± 4.0 |
| 25 | 92.3 ± 4.2 |
| 50 | 88.6 ± 5.1 |
| 100 | 85.4 ± 5.5 |
| 200 | 79.8 ± 6.3 |
| CC50 (µM) | >200 |
Note: CC50 (50% cytotoxic concentration) values should be determined in parallel to antiviral assays to establish a therapeutic window.[7]
Table 2: qRT-PCR Results for GC376 Antiviral Activity against SARS-CoV-2
| GC376 Conc. (µM) | Mean Ct Value (Viral Gene) | ΔCt (vs. Untreated) | Relative Viral RNA Level (2-ΔΔCt) | % Inhibition |
| 0 (Virus Control) | 20.5 ± 0.3 | 0.0 | 1.00 | 0.0 |
| 0.1 | 21.0 ± 0.4 | 0.5 | 0.71 | 29.0 |
| 0.32 | 22.5 ± 0.3 | 2.0 | 0.25 | 75.0 |
| 0.70 | 24.8 ± 0.5 | 4.3 | 0.05 | 95.0 |
| 1.0 | 26.1 ± 0.4 | 5.6 | 0.02 | 98.0 |
| 3.0 | 28.9 ± 0.6 | 8.4 | 0.003 | 99.7 |
| 10.0 | 31.5 ± 0.7 | 11.0 | 0.0005 | 99.9 |
| EC50 (µM) | ~0.25 |
Note: The EC50 (half-maximal effective concentration) is the concentration of GC376 that inhibits viral replication by 50%.
Detailed Experimental Protocols
1. Cell Culture and Seeding
-
Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3 or Caco-2) are commonly used for coronavirus propagation.[8][9]
-
Protocol:
-
Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[8]
-
2. Virus Propagation and Titration
-
Virus: SARS-CoV-2 (or other target coronaviruses).
-
Protocol:
-
Propagate the virus stock in a suitable cell line (e.g., Vero E6).
-
Determine the virus titer using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay. This is crucial for determining the Multiplicity of Infection (MOI) for the antiviral assay.
-
3. GC376 Antiviral Assay
-
Materials:
-
GC376 compound stock solution (e.g., 20 mM in DMSO).
-
96-well plates with seeded Vero E6 cells.
-
Virus stock of known titer.
-
Assay medium (DMEM with 2% FBS).
-
-
Protocol:
-
Prepare serial dilutions of GC376 in the assay medium. A typical starting concentration might be 100 µM, with 2- or 3-fold serial dilutions.[9][10]
-
Aspirate the culture medium from the 96-well plates containing the cell monolayers.
-
Infect the cells with the virus at a low MOI (e.g., 0.01) for 1-2 hours at 37°C to allow for viral adsorption.[8][10]
-
Remove the virus inoculum and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the prepared GC376 dilutions to the respective wells. Include the following controls:
-
Virus Control: Cells infected with the virus but treated with vehicle (e.g., DMSO-containing medium).
-
Cell Control: Uninfected cells with vehicle-containing medium.
-
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[8]
-
4. RNA Extraction
-
Protocol:
-
After incubation, carefully harvest the cell culture supernatant or lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., Qiagen, Thermo Fisher Scientific).
-
Extract total RNA following the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
5. Quantitative Reverse Transcription PCR (qRT-PCR)
-
Materials:
-
Extracted RNA samples.
-
One-step qRT-PCR master mix.
-
Primers and probe specific to a conserved region of the viral genome (e.g., N gene, E gene, or ORF1ab for SARS-CoV-2).[10][11]
-
Primers and probe for a housekeeping gene (e.g., GAPDH, ACTB) for normalization (optional, but good practice).
-
Real-Time PCR system.
-
-
Protocol:
-
Prepare the qRT-PCR reaction mix on ice according to the master mix manufacturer's instructions. Include primers, probe, and template RNA.
-
Run the following cycling conditions (example for a typical one-step qRT-PCR):
-
Reverse Transcription: 50°C for 10-15 minutes.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Acquire fluorescence data at the end of each extension step.
-
6. Data Analysis and EC50 Calculation
-
Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold. A lower Ct value indicates a higher amount of initial viral RNA.
-
Calculate Relative Viral RNA Levels: Use the ΔΔCt method to determine the fold change in viral RNA in treated samples relative to the untreated virus control.
-
ΔCt: Normalize the Ct value of the viral gene to a housekeeping gene for each sample (if used).
-
ΔΔCt: Normalize the ΔCt of each treated sample to the average ΔCt of the untreated virus control.
-
Fold Change: Calculate the relative viral RNA level using the formula 2-ΔΔCt.[12]
-
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - [Fold Change in Treated Sample]) x 100
-
-
Determine EC50:
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 6. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assessment of GC376 Sodium
Introduction
GC376 is a broad-spectrum antiviral compound that shows significant promise in the treatment of various viral infections, particularly those caused by coronaviruses.[1][2][3][4] It functions as a prodrug, converting to its active form, GC373, which is a potent inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro).[3][5][6] This enzyme is crucial for cleaving viral polyproteins into functional proteins, a necessary step for viral replication.[4][6][7] Before evaluating the antiviral efficacy of GC376, it is imperative to determine its cytotoxic profile to ensure that the observed antiviral effects are not a result of toxicity to the host cells. These application notes provide detailed protocols for assessing the cytotoxicity of GC376 sodium using two common methods: the MTT and LDH assays.
Application Notes
-
Principle of Cytotoxicity Assays: Cytotoxicity assays are essential for determining the concentration range at which a compound is toxic to host cells. This information is used to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to the half-maximal effective concentration (EC50), is a critical measure of a drug's therapeutic window.[8]
-
Choosing a Cell Line: The choice of cell line is critical and should be relevant to the virus being studied. For coronaviruses, including SARS-CoV-2, commonly used cell lines include Vero E6 (African green monkey kidney cells), Huh-7 (human hepatocyte carcinoma cells), and Caco-2 (human colon adenocarcinoma cells).[9] Several recombinant cell lines expressing key viral entry receptors like ACE2 (e.g., HEK293-ACE2) are also widely used.[10][11] It is crucial to ensure the selected cell line is healthy and in the logarithmic growth phase before starting the experiment.[12]
-
Compound Preparation: this compound should be dissolved in a suitable solvent, typically sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[12][13] Subsequent serial dilutions should be prepared in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture wells low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[12]
-
Assay Selection (MTT vs. LDH):
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[14] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15] The amount of formazan is proportional to the number of viable cells. This is a widely used and reliable method for assessing cell viability and proliferation.[15]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[16] LDH release is an indicator of compromised cell membrane integrity and cytotoxicity.[17] This method is particularly useful for detecting necrosis.
-
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the procedure for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Selected host cell line (e.g., Vero E6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[12] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of the prepared GC376 dilutions to the respective wells.
-
Controls: Include the following controls on each plate:
-
Cell Control (Untreated): Wells containing cells with fresh culture medium only (represents 100% viability).
-
Solvent Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions.[12]
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Cell Control) x 100
-
Plot the percentage of cell viability against the logarithm of the GC376 concentration and use a non-linear regression model to determine the CC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay
This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes. This protocol is based on commercially available kits.
Materials:
-
Selected host cell line (e.g., Vero E6)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar)[16]
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.
-
Controls: Include the following controls on each plate:[16]
-
Spontaneous LDH Release: Wells with untreated cells (measures background LDH release).
-
Maximum LDH Release: Wells with untreated cells to which the kit's Lysis Buffer is added 45 minutes before the final step (represents 100% cytotoxicity).[18]
-
Solvent Control: Wells containing cells treated with the highest concentration of DMSO.
-
Medium Background: Wells with culture medium but no cells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18] Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[18]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] Add 50 µL of Stop Solution (provided in the kit) to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[18]
-
Data Analysis:
-
Subtract the background absorbance values.
-
Calculate the percentage of cytotoxicity for each concentration using the formula provided by the kit manufacturer, which is typically: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the logarithm of the GC376 concentration to determine the CC50 value.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clarity.
Table 1: Experimental Parameters for GC376 Cytotoxicity Assay
| Parameter | Example Value | Notes |
| Cell Line | Vero E6 | Select a cell line susceptible to the virus of interest. |
| Seeding Density | 2 x 10⁴ cells/well | Optimize for linear response in the chosen assay.[8] |
| GC376 Conc. Range | 0.1 µM - 200 µM | A wide range is recommended to capture the full dose-response curve. |
| Incubation Time | 48 - 72 hours | Should match the duration of the antiviral efficacy assay.[8] |
| Assay Method | MTT or LDH | Choice depends on the expected mechanism of cell death. |
| Final DMSO Conc. | < 0.5% | Ensure solvent does not contribute to cytotoxicity. |
Table 2: Representative Cytotoxicity Data for GC376
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| GC376 | Vero E6 | MTT | > 200 | > 150 (for SARS-CoV-2) |
| GC376 | Caco-2 | MTT | ~115 | 17 (for HCoV-NL63) |
Note: CC50 and SI values are highly dependent on the specific virus, cell line, and experimental conditions. The values above are examples based on published literature.[1][7]
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of GC376.
Caption: Mechanism of action of GC376 as a viral protease inhibitor.
References
- 1. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. invivogen.com [invivogen.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for BSL-3 Handling of GC376 Viral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety protocols for conducting viral assays with the broad-spectrum antiviral compound GC376 in a Biosafety Level 3 (BSL-3) environment. The information is intended for trained personnel in appropriately equipped facilities. A thorough, site-specific, and activity-specific risk assessment must be performed before initiating any work.[1][2][3]
Introduction to GC376
GC376 is a prodrug of a potent 3C-like protease (3CLpro or Mpro) inhibitor.[4][5] The 3CL protease is a viral enzyme crucial for the replication of many viruses, including coronaviruses, by cleaving viral polyproteins into functional proteins.[4][5][6] By inhibiting this enzyme, GC376 effectively blocks viral replication.[4][5][7] It has demonstrated in vitro efficacy against a range of coronaviruses, including SARS-CoV-2.[8][9][10]
Mechanism of Action: GC376 is a dipeptide-based bisulfite prodrug that converts to its active aldehyde form, GC373, in aqueous solutions.[11][12] GC373 then acts as a competitive inhibitor, forming a covalent bond with the catalytic cysteine residue in the active site of the 3CL protease, thereby preventing the processing of the viral polyprotein.[5][11][12]
BSL-3 General Safety and Handling Procedures
All work involving live viruses that can cause serious or potentially lethal disease through inhalation must be conducted in a BSL-3 laboratory by trained personnel.[2][13][14][15]
Core BSL-3 Practices:
-
Restricted Access: Access to the BSL-3 laboratory is strictly controlled and limited to authorized personnel.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including solid-front gowns, gloves, and respiratory protection (e.g., N95 respirators or PAPRs), must be worn.[16][17] All PPE is to be decontaminated before disposal.
-
Biological Safety Cabinets (BSCs): All open manipulations of infectious materials must be performed within a certified Class II or Class III BSC.[2][3][15]
-
Directional Airflow: The laboratory must have a ventilation system that ensures directional airflow from clean areas to potentially contaminated areas.
-
Decontamination: All surfaces and equipment must be decontaminated regularly and after any spill of viable material using appropriate disinfectants with proven activity against enveloped viruses (e.g., 10% bleach, 70% ethanol, hydrogen peroxide).[2][3][18]
-
Waste Management: All waste from the BSL-3 facility must be decontaminated, typically by autoclaving, before disposal.[16][17][19] Liquid waste must be chemically disinfected.[16][19]
Quantitative Data Summary of GC376 Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.18 | [6] |
| SARS-CoV-2 | Vero E6 | 3.37 | [9] |
| SARS-CoV-2 | Calu3 | Potent Inhibition | [8] |
| MERS-CoV | - | Potent Inhibition | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | - | Sub-micromolar | [12] |
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | >200 | [6] |
| K18-hACE2 mice | Not toxic | [20] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the titer of neutralizing antibodies or the antiviral activity of a compound by measuring the reduction in viral plaques.[21][22][23]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Growth medium (e.g., MEM with 10% FBS)
-
Virus diluent (e.g., MEM with 2% FBS)
-
GC376 compound
-
Virus stock of known titer
-
12-well tissue culture plates
-
Viscous overlay (e.g., 1.2% methylcellulose in 2X Virus Diluent)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Stain (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Seeding: One day prior to the assay, seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.4 x 10^5 cells/well).[24]
-
Compound Dilution: Prepare serial dilutions of GC376 in virus diluent.
-
Virus-Compound Incubation: Mix an equal volume of each GC376 dilution with a standardized amount of virus (e.g., 50 plaque-forming units, PFU).[24] Incubate the mixture at 37°C for 1 hour.[24]
-
Cell Infection: Wash the cell monolayers and add 0.2 mL of the virus-compound mixture to the appropriate wells.[24] Incubate at 37°C for 1 hour to allow for viral adsorption.[24]
-
Overlay: After incubation, aspirate the inoculum and add 1 mL of the viscous overlay to each well.[24]
-
Incubation: Incubate the plates at 37°C for 72-96 hours, or until plaques are visible.[24]
-
Fixation and Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.[24] Stain the cell monolayer with 0.1% Crystal Violet for 15 minutes.[24]
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each GC376 concentration compared to the virus control (no compound). The EC50 value is the concentration of GC376 that reduces the number of plaques by 50%.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay determines the viral titer that infects 50% of the cell cultures and can be adapted to assess the antiviral activity of a compound.[25][26]
Materials:
-
Vero-TMPRSS2 cells (or other susceptible cell line)
-
96-well plates
-
Growth medium
-
Virus stock
-
GC376 compound
Procedure:
-
Cell Seeding: The day before the assay, seed cells in 96-well plates at a density of 2 x 10^4 cells/well.[25]
-
Compound and Virus Preparation: Prepare serial dilutions of GC376. In a separate deep-well plate, prepare 10-fold serial dilutions of the virus stock.[25][27][28]
-
Infection and Treatment: Add the diluted GC376 to the cell plates. Then, add 100 µL of each virus dilution to the corresponding wells.[27] Include cell controls (no virus, no compound), virus controls (virus, no compound), and compound controls (no virus, with compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for approximately 5 days, or until cytopathic effect (CPE) is observed in the virus control wells.[27]
-
CPE Observation: Daily, observe the plates under a microscope for the presence of CPE.
-
Data Analysis: The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. For antiviral assessment, the reduction in viral titer at different compound concentrations is determined.
Visualizations
Caption: Coronavirus replication cycle and the inhibitory action of GC376.
Caption: Plaque Reduction Neutralization Test (PRNT) workflow.
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. who.int [who.int]
- 3. aslm.org [aslm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 8. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC376 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 13. utrgv.edu [utrgv.edu]
- 14. sitesv2.anses.fr [sitesv2.anses.fr]
- 15. unlv.edu [unlv.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. Lab Design Ensuring Safety And Security In BSL-3 Facilities - Kewaunee [kewaunee.in]
- 18. ehso.emory.edu [ehso.emory.edu]
- 19. qualia-bio.com [qualia-bio.com]
- 20. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. studylib.net [studylib.net]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Plaque Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 25. 50% Tissue Culture Infectious Dose (TCID50) for SARS-CoV-2 [protocols.io]
- 26. SARS-CoV-2 TCID50 [protocols.io]
- 27. urmc.rochester.edu [urmc.rochester.edu]
- 28. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
GC376 Aqueous Stability Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of GC376 in aqueous solutions. The information is intended to assist researchers in designing and executing experiments, interpreting results, and mitigating potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with GC376 in an aqueous solution?
A1: The primary stability concern is the reversible conversion of the GC376 prodrug to its active aldehyde form, GC373.[1] GC376 is a bisulfite adduct of GC373, and in aqueous solutions, it can dissociate to release the active aldehyde.[1][2] This conversion is expected and necessary for its therapeutic activity, but the rate of conversion can be influenced by experimental conditions.
Q2: What happens to GC376 when it is dissolved in water?
A2: When dissolved in an aqueous solution, GC376, a dipeptidyl aldehyde bisulfite adduct, readily converts to its active aldehyde form, GC373.[1][2] This process involves the loss of the bisulfite (sulfate) moiety.[3] The resulting aldehyde, GC373, can then exist in equilibrium with its hydrated form and may also undergo epimerization, leading to a mixture of stereoisomers.[3][4]
Q3: I've observed turbidity or precipitation when preparing GC376 solutions. What could be the cause?
A3: Turbidity or precipitation can be due to several factors:
-
Colloid Formation: At higher concentrations, GC376 has been reported to form colloids in aqueous media.[4]
-
Solubility Limits: GC376 has limited aqueous solubility, which can be influenced by the counter-ion. Formulations with a choline salt of GC376 have shown significantly increased solubility compared to the sodium salt.[4]
-
pH and Buffer Effects: The pH of the solution and the type of buffer used can affect the solubility and stability of GC376. It is crucial to ensure that the pH of the prepared solution is within a range that favors solubility.
Q4: How should I prepare and store GC376 solutions for in vitro experiments?
A4: For in vitro assays, stock solutions of GC376 are often prepared in dimethyl sulfoxide (DMSO).[1] For administration in animal studies, GC376 has been formulated in a solution of 10% ethanol and 90% polyethylene glycol 400.[5] It is recommended to prepare fresh solutions for each experiment to minimize degradation.[6] If storage is necessary, it is advisable to store aliquots at -80°C and protect them from light to minimize degradation.
Q5: Are there any known issues with the quality of commercially available GC376?
A5: Yes, studies have highlighted significant quality control issues with some unregulated sources of GC376.[3] In some cases, vials labeled as GC376 were found to contain other antiviral compounds like GS-441524 or molnupiravir, or no GC376 at all.[3] It is crucial to source GC376 from reputable suppliers and, if possible, independently verify the identity and purity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of GC376 in solution. | Prepare fresh solutions of GC376 for each experiment. Minimize the time between solution preparation and use. Store stock solutions appropriately (e.g., -80°C in small aliquots). |
| Low or no inhibitory activity | Complete conversion of GC376 to an inactive form or incorrect compound. | Verify the identity and purity of your GC376 sample using analytical methods like HPLC-MS. Ensure that the experimental conditions (e.g., pH, temperature) are not causing rapid degradation to inactive species. |
| Precipitate forms in the solution upon storage | Poor solubility or aggregation at the storage temperature. | Consider using a formulation with enhanced solubility, such as the choline salt of GC376.[4] Store solutions at a temperature that maintains solubility, or prepare fresh solutions before use. |
| Multiple peaks observed in HPLC analysis | Presence of stereoisomers and the active aldehyde form (GC373). | This is an expected characteristic of GC376 in aqueous solutions.[3][4] Your analytical method should be able to resolve and quantify the different forms. |
Quantitative Stability Data
Due to the limited availability of comprehensive public data on the stability of GC376 under varying pH and temperature conditions, the following table presents a representative stability profile based on the known behavior of aldehyde-bisulfite adducts. This data is for illustrative purposes and should be confirmed by experimental studies.
| pH | Temperature (°C) | Estimated Half-life (t½) | Notes |
| 5.0 | 4 | > 24 hours | Increased stability is expected at lower pH and temperature. |
| 5.0 | 25 | Several hours | The equilibrium may start to shift towards the aldehyde form. |
| 7.4 | 4 | Hours to a day | At physiological pH, the conversion to GC373 is expected to be more significant. |
| 7.4 | 37 | < 1 hour | Rapid conversion to the active aldehyde form (GC373) is anticipated under physiological conditions. |
| 8.5 | 25 | Minutes to an hour | Higher pH is expected to accelerate the dissociation of the bisulfite adduct. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for GC376
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the conversion of GC376 to GC373 and other potential degradants.
1. Objective: To develop and validate a reverse-phase HPLC method capable of separating and quantifying GC376 from its primary degradant, GC373, and other potential impurities.
2. Materials and Reagents:
-
GC376 reference standard
-
GC373 reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid
-
Phosphate or acetate buffers (for pH-dependent stability studies)
3. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
4. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[3]
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of GC376 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution in the desired aqueous buffer (e.g., phosphate buffer at pH 5.0, 7.4, and 8.5) to a final concentration of 100 µg/mL.
6. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid GC376 at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
7. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of GC376
Caption: Degradation pathway of GC376 in aqueous solution.
Troubleshooting Workflow for GC376 Stability Issues
Caption: Troubleshooting workflow for GC376 stability.
References
Technical Support Center: Optimizing GC376 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing GC376 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for GC376 in in vivo studies?
The optimal dosage of GC376 can vary depending on the animal model and the specific virus being studied. However, based on published studies, the following starting dosages are recommended:
-
Feline Infectious Peritonitis (FIP) in Cats: A common starting dosage is 15 mg/kg administered subcutaneously (SC) every 12 hours.[1] In some cases, a lower dose of 10 mg/kg has been used, but the higher dose was found to be more effective in some cats that did not respond to the initial lower dose.
-
SARS-CoV-2 in K18-hACE2 Transgenic Mice: A frequently used dosage is 40 mg/kg per day, administered as two intraperitoneal (IP) injections of 20 mg/kg each.[2][3]
It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: What is the most common route of administration for GC376 in animal studies?
The most reported routes of administration for GC376 are:
-
Subcutaneous (SC) injection: This route has been extensively used in cats for the treatment of FIP.[1]
-
Intraperitoneal (IP) injection: This is a common route for administering GC376 in mouse models of SARS-CoV-2.[2][3]
-
Intramuscular (IM) injection: This route has been used in pharmacokinetic studies in mice.[4]
Oral administration of GC376 has been investigated but appears to have lower efficacy compared to other antivirals like GS-441524, which shows better absorption and slower clearance when administered orally.[5]
Q3: Is GC376 toxic at therapeutic doses?
GC376 is generally considered to be well-tolerated with no obvious signs of acute toxicity at therapeutically relevant doses in both mice and cats.[6][7] Studies in K18-hACE2 mice treated with 40 mg/kg/day did not show significant weight loss or histopathological changes in major organs compared to vehicle-treated controls.[7] In cats, side effects are generally mild and can include transient stinging at the injection site, subcutaneous fibrosis, hair loss, and in juvenile cats, abnormal eruption of permanent teeth.[8][9]
Q4: How does GC376 compare to other antiviral drugs like GS-441524 or remdesivir in vivo?
-
GC376 vs. GS-441524: In studies of feline infectious peritonitis (FIP), GS-441524 has shown a higher remission rate (around 70%) compared to GC376 (around 50%).[10] GS-441524 also has better pharmacokinetic properties when administered orally.[5] However, combination therapy with both GC376 and GS-441524 has been shown to be highly effective, reducing the treatment period and improving the cure rate in cats with FIP.[10][11]
-
GC376 vs. Remdesivir: Direct head-to-head in vivo comparisons in mouse models of SARS-CoV-2 are limited in the provided search results. However, GS-441524 is the parent nucleoside of remdesivir. In a mouse model of SARS-CoV-2, GS-441524 was more effective at blocking viral proliferation than GC376.[4] Combining GC376 with remdesivir has been suggested to potentially have an additive effect by targeting different viral enzymes (Mpro and RdRp, respectively).[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of GC376 in the formulation or during injection | - Improper solvent composition: The recommended formulation is 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[1] Deviating from this may affect solubility. - Low temperature: Storing the formulation at low temperatures might cause precipitation. | - Ensure the correct solvent ratio is used. - Gently warm the formulation to room temperature before injection. - Prepare the formulation fresh before each use if stability is a concern. |
| Injection site reactions (e.g., stinging, inflammation) | - Local irritation from the drug or vehicle: This has been observed in cats treated with GC376.[8][9] | - Rotate injection sites to minimize local irritation. - Monitor the injection sites for any signs of severe inflammation or necrosis. - Consider diluting the drug further if possible, while maintaining the required dose. |
| Variability in efficacy between animals | - Inconsistent drug administration: Inaccurate dosing or improper injection technique can lead to variable drug exposure. - Biological variability: Individual differences in metabolism and disease progression can affect treatment outcomes. | - Ensure accurate and consistent dosing for all animals. - Use appropriate injection techniques for the chosen route of administration. - Increase the number of animals per group to account for biological variability. |
| Lower than expected efficacy | - Suboptimal dosage: The chosen dose may be too low for the specific animal model or virus strain. - Poor bioavailability: The route of administration may not be optimal, leading to low systemic drug levels. - Drug resistance: Although not widely reported for GC376, the possibility of viral resistance should be considered. | - Perform a dose-escalation study to find the optimal therapeutic dose. - Evaluate a different route of administration (e.g., IP instead of SC). - Consider combination therapy with another antiviral that has a different mechanism of action.[8][10] |
| Unexpected toxicity or adverse effects | - Off-target effects: High doses of the drug may lead to unforeseen toxicity. - Contamination of the drug: Impurities in the synthesized GC376 could cause adverse reactions. | - Reduce the dosage or the frequency of administration. - Ensure the purity of the GC376 compound used in the study. - Monitor the animals closely for any clinical signs of toxicity and perform regular blood work and histopathological analysis. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of GC376 in a SARS-CoV-2 K18-hACE2 Mouse Model
| Treatment Group | Viral Challenge Dose (TCID50/mouse) | Survival Rate | Key Findings | Reference |
| GC376 (40 mg/kg/day, IP) | 1 x 10^5 | 20% | Slightly improved survival compared to 0% in the vehicle group. | [2][7] |
| Vehicle | 1 x 10^5 | 0% | [2][7] | |
| GC376 (40 mg/kg/day, IP) | 1 x 10^3 | Not significantly different from vehicle | Milder tissue lesions, reduced viral loads (especially a 5-log reduction in the brain), and reduced inflammation compared to the vehicle group. | [2][7] |
| Vehicle | 1 x 10^3 | 60% | [3] |
Table 2: Pharmacokinetic Parameters of GC376 in BALB/c Mice (Intramuscular Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |
| GC376 | 111 | 12,380 ± 2,560 | 0.22 ± 0.07 |
Data from a study evaluating the pharmacokinetics of GC376.[4]
Experimental Protocols
Protocol 1: Formulation of GC376 for In Vivo Administration
This protocol describes the preparation of GC376 for subcutaneous or intraperitoneal injection.
Materials:
-
GC376 powder
-
Ethanol (100%)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of GC376 based on the desired concentration and final volume.
-
Prepare a solvent mixture of 10% ethanol and 90% PEG-400 by volume. For example, to prepare 10 mL of the solvent, mix 1 mL of 100% ethanol with 9 mL of PEG-400.
-
Dissolve the GC376 powder in the solvent mixture. Vortex or sonicate briefly to ensure complete dissolution. A common concentration used in studies with cats is 53 mg/mL.[1]
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Store the formulation at room temperature, protected from light. It is recommended to prepare the formulation fresh, especially if stability issues are observed.
Protocol 2: In Vivo Efficacy Study of GC376 in a SARS-CoV-2 Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of GC376 in K18-hACE2 transgenic mice.
Animal Model:
-
K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[2]
Experimental Groups:
-
Mock-infected + Vehicle control
-
Mock-infected + GC376 treatment
-
SARS-CoV-2-infected + Vehicle control
-
SARS-CoV-2-infected + GC376 treatment
Procedure:
-
Virus Infection: Anesthetize the mice and intranasally inoculate them with a predetermined dose of SARS-CoV-2 (e.g., 1 x 10^3 or 1 x 10^5 TCID50/mouse).[3]
-
Drug Administration: At a specified time post-infection (e.g., 3 hours), begin treatment with GC376 (e.g., 20 mg/kg, IP, twice daily for 7 days).[2] The vehicle control group should receive an equal volume of the formulation vehicle.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, lethargy, and ruffled fur.
-
Endpoint Analysis:
-
Survival: Record the survival rate for each group.
-
Viral Load: At selected time points (e.g., 3 and 5 days post-infection), euthanize a subset of mice and collect tissues (e.g., lungs, brain) for viral load quantification by RT-qPCR.[4]
-
Histopathology: Collect tissues for histopathological analysis to assess tissue damage and inflammation.
-
Visualizations
Signaling Pathway: Mechanism of Action of GC376
GC376 is a prodrug that is converted to the active aldehyde, GC373. GC373 is a potent inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the cleavage of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are required for viral replication. By inhibiting Mpro, GC376 blocks the viral life cycle.
References
- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 11. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GC376 Efflux Pump Effects in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the antiviral compound GC376, specifically related to the effects of cellular efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and how does it work?
GC376 is a potent broad-spectrum antiviral agent and a prodrug of GC373. It functions as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro) found in many viruses, including coronaviruses.[1][2] This enzyme is critical for viral replication as it cleaves viral polyproteins into functional proteins. By binding to a cysteine residue in the active site of Mpro, GC376 blocks this process, thereby halting viral replication.[1]
Q2: My in vitro experiments with GC376 show a higher EC50 value than expected. What could be the cause?
A higher than expected half-maximal effective concentration (EC50) for GC376 in cell-based assays can be attributed to several factors. A primary cause can be the activity of cellular efflux pumps, which actively transport the compound out of the cell, reducing its intracellular concentration and thus its antiviral efficacy.[3][4] Other potential reasons include issues with the cell line, the virus stock, or the compound itself. For a detailed breakdown of potential issues and solutions, please refer to our Troubleshooting Guide.
Q3: Which efflux pumps are known to affect GC376 activity?
Current research strongly indicates that P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a key efflux pump responsible for reducing the intracellular concentration of GC376 and its derivatives.[3] The use of P-gp inhibitors, such as CP-100356, has been shown to significantly enhance the antiviral potency of GC376 in vitro.[3] While P-gp is the primary suspect, other efflux pumps from the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), are also known to contribute to multidrug resistance and could potentially play a role.[5][6]
Q4: How can I overcome the effects of efflux pumps in my experiments?
The most direct method to counteract the effects of efflux pumps is to co-administer GC376 with a specific efflux pump inhibitor. This will block the pump's activity, leading to increased intracellular accumulation of GC376 and a more accurate assessment of its antiviral potency. Several inhibitors are commercially available, and their use is detailed in the Experimental Protocols section.
Q5: What are some common efflux pump inhibitors I can use in my cell culture experiments?
Several well-characterized efflux pump inhibitors can be used in vitro. The choice of inhibitor may depend on the specific efflux pump you are targeting.
-
CP-100356: A potent P-gp inhibitor that has been successfully used to enhance the activity of GC376 derivatives.[3]
-
Verapamil: A calcium channel blocker that also functions as a P-gp inhibitor.[1][7][8] It is a widely used tool to study P-gp function in vitro.
-
Elacridar (GF120918): A potent dual inhibitor of P-gp and BCRP.[3][9][10] This can be useful if you suspect the involvement of both transporters.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with GC376, with a focus on mitigating the impact of efflux pumps.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High EC50 of GC376 | 1. Efflux pump activity: The cell line may have high endogenous expression or acquired overexpression of efflux pumps like P-gp. | 1a. Co-administer an efflux pump inhibitor: Use a known inhibitor such as CP-100356, verapamil, or elacridar. See Experimental Protocols for details.1b. Use a different cell line: Select a cell line known to have low expression of P-gp or other relevant efflux pumps.1c. Generate a knockout cell line: If feasible, create a P-gp knockout version of your cell line for direct comparison. |
| 2. Compound degradation: GC376 may be unstable under your experimental conditions. | 2a. Prepare fresh solutions: Always use freshly prepared stock solutions of GC376 for each experiment.2b. Verify compound integrity: If possible, confirm the purity and concentration of your GC376 stock. | |
| 3. High viral titer (MOI): An excessively high multiplicity of infection (MOI) may overwhelm the inhibitory capacity of the compound. | 3a. Optimize MOI: Perform a titration experiment to determine the optimal MOI for your assay that allows for a clear therapeutic window. | |
| 4. Cell line health: Unhealthy or contaminated cells can lead to inconsistent results. | 4a. Check cell viability: Ensure cells are healthy and at the appropriate confluency before starting the experiment.4b. Test for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. | 1a. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating.1b. Avoid edge effects: Use the outer wells for media/PBS only to minimize evaporation and temperature gradients. |
| 2. Pipetting errors: Inaccurate dispensing of compound, virus, or cells. | 2a. Calibrate pipettes: Regularly check and calibrate your pipettes.2b. Use appropriate pipetting techniques: Ensure consistent and accurate liquid handling. | |
| High cytotoxicity observed | 1. Incorrect compound concentration: Errors in stock solution preparation or dilution calculations. | 1a. Verify calculations: Double-check all calculations for stock solutions and serial dilutions.1b. Confirm stock concentration: If possible, analytically determine the concentration of your stock solution. |
| 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to GC376 or the efflux pump inhibitor. | 2a. Perform a cytotoxicity assay (CC50): Always determine the 50% cytotoxic concentration (CC50) of GC376 and any inhibitors on your specific cell line before conducting antiviral assays. |
Data Presentation: Impact of Efflux Pump Inhibition on GC376 Efficacy
The following tables summarize quantitative data on the in vitro efficacy of GC376 and its derivatives, with and without the presence of a P-gp inhibitor.
Table 1: In Vitro Antiviral Activity (EC50) of GC376 and Analogs Against SARS-CoV-2 in the Presence and Absence of a P-gp Inhibitor
| Compound | EC50 (µM) without CP-100356 | EC50 (µM) with CP-100356 | Fold Improvement | Reference |
| GC376 | >20 | 1.51 ± 0.27 | >13.2 | [3] |
| Derivative 1a | 0.81 ± 0.08 | 0.23 ± 0.05 | 3.5 | [3] |
| Derivative 1f | 1.2 ± 0.1 | 0.22 ± 0.03 | 5.5 | [3] |
| Derivative 2a | 1.2 ± 0.2 | 0.43 ± 0.07 | 2.8 | [3] |
| Derivative 2b | 18.2 ± 1.5 | 1.4 ± 0.2 | 13.0 | [3] |
| Derivative 2c | 0.70 ± 0.04 | 0.14 ± 0.02 | 5.0 | [3] |
| Derivative 2d | 0.57 ± 0.05 | 0.11 ± 0.01 | 5.2 | [3] |
Table 2: In Vitro Cytotoxicity (CC50) of GC376 and Analogs
| Compound | CC50 (µM) | Reference |
| GC376 | >200 | [4] |
| GC373 | >200 | [4] |
| All Derivatives in Table 1 | >200 | [3] |
Experimental Protocols
Protocol 1: Generation of P-gp Overexpressing Cell Lines
This protocol describes a method for generating cell lines with acquired resistance and P-gp overexpression through stepwise exposure to a cytotoxic P-gp substrate.
Materials:
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Parental cancer cell line (e.g., a human B-lymphoma cell line)
-
Complete culture medium
-
Vincristine (or another P-gp substrate like paclitaxel or doxorubicin)
-
Sterile culture flasks and plates
Methodology:
-
Culture the parental cell line in its standard complete medium.
-
Initiate drug selection by adding a low concentration of vincristine to the culture medium (e.g., a concentration that initially causes ~50% cell death).
-
Allow the cells to recover and resume proliferation.
-
Once the cells are growing steadily at the current drug concentration, gradually increase the concentration of vincristine.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically assess the expression of P-gp using methods like Western blotting or flow cytometry with a P-gp specific antibody.
-
Functionally confirm P-gp activity using an efflux assay (see Protocol 2 or 3).
-
Once a stable, resistant cell line with significant P-gp overexpression is established, it can be maintained in culture with a maintenance concentration of the selection drug.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in the presence of an inhibitor indicates efflux pump inhibition.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete culture medium
-
Rhodamine 123
-
GC376
-
Efflux pump inhibitor (e.g., verapamil, elacridar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Seed the cells at an appropriate density and allow them to adhere overnight (for adherent cells) or prepare a suspension of cells at approximately 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound (GC376) or a positive control inhibitor (e.g., 10 µM verapamil) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
Place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm.
-
A higher fluorescence intensity in the presence of an inhibitor indicates reduced efflux.
Protocol 3: Calcein-AM Efflux Assay
This assay uses the non-fluorescent, cell-permeable dye Calcein-AM, which is a substrate for P-gp and MRP1. Inside the cell, it is converted by esterases to the fluorescent molecule calcein, which is trapped unless effluxed.
Materials:
-
Parental and P-gp/MRP1 overexpressing cell lines
-
Complete culture medium
-
Calcein-AM
-
GC376
-
Efflux pump inhibitor (e.g., verapamil, elacridar)
-
PBS
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Plate cells in a 96-well plate (preferably black-walled, clear-bottom) and allow them to attach overnight.
-
Pre-incubate the cells with the test compound (GC376) or a positive control inhibitor at various concentrations for 15-30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37°C.[11]
-
Wash the cells with ice-cold PBS to remove the extracellular dye.
-
Add fresh, pre-warmed medium (with or without the inhibitor) and measure the intracellular fluorescence immediately using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
Increased calcein fluorescence in the presence of an inhibitor indicates a blockage of the efflux pump.
Visualizations
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Caption: Workflow of GC376 cellular entry, efflux, and inhibition.
Caption: Logical workflow for troubleshooting high GC376 EC50 values.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
formulation of GC376 for potential oral administration
This technical support center provides guidance and troubleshooting for researchers developing an oral formulation of the antiviral protease inhibitor, GC376.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation of GC376?
A1: The primary challenges in developing an oral formulation for GC376, a dipeptidyl-bisulfite adduct prodrug, stem from its inherent physicochemical properties. The active form, GC373 (the aldehyde), is reactive and can be unstable. The prodrug form, GC376, is a salt, which can have variable stability and absorption. Key hurdles include:
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Low Oral Bioavailability: GC376 has demonstrated low oral bioavailability in preclinical studies. This is likely due to a combination of factors including poor membrane permeability and potential degradation in the gastrointestinal (GI) tract.
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Chemical Instability: The bisulfite adduct can be unstable in certain pH environments, potentially leading to premature conversion to the active aldehyde form (GC373) which can then be oxidized or react with other components.
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Poor Permeability: The molecular properties of GC376, including its polarity, may limit its ability to passively diffuse across the intestinal epithelium.
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First-Pass Metabolism: Like many small molecule drugs, GC376 may be subject to significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: What is the mechanism of action for GC376?
A2: GC376 is a prodrug of GC373, which is a potent inhibitor of the 3C-like protease (3CLpro), an enzyme essential for the replication of many viruses, including coronaviruses. Upon administration, GC376 is designed to be absorbed and then converted to the active aldehyde form, GC373. GC373's aldehyde group forms a covalent bond with the cysteine residue in the active site of the 3CLpro, thereby inhibiting its function and preventing the virus from producing the proteins it needs to replicate.
Q3: Are there any known excipients that can improve the solubility and stability of GC376?
A3: While specific formulation details for GC376 are often proprietary, general strategies for similar compounds can be applied. For improving solubility and stability, consider the following excipients:
-
Solubilizing Agents: Cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., PEG 400, propylene glycol) can be used to increase the solubility of poorly soluble compounds.
-
pH Modifiers: Buffering agents (e.g., citrate, phosphate buffers) can be used to maintain an optimal pH for stability in the formulation and in the local GI environment.
-
Antioxidants: To prevent the oxidation of the active aldehyde form (GC373) if the prodrug converts prematurely, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be included.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low in vitro permeability in Caco-2 assays | 1. High polarity of GC376.2. Efflux transporter activity (e.g., P-glycoprotein).3. Instability in the assay medium. | 1. Co-formulate with permeation enhancers: Investigate the use of excipients known to open tight junctions or inhibit efflux pumps (e.g., bile salts, fatty acids, chitosan derivatives).2. Test for efflux pump inhibition: Conduct Caco-2 permeability assays with and without known P-gp inhibitors (e.g., verapamil) to determine if GC376 is a substrate.3. Assess stability: Quantify GC376 concentration in the donor and receiver compartments at the end of the assay to check for degradation. |
| High variability in in vivo pharmacokinetic (PK) data | 1. Inconsistent absorption due to food effects.2. Gut microbiome-mediated degradation.3. Formulation not robust. | 1. Conduct fasted vs. fed state PK studies: This will help to understand the impact of food on absorption.2. Investigate gut stability: Incubate GC376 with simulated gastric and intestinal fluids (SGF/SIF) with and without gut enzymes or microbiota to assess its stability.3. Optimize the formulation: Re-evaluate the choice of excipients to ensure a consistent and reproducible release profile. Consider more advanced formulations like self-emulsifying drug delivery systems (SEDDS). |
| Precipitation of GC376 in aqueous media | 1. Poor aqueous solubility.2. pH-dependent solubility. | 1. Determine the pH-solubility profile: Measure the solubility of GC376 across a range of physiologically relevant pH values.2. Incorporate solubilizing agents: Refer to the excipients listed in the FAQ section. |
Experimental Protocols
1. Equilibrium Solubility Assay
-
Objective: To determine the thermodynamic solubility of GC376 in different aqueous media.
-
Methodology:
-
Prepare saturated solutions of GC376 in various media (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)).
-
Add an excess amount of GC376 powder to each medium in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of GC376 in the filtrate using a validated analytical method, such as HPLC-UV.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of GC376 in vitro.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions. This typically takes 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add GC376 solution to the apical (donor) chamber and fresh medium to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add GC376 to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh medium.
-
Quantify the concentration of GC376 in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of GC376
| Property | Value | Significance for Oral Formulation |
| Molecular Weight | 509.5 g/mol | Affects diffusion and permeability. |
| LogP | ~ -1.5 to -2.0 (estimated) | Indicates high hydrophilicity, which can lead to poor membrane permeability. |
| pKa | Not publicly available | Important for understanding pH-dependent solubility and stability. |
| Aqueous Solubility | Poor | A significant hurdle for achieving adequate drug concentration in the GI tract for absorption. |
Table 2: Preclinical Pharmacokinetic Parameters of GC376
| Species | Route of Administration | Dose | Oral Bioavailability (%) | Key Finding |
| Mice | Intravenous (IV) | 10 mg/kg | N/A | Provides a baseline for systemic exposure. |
| Mice | Oral (PO) | 50 mg/kg | < 5% | Demonstrates very low oral absorption. |
| Cats | Subcutaneous (SC) | 15 mg/kg | N/A | Effective route for FIP treatment, but not ideal for chronic use. |
Disclaimer: The information provided here is for research purposes only and is based on publicly available data. Specific formulation development should be guided by comprehensive experimental work.
Technical Support Center: Navigating Challenges with GC376 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the antiviral compound GC376. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability and handling of GC376 in aqueous solutions, particularly its reversion to the active aldehyde form, GC373.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between GC376 and GC373?
A1: GC376 is the bisulfite adduct prodrug of GC373. In aqueous solutions, GC376 readily and spontaneously converts to its active aldehyde form, GC373.[1][2][3] This conversion is essential for its antiviral activity, as GC373 is the molecule that covalently binds to and inhibits the viral 3C-like protease (3CLpro).[2]
Q2: Why is my GC376 solution cloudy?
A2: GC376 has limited aqueous solubility and a tendency to self-aggregate and form colloids or micelles at higher concentrations.[4][5] One study identified a critical micelle concentration of approximately 96.7 mM for GC376 in D₂O.[6] The formation of these aggregates can lead to a cloudy or turbid appearance in your solution.
Q3: How stable is GC376 in aqueous solutions and cell culture media?
A3: GC376 is designed to revert to the active GC373 form in aqueous environments. While specific kinetic data on the rate of this conversion under various pH and temperature conditions is not extensively published, it is known to be a spontaneous process.[1][5] The stability of components in cell culture media, such as L-glutamine, can also be a factor, with a general recommendation to use complete media within a month when stored at 2-8°C.
Q4: I am observing inconsistent antiviral activity in my experiments. What could be the cause?
A4: Inconsistent antiviral activity can stem from several factors related to the handling of GC376:
-
Compound Degradation: Improper storage or prolonged incubation in aqueous solutions can lead to the degradation of the active compound. It is recommended to prepare fresh solutions for each experiment.
-
Inaccurate Concentration: The limited solubility and potential for aggregation of GC376 can lead to inaccuracies in the actual concentration of the active compound in solution.
-
Variability in Experimental Conditions: Ensure consistency in viral titer, incubation times, and cell culture conditions across all experiments.
Q5: What are the best practices for preparing GC376 stock solutions?
A5: Due to its limited aqueous solubility, it is common to prepare a high-concentration stock solution of GC376 in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guides
Issue 1: Precipitate Formation or Cloudiness in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Prepare a higher concentration stock solution in 100% DMSO and dilute it further in the aqueous buffer or medium just before use.- Consider using alternative counter-ions to the standard sodium salt of GC376. Replacing sodium with potassium or choline has been shown to increase aqueous solubility.[5] |
| Aggregation/Micelle Formation at High Concentrations | - Work with concentrations below the critical micelle concentration (approximately 96.7 mM).[6] - If high concentrations are necessary, be aware that the solution may exist as a colloidal suspension.[5] |
| Salting Out | - If using buffers with high salt concentrations, this may decrease the solubility of GC376. If possible, test different buffer systems. |
Issue 2: Inconsistent or Lower-Than-Expected Antiviral Potency
| Possible Cause | Troubleshooting Steps |
| Reversion and Potential Degradation of GC376/GC373 | - Always prepare fresh working solutions of GC376 from a stock for each experiment.- Avoid prolonged storage of GC376 in aqueous buffers, especially at room temperature or 37°C. |
| Presence of Multiple Stereoisomers | - GC373 and GC376 can exist as a mixture of stereoisomers in solution due to epimerization.[5] While only one isomer binds to the target protease, the presence of others is an inherent property of the compound in aqueous media. Be aware that the quantified concentration represents the total of all isomers. |
| Inaccurate Pipetting of Viscous Stock Solutions | - If using a high-concentration DMSO stock, ensure accurate pipetting, as these solutions can be more viscous. Use positive displacement pipettes for highly viscous liquids if available. |
Data Presentation
Table 1: Summary of In Vitro Efficacy of GC376 Against Various Coronaviruses
| Virus | Cell Line | Parameter | Value (µM) |
| SARS-CoV-2 | Vero E6 | EC₅₀ | 2.19 - 3.37 |
| SARS-CoV-2 | - | IC₅₀ | 0.03 - 0.16 |
| Feline Infectious Peritonitis Virus (FIPV) | - | IC₅₀ | 0.72 |
| MERS-CoV | - | IC₅₀ | 1.56 |
| SARS-CoV | - | IC₅₀ | 4.35 |
EC₅₀ (Half-maximal Effective Concentration) represents the concentration of a drug that gives half-maximal response. IC₅₀ (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Preparation of GC376 Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the appropriate amount of GC376 powder.
-
Dissolve the powder in 100% DMSO to the desired stock concentration (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the GC376 stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.
-
Ensure that the final concentration of DMSO in the working solutions is consistent across all tested concentrations and controls, and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).
-
Visualizations
Caption: Conversion of GC376 prodrug to its active aldehyde form in aqueous solution and subsequent inhibition of 3CLpro.
Caption: A logical workflow for troubleshooting inconsistent experimental results when working with GC376.
References
- 1. researchgate.net [researchgate.net]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC376 Formulation and Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antiviral compound GC376, focusing on challenges related to its solubility and aggregation at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and why is its formulation important?
A1: GC376 is a broad-spectrum antiviral medication and a prodrug of a 3C-like protease (3CLpro or Mpro) inhibitor.[1][2][3][4] It has shown efficacy against various coronaviruses, including the one responsible for feline infectious peritonitis (FIP) and SARS-CoV-2.[5][6][7][8][9] Effective formulation is critical for its therapeutic use, as achieving high concentrations in a stable, soluble form is necessary for administration, particularly in contexts like subcutaneous injections where volumes are limited.[5]
Q2: Does GC376 form micelles or aggregates at high concentrations?
A2: Yes, studies have shown that GC376 forms colloids or micelles in aqueous media at high concentrations.[5][10] This behavior is attributed to the amphipathic nature of the molecule, where the bisulfite moiety acts as a polar head group and the less polar peptide backbone serves as a hydrophobic tail.[5]
Q3: What is the Critical Micelle Concentration (CMC) of GC376?
A3: The critical micelle concentration (CMC) for GC376 in D₂O has been determined to be approximately 96.7 mM.[5] A modified version with a choline counter-ion (GC376-Cho) exhibited a similar CMC of about 91.1 mM.[5]
Q4: How does micelle formation affect experimental results?
A4: Micelle formation can significantly impact experimental outcomes. For instance, in NMR spectroscopy, the aggregation of GC376 at high concentrations (e.g., 440 mM) results in broader peaks, whereas at lower concentrations (e.g., 5 mM), sharper peaks are observed, indicating dispersed molecules.[5] This aggregation can also affect solubility, bioavailability, and the interpretation of in vitro assays.
Q5: Can the solubility of GC376 be improved?
A5: Yes, replacing the sodium (Na⁺) counter-ion with other species like choline has been shown to greatly increase the aqueous solubility of GC376.[5][10][11] This strategy can help in developing formulations that require higher concentrations of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cloudiness or Precipitation Upon Dilution | You may be observing the formation of colloidal suspensions. This phenomenon has been noted when diluting highly concentrated, clear solutions of GC376.[5] | Continue serial dilutions. The solution should become clear again at concentrations well below the CMC.[5] For experiments, work with concentrations either significantly above or below the CMC to ensure a consistent molecular state (micellar or monomeric). |
| Broad, Poorly Resolved Peaks in ¹H NMR Spectra | This is a known consequence of molecular aggregation or micelle formation at concentrations above the CMC.[5] | 1. Dilute the sample to a concentration below the CMC (e.g., < 10 mM) to obtain sharper, better-resolved peaks for structural analysis.[5]2. If high concentration is necessary, consider using techniques like Diffusion-Ordered Spectroscopy (DOSY) to characterize the aggregated state.[5] |
| Difficulty Achieving High Drug Concentration in Aqueous Buffer | The inherent solubility limit of the standard sodium salt of GC376 may have been reached. | Consider synthesizing or obtaining a version of GC376 with a more soluble counter-ion, such as choline, which has been demonstrated to improve solubility.[5] |
| Inconsistent Results in Biological Assays | The aggregation state of GC376 can influence its activity. If the concentration used is near the CMC, small variations can lead to shifts between monomeric and micellar forms, affecting bioavailability and interaction with targets. | Define and maintain a consistent concentration for your assays that is clearly above or below the CMC. Report the concentration and solvent system in detail to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the micellar properties of GC376 and a derivative.
| Compound | Parameter | Value | Method |
| GC376 (Sodium Salt) | Critical Micelle Concentration (CMC) | ~96.7 mM | DOSY NMR[5] |
| Hydrodynamic Diameter (at 5 mM) | 12.4 Å | DOSY NMR[5] | |
| Hydrodynamic Diameter (at 440 mM) | 41.2 Å | DOSY NMR[5] | |
| GC376-Cho (Choline Salt) | Critical Micelle Concentration (CMC) | ~91.1 mM | DOSY NMR[5] |
Experimental Protocols
Methodology for Determining Critical Micelle Concentration (CMC) via DOSY NMR
This protocol provides a general outline based on the methodology used to characterize GC376 aggregation.[5]
-
Sample Preparation: Prepare a series of serially diluted samples of GC376 in a suitable deuterated solvent (e.g., D₂O). Concentrations should span the expected CMC, from well below to well above (e.g., from 5 mM to over 400 mM).
-
NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 700 MHz) equipped with a cryo-cooled probe suitable for diffusion measurements.
-
DOSY Experiment Acquisition: Acquire 2D DOSY spectra for each sample. These experiments measure the diffusion coefficients of molecules in the solution.
-
Data Processing: Process the DOSY spectra to extract the diffusion coefficient for the GC376 molecules at each concentration.
-
CMC Determination: Plot the measured diffusion coefficient as a function of the GC376 concentration. The concentration at which a sharp change in the diffusion coefficient is observed corresponds to the CMC. Below the CMC, the diffusion coefficient will be higher (smaller, faster-moving monomers), and above the CMC, it will be lower (larger, slower-moving micelles).
Visualizations
Caption: Experimental workflow for determining the CMC of GC376.
Caption: Troubleshooting logic for GC376 formulation issues.
Caption: GC376 mechanism of action via Mpro inhibition.
References
- 1. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GC376 - Wikipedia [en.wikipedia.org]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of GC376 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on developing more soluble derivatives of the antiviral compound GC376 through the use of alternative cations.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with the parent GC376 compound?
A1: The sodium salt of GC376, a bisulfite adduct prodrug, exhibits limited aqueous solubility.[1][2] At high concentrations (e.g., 440 mM), it can form a clear, viscous solution, but upon dilution, it becomes a cloudy colloidal dispersion before becoming fully homogeneous at lower concentrations (around 5 mM).[1] This can pose challenges for in vivo administration, where small injection volumes with high drug concentrations are often desirable.[1]
Q2: How can alternative cations improve the solubility of GC376?
A2: Replacing the sodium (Na+) counterion with other cations, such as potassium (K+) or choline, has been shown to considerably enhance the aqueous solubility of GC376.[1][2] This strategy is thought to be effective due to the larger solvation radii of these alternative cations.[1]
Q3: What are the advantages of using a more soluble GC376 derivative?
A3: Increased solubility can lead to several advantages in a therapeutic setting. It may allow for the administration of smaller volumes of the drug, which can improve patient acceptance and compliance, particularly for subcutaneous injections.[1] For instance, the choline version of GC376 (GC376-Cho) could potentially lower the required injection volume significantly.[1]
Q4: Besides alternative cations, what other formulation strategies can be considered for poorly soluble drugs like GC376?
A4: For poorly soluble drugs, several innovative formulation strategies can be explored to enhance oral bioavailability.[3] These include:
-
Particle size reduction: Techniques like milling and jet milling increase the surface area available for dissolution.[3]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[3][4][5]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[3][6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can create a more hydrophilic molecule.[3][6]
-
Nanotechnology-based approaches: Formulating the drug as nanoparticles can increase surface area and improve dissolution rates.[3]
Troubleshooting Guide
Issue 1: My GC376 derivative solution is cloudy or forms a precipitate upon dilution.
-
Possible Cause: This is a known property of the sodium salt of GC376, which forms colloidal aggregates at higher concentrations.[1]
-
Troubleshooting Steps:
-
Confirm the concentration: Ensure your working concentration is below the threshold where colloidal dispersion occurs (e.g., below 5 mM for the sodium salt).[1]
-
Consider cation exchange: If higher concentrations are required, synthesize or procure a version of your GC376 derivative with an alternative cation like potassium or choline, which have demonstrated enhanced solubility.[1]
-
Investigate micellar administration: Research suggests that administering GC376 as a concentrated micellar or colloid suspension could be a viable strategy to overcome solubility limitations.[1]
-
Issue 2: I am struggling to achieve a sufficiently high concentration of my GC376 derivative for my in vivo experiments.
-
Possible Cause: The intrinsic solubility of your specific derivative may be the limiting factor.
-
Troubleshooting Steps:
-
Synthesize alternative cation salts: Prepare derivatives of your compound with potassium or choline as the counterion.[1]
-
Quantify and compare solubility: Perform solubility experiments to determine the quantitative improvement in solubility with the new cations (see Experimental Protocols section).
-
Explore co-solvents: Investigate the use of pharmaceutically acceptable co-solvents that may enhance the solubility of your compound.[3] However, be mindful of their potential toxicity and impact on the experimental model.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility and precipitation of the compound in the cell culture media could lead to variable effective concentrations.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Always use freshly prepared stock solutions for your experiments. GC376 is known to be soluble in DMSO and water.[8]
-
Visually inspect media: Before adding the compound to your cells, visually inspect the final diluted media for any signs of precipitation.
-
Test solubility in media: Perform a solubility test of your compound directly in the cell culture media used for your assays.
-
Consider efflux pump inhibitors: Some studies have shown that the antiviral efficacy (EC50) of GC376 derivatives can be improved by co-administration with an efflux pump inhibitor, suggesting that cellular efflux might also contribute to variable results.[1]
-
Quantitative Data
Table 1: Solubility and Critical Micellar Concentration of GC376 Derivatives
| Compound | Counterion | Critical Micellar Concentration (mM) | Key Observation |
| GC376 | Sodium (Na+) | Not explicitly stated, but forms colloids above 5 mM[1] | Replacement with K+ or choline enhances solubility considerably.[1] |
| GC376-Cho | Choline | 91.1 | Greatly increases solubility, potentially allowing for smaller injection volumes.[1] |
Experimental Protocols
Protocol 1: Synthesis of GC376 Derivatives with Alternative Cations (General Approach)
This protocol outlines a general method for preparing GC376 derivatives with alternative cations, based on the principles of salt formation.
-
Synthesis of the Aldehyde Precursor (GC373 derivative): Synthesize the active aldehyde form of your GC376 derivative according to established methods.[9][10]
-
Formation of the Bisulfite Adduct:
-
Dissolve the aldehyde precursor in an appropriate solvent.
-
Add an aqueous solution of the desired bisulfite salt (e.g., potassium bisulfite or choline bisulfite).
-
Stir the reaction mixture to allow for the formation of the bisulfite adduct.
-
-
Isolation and Purification:
-
Isolate the resulting GC376 derivative salt through methods such as precipitation, filtration, or lyophilization.
-
Purify the compound using appropriate techniques, for example, chromatography, to ensure high purity.
-
-
Characterization: Confirm the identity and purity of the final product using analytical methods like NMR spectroscopy and mass spectrometry.
Protocol 2: Equilibrium Solubility Assay
This protocol describes a general method to determine the equilibrium solubility of a GC376 derivative.
-
Preparation of Buffers: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Sample Preparation: Add an excess amount of the GC376 derivative to a known volume of each buffer in separate vials.[11]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to ensure equilibrium is reached.[11] Preliminary tests may be needed to determine the required equilibration time.[11]
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.[11]
-
Quantification: Accurately measure the concentration of the dissolved GC376 derivative in the supernatant or filtrate using a validated analytical method, such as HPLC.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Visualizations
Caption: Mechanism of action of GC376 as a viral protease inhibitor.
Caption: Workflow for developing more soluble GC376 derivatives.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]
- 9. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
addressing GC376 colloidal aggregation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GC376, with a specific focus on addressing colloidal aggregation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and what is its mechanism of action?
A1: GC376 is a broad-spectrum antiviral medication that acts as a protease inhibitor.[1][2] It is a prodrug that converts to its active aldehyde form, GC373, under aqueous conditions.[3][4] GC373 then covalently binds to a cysteine residue in the active site of the viral 3C-like protease (3CLpro or Mpro), an enzyme crucial for cleaving viral polyproteins into functional proteins necessary for viral replication.[5][6][7] By inhibiting 3CLpro, GC376 effectively halts the viral replication cycle.[5][7]
Q2: I'm observing precipitation or cloudiness in my GC376 solution. What is causing this?
A2: GC376 has a known tendency to form colloidal aggregates and self-aggregate in aqueous solutions, particularly at higher concentrations.[8][9] This can manifest as a cloudy colloidal dispersion.[8] For instance, at a high concentration of approximately 440 mM in water, GC376 can form a clear, viscous solution, but upon dilution, it becomes a cloudy colloidal dispersion before becoming fully homogeneous at lower concentrations (e.g., 5 mM).[8]
Q3: How can I prevent or resolve GC376 aggregation in my experiments?
A3: Several strategies can be employed to mitigate the aggregation of GC376:
-
Optimize Concentration: Be mindful of the critical micelle concentration, which is approximately 96.7 mM for the sodium salt of GC376.[8] Working at concentrations below this threshold can help prevent the formation of colloidal aggregates.
-
Modify the Formulation:
-
Counter-ion Exchange: Replacing the sodium (Na+) counter-ion with alternatives like potassium or choline can significantly increase the aqueous solubility of GC376.[8][9] The choline salt of GC376 (GC376-Cho) has a critical micellar concentration of 91.1 mM.[8]
-
Use of Excipients: While not extensively documented specifically for GC376, the use of excipients is a common strategy to prevent aggregation of protein therapeutics and could be explored.[10][11] These can include stabilizers like sugars (sucrose, trehalose), amino acids (arginine, lysine, glycine), and surfactants (polysorbates).[10][12]
-
Adjusting Ionic Strength: Supplementing the buffer with salts like NaCl or KCl at moderate concentrations can help to screen electrostatic interactions and reduce aggregation.[10]
-
-
Buffer Selection: The choice of buffer can impact the colloidal stability of compounds.[13] Systematic screening of different buffer systems and pH ranges may help identify conditions that minimize aggregation.
Q4: What are some common issues encountered in in-vitro assays with GC376 and how can I troubleshoot them?
A4: Common issues and troubleshooting steps are outlined in the table below.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent antiviral activity in dose-response assays | 1. Variability in viral titer.2. Inconsistent incubation times.3. Degradation of the compound. | 1. Ensure a consistent multiplicity of infection (MOI) is used for all experiments.2. Strictly adhere to standardized incubation periods.3. Prepare fresh solutions of GC376 for each experiment and store them appropriately.[14] |
| High cell toxicity observed at expected effective concentrations | 1. Error in compound concentration calculation.2. Contamination of cell culture.3. Cell line hypersensitivity. | 1. Verify all calculations and stock solution concentrations.2. Perform mycoplasma testing and ensure aseptic technique.3. Test a panel of different cell lines to assess cell-type specific toxicity.[14] |
| Precipitation in assay plates | 1. Exceeding the solubility limit of GC376 in the final assay buffer.2. Interaction with components of the cell culture medium. | 1. Lower the final concentration of GC376.2. Consider using a formulation with enhanced solubility (e.g., choline salt).3. Perform a solubility test of GC376 in the final assay medium. |
Quantitative Data Summary
The following tables summarize key quantitative data for GC376.
Table 1: Solubility and Aggregation Properties of GC376
| Compound | Critical Micelle Concentration (mM) | Observations |
| GC376 (Sodium Salt) | ~96.7 | Forms a clear, viscous solution at ~440 mM, becomes a cloudy colloidal dispersion upon dilution, and is fully homogeneous at ~5 mM.[8] |
| GC376-Cho (Choline Salt) | ~91.1 | Exhibits increased solubility compared to the sodium salt.[8] |
Table 2: In Vitro Efficacy and Cytotoxicity of GC376
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 3.37 | >200 | [15] |
| SARS-CoV-2 | Vero E6 | 0.18 | >200 | [6][16] |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | 0.7013 | Not Specified | [15] |
Table 3: Inhibitory Activity of GC376 against Viral Proteases
| Protease | IC50 (µM) | Ki (nM) | Reference(s) |
| SARS-CoV-2 Mpro | 1.5 | 40 | [3][6] |
| FIPV Mpro | Not Specified | 2.1 | [3] |
| SARS-CoV Mpro | Not Specified | 20 | [3] |
Experimental Protocols
1. FRET-Based Mpro Inhibition Assay
This protocol is adapted from methodologies described in the scientific literature.[3][17]
-
Principle: This assay measures the proteolytic activity of Mpro using a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant Mpro enzyme
-
GC376
-
FRET peptide substrate (e.g., Abz-SVTLQ↓SG-Tyr(NO2)-R)
-
Assay Buffer (e.g., 25 mM Bis-Tris, pH 7.0, 1 mM DTT)
-
DMSO
-
Black microplate (96-well or 384-well)
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GC376 in DMSO.
-
Prepare a stock solution of the FRET substrate in DMSO and protect it from light.
-
Dilute the Mpro enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Prepare serial dilutions of the GC376 stock solution in the assay buffer.
-
In the microplate, add the Mpro enzyme solution to each well.
-
Add the different concentrations of the GC376 dilutions to the respective wells.
-
Include a negative control (DMSO only, representing 100% enzyme activity) and a background control (no enzyme).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the fluorescence signal (e.g., excitation at 320 nm, emission at 420 nm) over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration to determine the IC50 value.
-
-
2. Cell-Based Antiviral Plaque Reduction Assay
This protocol is a general guide based on established methods.[15] Note: All work with live viruses must be conducted in an appropriate biosafety level containment facility (e.g., BSL-3 for SARS-CoV-2).
-
Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Live virus stock
-
GC376
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose
-
Formaldehyde (10%)
-
Crystal violet solution (0.5%)
-
24-well plates
-
-
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of GC376 in the cell culture medium.
-
Virus Infection:
-
Aspirate the culture medium from the cells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the serially diluted GC376 to the respective wells.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Agarose Overlay: Overlay the cells with a mixture of 2X DMEM and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 10% formaldehyde.
-
Remove the agarose overlay.
-
Stain the cells with crystal violet solution.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each GC376 concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the GC376 concentration to determine the EC50 value.
-
-
Visualizations
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Caption: Troubleshooting workflow for GC376 colloidal aggregation.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Navigating GC376 Treatment for Feline Infectious Peritonitis: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GC376 in the treatment of Feline Infectious Peritonitis (FIP). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental trials, with a focus on optimizing treatment duration to prevent relapse.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GC376?
A1: GC376 is a potent inhibitor of the Feline Infectious Peritonitis Virus (FIPV) 3C-like (3CL) protease. This enzyme is critical for the cleavage of viral polyproteins, a necessary step in the replication and assembly of new viral particles. By blocking the 3CL protease, GC376 effectively halts viral replication.
Q2: What is the recommended treatment duration for GC376?
A2: Based on clinical trial data, a minimum treatment duration of 12 weeks is recommended for GC376.[1] Initial studies with shorter treatment courses resulted in a high rate of relapse.[1]
Q3: What are the common signs of FIP relapse after GC376 treatment?
A3: Relapse can manifest as a recurrence of the initial clinical signs of FIP, which can include fever, lethargy, anorexia, and the re-accumulation of effusions (in wet FIP). A significant concern is the development of neurological or ocular signs, even in cats that initially presented with non-neurological FIP.[1]
Q4: Can GC376 be used in combination with other antiviral agents?
A4: Yes, studies have explored the use of GC376 in combination with the nucleoside analog GS-441524. This combination therapy has been investigated for its potential to shorten treatment duration and improve outcomes, particularly in cases with neurological involvement or resistance to monotherapy.[2][3]
Troubleshooting Guides
Issue: FIP Relapse During or After GC376 Treatment
Symptoms:
-
Return of fever, inappetence, or lethargy.
-
Reappearance of abdominal or pleural effusions.
-
Development of new neurological signs (e.g., ataxia, seizures, nystagmus).
-
Appearance of ocular signs (e.g., uveitis, chorioretinitis).
Possible Causes:
-
Insufficient Treatment Duration: Early clinical trials demonstrated that treatment courses shorter than 12 weeks are associated with a high incidence of relapse.[1]
-
Poor Blood-Brain Barrier Penetration: GC376 has limited ability to cross the blood-brain barrier. This can lead to the virus persisting in the central nervous system and subsequent neurological relapse, which was observed in a significant number of treatment failures in early studies.[1]
-
Drug Resistance: Although less commonly documented for GC376 compared to other antivirals, the development of viral resistance is a potential cause of treatment failure and relapse.
Recommended Actions:
-
Confirm Relapse: Conduct a thorough clinical examination, including neurological and ophthalmological assessments. Repeat laboratory diagnostics such as a complete blood count (CBC), serum chemistry panel, and FCoV qRT-PCR on relevant samples (e.g., effusions, cerebrospinal fluid).
-
Extend Treatment Duration: For cats that relapse, a longer treatment course beyond the initial 12 weeks may be necessary.
-
Consider Combination Therapy: In cases of relapse, particularly with neurological involvement, the addition of an antiviral with better CNS penetration, such as GS-441524, should be considered.[2][3]
Issue: Adverse Effects During GC376 Treatment
Symptoms:
-
Pain or stinging upon injection.
-
Development of subcutaneous fibrosis or hair loss at injection sites.
-
In young cats (treated before 16-18 weeks of age), delayed development and abnormal eruption of permanent teeth have been reported.
Recommended Actions:
-
Injection Site Management: Rotate injection sites to minimize local reactions. Ensure proper subcutaneous administration technique.
-
Monitoring Dental Development: For juvenile animals undergoing treatment, regular monitoring of dental development is advised.
-
Supportive Care: Provide appropriate supportive care to manage any clinical signs of discomfort.
Data Presentation
Table 1: Summary of GC376 Treatment Duration and Relapse Observations from a Key Field Study
| Treatment Duration | Number of Cats | Initial Outcome | Relapse Occurrence | Form of Relapse | Reference |
| < 12 weeks (varied) | 19/20 initially responded | Apparent remission within 2 weeks | 13 out of 19 responders relapsed 1-7 weeks after stopping or during treatment. | 8 of the 13 relapses were neurological. The remaining 5 had recurrent abdominal lesions. | [1] |
| ≥ 12 weeks | 7 | Sustained remission at the time of publication | Relapse still possible but less frequent with the extended duration. | Not specified for this cohort, but neurological relapse remains a concern. | [1] |
Note: This table is a synthesis of descriptive data from the Pedersen et al. (2017) study, which led to the recommendation of a minimum 12-week treatment course.
Experimental Protocols
Monitoring Treatment Efficacy: Complete Blood Count (CBC)
Methodology:
-
Sample Collection: Collect 0.5-1.0 mL of whole blood via venipuncture into a tube containing ethylenediaminetetraacetic acid (EDTA) anticoagulant. Gently invert the tube 8-10 times to ensure thorough mixing and prevent clotting.
-
Analysis: The sample is analyzed using an automated hematology analyzer. A small drop of blood is also used to prepare a blood smear on a glass slide.
-
Blood Smear Examination: The blood smear is air-dried, stained with a Romanowsky-type stain (e.g., Wright-Giemsa), and examined under a microscope. This allows for morphological assessment of red blood cells, white blood cells, and platelets.
-
Key Parameters to Monitor in FIP:
-
Hematocrit (HCT) / Packed Cell Volume (PCV): To assess for anemia.
-
White Blood Cell (WBC) Count: Often elevated in FIP, but can also be low (leukopenia).
-
Lymphocyte Count: Lymphopenia is a common finding in cats with FIP.
-
Neutrophil Count: Neutrophilia is often observed.
-
Monitoring Treatment Efficacy: Serum Chemistry Panel
Methodology:
-
Sample Collection: Collect 1-2 mL of whole blood into a serum separator tube (SST) or a plain red-top tube.
-
Sample Processing: Allow the blood to clot at room temperature for 20-30 minutes. Centrifuge the sample at approximately 1,000-1,300 x g for 10 minutes to separate the serum.
-
Analysis: The serum is analyzed using an automated wet or dry chemistry analyzer.
-
Key Parameters to Monitor in FIP:
-
Total Protein: Typically elevated due to hyperglobulinemia.
-
Albumin and Globulin: A low albumin-to-globulin ratio (<0.4 is highly suggestive of FIP) is a hallmark of the disease.
-
Bilirubin: May be elevated, indicating liver involvement.
-
Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP): May be elevated, indicating liver damage.
-
Viral Load Quantification: FCoV qRT-PCR on Effusions
Methodology:
-
Sample Collection: Aseptically collect 1-2 mL of effusion fluid (abdominal or pleural) into a sterile tube containing EDTA.
-
RNA Extraction: Viral RNA is extracted from the effusion sample using a commercial viral RNA extraction kit following the manufacturer's instructions.
-
Reverse Transcription and Quantitative PCR (qRT-PCR): The extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using primers and probes specific for a conserved region of the FCoV genome (e.g., the 3'-UTR or M gene).
-
Data Analysis: The cycle threshold (Ct) value is determined, which is inversely proportional to the amount of viral RNA in the sample. A lower Ct value indicates a higher viral load. Monitoring changes in Ct values throughout treatment can indicate the effectiveness of the antiviral therapy.
Mandatory Visualizations
Caption: FIPV Replication Pathway and GC376 Inhibition.
Caption: Experimental Workflow for GC376 Treatment.
References
- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 3. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
stability of frozen GC376 stock solutions
Welcome to the technical support center for GC376. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the handling and use of GC376 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GC376 stock solutions?
A1: The recommended solvent for preparing GC376 stock solutions is dimethyl sulfoxide (DMSO).
Q2: How should I prepare a GC376 stock solution?
A2: To prepare a stock solution, dissolve the solid GC376 in fresh, anhydrous DMSO to your desired concentration. For example, to create a 20 mM stock solution, you can dissolve 5 mg of GC376 (molar mass: 507.53 g/mol ) in 492.58 μL of DMSO. It is recommended to perform the initial weighing and dissolution in a chemical fume hood to avoid inhalation of fine particles.[1]
Q3: What are the recommended storage conditions for frozen GC376 stock solutions?
A3: For long-term stability, it is recommended to store GC376 stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable, but the stability is reduced. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: How long are frozen GC376 stock solutions stable?
A4: The stability of frozen GC376 stock solutions depends on the storage temperature. The following table summarizes the stability data from various suppliers.
| Storage Temperature | Solvent | Reported Stability Duration |
| -80°C | DMSO | 6 months to 1 year |
| -20°C | DMSO | 1 month |
| 4°C | DMSO | 2 weeks |
| -20°C | Powder | 2 to 3 years |
Q5: What is the mechanism of action of GC376?
A5: GC376 is a prodrug of GC373.[2][3] It acts as an inhibitor of the 3C-like protease (3CLpro), an enzyme crucial for the replication of many viruses.[1] GC376 covalently binds to the cysteine residue in the active site of the 3CLpro, blocking its function and thus inhibiting viral replication.[3]
Troubleshooting Guide
Problem 1: My GC376 stock solution appears cloudy or has precipitated after thawing.
-
Possible Cause 1: Low Temperature of Dilution Buffer. Adding a cold aqueous buffer directly to a frozen or partially thawed DMSO stock can cause the compound to precipitate.
-
Solution: Ensure your aqueous buffer is at room temperature before adding it to the thawed GC376 stock solution.
-
-
Possible Cause 2: High Concentration in Aqueous Solution. GC376 has limited solubility in aqueous solutions and can form aggregates at higher concentrations.
-
Solution: Prepare dilutions in your aqueous buffer to a final concentration that maintains solubility. If you observe precipitation, try preparing a more dilute stock solution or increasing the percentage of DMSO in your final working solution (though be mindful of the DMSO tolerance of your assay).
-
Problem 2: I am seeing unexpected or inconsistent results in my antiviral assay.
-
Possible Cause 1: Degradation of GC376. Improper storage or handling, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to the degradation of GC376. The primary conversion is from the prodrug GC376 to the active aldehyde form, GC373. While GC373 is the active inhibitor, further degradation can occur, reducing the effective concentration of the active compound.
-
Solution:
-
Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
If you suspect degradation, you can assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).
-
-
-
Possible Cause 2: Inaccurate Pipetting of a Viscous Stock Solution. High-concentration stock solutions in DMSO can be viscous, leading to inaccurate pipetting.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous solutions. Ensure the stock solution is fully thawed and mixed before pipetting.
-
Experimental Protocols
Protocol for Thawing Frozen GC376 Stock Solutions
-
Remove the aliquoted vial of GC376 in DMSO from the -20°C or -80°C freezer.
-
Allow the vial to thaw at room temperature or in a lukewarm water bath. Avoid using direct heat sources like microwaves or heating blocks, as this can degrade the compound.
-
Once completely thawed, gently vortex the vial to ensure a homogenous solution.
-
Proceed with dilutions in your experimental buffer.
Quality Control of GC376 Stock Solution by HPLC
This protocol allows for the assessment of the purity and integrity of your GC376 stock solution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Xbridge prep C18 5-µM OBD column.[2]
-
Mobile Phase:
-
Gradient:
-
Start with 5% Buffer B.
-
Increase to 100% Buffer B over 35 minutes.
-
Hold at 100% Buffer B for 10 minutes.
-
-
Detection Wavelength: 240 nm.[2]
-
Procedure:
-
Dilute a small amount of your GC376 stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the column and run the gradient program.
-
Analyze the resulting chromatogram for the presence of the main GC376 peak and any potential degradation products. A loss of purity may be indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Visualizations
Caption: Workflow for the preparation, storage, and use of GC376 stock solutions.
References
Technical Support Center: GC376 FRET Assays
Welcome to the technical support center for GC376 FRET assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, such as high background signals, during their experiments.
Troubleshooting Guide: High Background Signal
High background fluorescence can mask the true signal from your assay, leading to a poor signal-to-noise ratio and inaccurate data. Below is a step-by-step guide to help you identify and address the potential causes of a high background signal in your GC376 FRET assay.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose the source of high background signal in your FRET assay.
Caption: A flowchart for troubleshooting high background signals in FRET assays.
Question: What are the primary causes of a high background signal in a GC376 FRET assay?
Answer: A high background signal can originate from several sources. The most common culprits include:
-
Autofluorescence of the Test Compound: The compound being tested, such as GC376 or its analogs, may inherently fluoresce at the excitation and emission wavelengths of the FRET pair.[1]
-
Substrate Degradation or Instability: The FRET peptide substrate can degrade over time, especially if not stored properly (e.g., exposed to light or multiple freeze-thaw cycles), leading to a spontaneous increase in fluorescence.[2]
-
Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components might be contaminated with fluorescent impurities.[1]
-
Intrinsic Fluorescence of Assay Components: The assay buffer itself or other additives could exhibit background fluorescence.[2]
-
Instrument Settings and Light Leakage: Improperly configured plate reader settings (e.g., gain too high) or light leaking into the instrument can elevate background readings.[2][3]
Question: How can I determine if my test compound is autofluorescent?
Answer: To check for compound autofluorescence, you should run a "compound-only" control.
Experimental Protocol: Compound-Only Control
-
Prepare Wells: In a black microplate, add your assay buffer to several wells.[4]
-
Add Compound: Add the test compound at the same concentrations used in your main experiment to these wells.
-
No Enzyme or Substrate: Crucially, do not add the Mpro enzyme or the FRET substrate to these control wells.[1]
-
Measure Fluorescence: Read the plate in your fluorescence plate reader using the same excitation and emission wavelengths as your main assay.
-
Analyze: If you observe a significant signal in these wells compared to a buffer-only control, your compound is autofluorescent. This background signal can then be subtracted from your experimental data.[1]
Question: My "no enzyme" control shows a high signal. What does this indicate?
Answer: A high signal in the "no enzyme" control, which contains only the FRET substrate and assay buffer, strongly suggests an issue with the substrate itself or the buffer.
Troubleshooting Steps:
-
Substrate Integrity:
-
Storage: Ensure your FRET substrate is stored correctly—typically at -20°C or lower and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
Preparation: Prepare fresh substrate dilutions for each experiment.[2]
-
Stability Test: To test for non-enzymatic degradation, incubate the substrate in the assay buffer without the enzyme and monitor the fluorescence over the same time course as your experiment.[2] A steady increase in fluorescence indicates substrate instability.
-
-
Reagent Purity:
Frequently Asked Questions (FAQs)
Q1: What is the principle of the GC376 FRET assay?
A1: The GC376 FRET (Förster Resonance Energy Transfer) assay is an in vitro method used to measure the inhibitory activity of compounds against viral main proteases (Mpro or 3CLpro).[5]
The assay utilizes a synthetic peptide substrate that mimics the Mpro cleavage site. This peptide is labeled with two different molecules: a fluorophore (donor) and a quencher (acceptor).[5][6]
-
Intact Substrate: When the peptide is intact, the donor and quencher are close to each other. When the donor is excited by light, it transfers its energy to the quencher non-radiatively. This results in a very low fluorescence signal.[2][5][6]
-
Cleaved Substrate: The viral Mpro enzyme recognizes and cleaves the peptide. This separates the donor from the quencher.[5] Now, when the donor is excited, it emits light (fluoresces) instead of transferring energy to the quencher.[2]
-
Measuring Inhibition: The rate of increase in fluorescence is directly proportional to the Mpro enzyme's activity.[5] When an inhibitor like GC376 is present, it blocks the Mpro's ability to cleave the substrate, resulting in a reduced rate of fluorescence increase.[5]
The following diagram illustrates the mechanism of Mpro inhibition by GC376 and its effect in the FRET assay.
Caption: Mechanism of GC376 inhibition of Mpro and the resulting FRET signal.
Q2: What are typical concentrations for reagents in a GC376 Mpro inhibition assay?
A2: While optimal concentrations should be determined empirically for your specific assay conditions, the following table provides a general reference based on published protocols.[1][7]
| Reagent | Typical Concentration Range | Notes |
| Mpro Enzyme | 0.4 µM - 0.5 µM | Concentration should be optimized for a linear reaction rate. |
| FRET Substrate | 20 µM - 60 nM | Should be at or below the Km for the enzyme to ensure the reaction rate is proportional to enzyme concentration.[2] |
| GC376 | Serial Dilutions (e.g., 0.01 µM to 100 µM) | A wide range is used to determine the IC50 value.[7] |
| DMSO | < 1% (final concentration) | High concentrations of DMSO can affect enzyme activity. |
| Assay Buffer | e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT | Buffer composition should be optimized for Mpro activity and stability.[1][7] |
Q3: How can I improve the signal-to-noise ratio in my assay?
A3: Improving the signal-to-noise (S/N) ratio is critical for obtaining reliable data. Besides minimizing the background signal as discussed above, consider the following:
-
Optimize Enzyme and Substrate Concentrations: Titrate both the Mpro enzyme and the FRET substrate to find concentrations that yield a robust signal without being wasteful.
-
Use Time-Resolved FRET (TR-FRET): TR-FRET assays use long-lifetime lanthanide fluorophores as donors.[8] By introducing a time delay between excitation and signal measurement, the short-lived background fluorescence from compounds and buffers can be allowed to decay, dramatically increasing the S/N ratio.[8][9]
-
Check Instrument Settings: Ensure the gain setting on your plate reader is not saturating the detector.[3] Use the "top-read" mode for fluorescence measurements if available.[3]
-
Pipetting Technique: Be consistent with your pipetting. Variations, especially in FRET assays where the reagents themselves have some background, can introduce error.[3] Techniques like reverse pipetting can help avoid introducing air bubbles.[3]
Key Experimental Protocols
General Protocol for a FRET-based Mpro Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like GC376 against viral Mpro.
Caption: Standard workflow for a GC376 Mpro FRET inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and store it at 4°C.[1][7]
-
Prepare a stock solution of the FRET substrate in DMSO and store it protected from light.[1]
-
Prepare a stock solution of GC376 in DMSO. Create serial dilutions to achieve the desired final concentrations for testing.[5]
-
Dilute the Mpro enzyme to its working concentration in assay buffer just before use and keep it on ice.[5]
-
-
Assay Setup:
-
In a black microplate, add the different concentrations of the GC376 dilutions to the respective wells.[4]
-
Include control wells:
-
Add the Mpro enzyme solution to all wells except the background control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[4]
-
Immediately place the microplate in a fluorescence plate reader.[4]
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for your FRET pair.[1]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.[1]
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GC376 Formulation with PEG400 for Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of GC376 formulations with Polyethylene Glycol 400 (PEG400) for injection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of GC376 injectable formulations.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of GC376 during preparation or storage | - GC376 has poor aqueous solubility.[1] - The concentration of GC376 exceeds its solubility in the PEG400/ethanol mixture. - Temperature fluctuations during storage. | - Ensure GC376 is fully dissolved in ethanol before adding PEG400. - Prepare the formulation at room temperature. - If precipitation occurs upon cooling, gently warm the solution while stirring until it redissolves. Store at a controlled room temperature. - Consider preparing a less concentrated solution if precipitation persists. |
| High viscosity of the final formulation | - High concentration of PEG400. - Temperature of the solution is too low. | - Prepare the formulation at room temperature to minimize viscosity. - If the viscosity is too high for practical use, a slight and careful warming of the solution before injection might be necessary. Ensure the temperature does not degrade the GC376. - Use a larger gauge needle for administration, if appropriate for the animal model. |
| Phase separation or cloudiness in the solution | - Incomplete dissolution of GC376. - Presence of moisture, as GC376 is insoluble in water.[1] | - Ensure all glassware and components are completely dry before use. - Use anhydrous ethanol if possible. - Vortex or stir the solution thoroughly until it is clear. Visually inspect against a black and white background to ensure no undissolved particles remain.[2][3][4][5][6] |
| Injection site reactions in animal models (e.g., stinging, swelling, skin lesions) | - PEG400 can cause local tissue irritation at the injection site. - The formulation itself may be an irritant. - Subcutaneous fibrosis has been reported with GC376 treatment in cats.[3] | - Rotate injection sites. - Administer the injection slowly. - Dilute the formulation to a lower concentration if the research protocol allows, to reduce the concentration of both GC376 and PEG400 at the injection site. - Monitor animals closely for any adverse reactions. |
| Inconsistent experimental results | - Inaccurate concentration of the prepared formulation. - Degradation of GC376. | - Ensure accurate weighing of GC376 and precise volume measurements of ethanol and PEG400. - Prepare fresh formulations for each experiment to avoid potential degradation. - Store the formulation protected from light and at a controlled room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for injectable GC376 using PEG400?
A1: Based on published studies, a common formulation for subcutaneous injection consists of GC376 dissolved in a mixture of 10% ethanol and 90% polyethylene glycol 400 (PEG400).[1]
Q2: How should I reconstitute lyophilized GC376 powder before preparing the formulation?
Q3: What is the solubility of GC376 in the PEG400/ethanol vehicle?
Q4: What are the best practices for storing the prepared GC376 formulation?
A4: The prepared formulation should be stored in a tightly sealed, sterile container, protected from light, at a controlled room temperature. To minimize the risk of degradation or precipitation, it is advisable to prepare the formulation fresh for each experiment.
Q5: What quality control checks should I perform on the final formulation?
A5: A thorough visual inspection of the final solution is critical. The solution should be clear and free of any visible particulate matter.[2][3][4][5][6] This can be done by examining the container against both a black and a white background under good lighting. Any solution with visible particles should be discarded.
Q6: Are there any known side effects associated with this formulation in animal studies?
A6: Yes, studies in cats have reported transient stinging at the injection site, subcutaneous fibrosis, and hair loss.[3] High doses of PEG400 have also been associated with adverse effects in some animal studies.[10][11][12] Careful monitoring of the animals post-injection is essential.
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL GC376 in 10% Ethanol / 90% PEG400
Objective: To prepare a 1 mL sterile solution of GC376 at a concentration of 50 mg/mL for subcutaneous injection.
Materials:
-
GC376 (lyophilized powder or crystalline solid)
-
Anhydrous Ethanol (USP grade)
-
Polyethylene Glycol 400 (PEG400) (USP grade)
-
Sterile, depyrogenated vials and closures
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation of the Vehicle:
-
In a sterile vial, aseptically add 0.1 mL of anhydrous ethanol.
-
To the same vial, add 0.9 mL of PEG400.
-
Seal the vial and mix the vehicle thoroughly by vortexing.
-
-
Dissolving GC376:
-
Accurately weigh 50 mg of GC376.
-
Aseptically transfer the weighed GC376 to a new sterile vial.
-
Draw the prepared 1 mL of the ethanol/PEG400 vehicle into a sterile syringe.
-
Slowly add the vehicle to the vial containing the GC376 powder.
-
Seal the vial and vortex until the GC376 is completely dissolved. This may take several minutes.
-
-
Sterile Filtration and Final Product:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Using a sterile syringe, draw up the GC376 solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial.
-
Seal the final vial.
-
Label the vial with the compound name, concentration, date of preparation, and batch number.
-
Visualizations
Caption: Workflow for preparing GC376 formulation.
Caption: Troubleshooting decision tree.
References
- 1. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 2. a3p.org [a3p.org]
- 3. fda.gov [fda.gov]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. ssiexport.com [ssiexport.com]
- 6. FDA publishes Draft Guidance on Visual Inspection of Parenterals - ECA Academy [gmp-compliance.org]
- 7. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of GC376 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GC376 and its analogs. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your research, providing potential causes and actionable solutions.
FAQ 1: My in vitro Mpro inhibition assay is showing inconsistent IC50 values for the same GC376 analog. What could be the cause?
-
Potential Cause 1: Compound Solubility and Aggregation. GC376 has been reported to form colloids in aqueous media at higher concentrations.[1] This can lead to variability in the effective concentration of the inhibitor in your assay.
-
Troubleshooting Steps:
-
Solubility Assessment: Before starting your inhibition assays, visually inspect your stock solutions and final assay concentrations for any signs of precipitation or cloudiness.
-
Counterion Replacement: Consider replacing the sodium counterion of GC376 with choline, which has been shown to significantly increase solubility.[1][2]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (e.g., <1-2.5%) to avoid affecting enzyme activity or compound solubility.[3]
-
Pre-incubation: Standardize the pre-incubation time of the enzyme with the inhibitor to ensure equilibrium is reached before adding the substrate.
-
-
Potential Cause 2: Reagent Stability. The stability of the Mpro enzyme and the FRET substrate can impact assay performance.
-
Troubleshooting Steps:
FAQ 2: I'm observing high cytotoxicity in my cell-based antiviral assays, even at concentrations where I don't expect to see it. What should I investigate?
-
Potential Cause 1: Inaccurate Cytotoxicity Measurement. The chosen cytotoxicity assay might be influenced by the compound itself.
-
Troubleshooting Steps:
-
Assay Orthogonality: Use a secondary, mechanistically different cytotoxicity assay to confirm the results (e.g., if you are using an MTT assay, confirm with a CellTiter-Glo assay).
-
Compound Interference: Run a control plate with your compound dilutions in media without cells to check for any direct interaction with your assay reagents.
-
-
Potential Cause 2: Cell Line Sensitivity. The specific cell line you are using may have a higher sensitivity to the GC376 analog.
-
Troubleshooting Steps:
-
Consult Literature: Check published data for the CC50 values of GC376 and its analogs in your specific cell line.[4]
-
Test Multiple Cell Lines: If possible, test the cytotoxicity in a panel of different cell lines to understand the spectrum of activity.
-
FAQ 3: My GC376 analog shows potent in vitro activity but poor efficacy in my animal model. What are the likely reasons?
-
Potential Cause 1: Poor Pharmacokinetics. The compound may have low bioavailability, rapid clearance, or a short half-life in vivo.[5][6]
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and clearance rate.[5][6]
-
Formulation Optimization: Investigate different formulations to improve solubility and absorption.
-
Route of Administration: The route of administration can significantly impact bioavailability. Consider comparing different routes (e.g., intravenous, subcutaneous, oral) if feasible.
-
-
Potential Cause 2: In vivo Toxicity. The compound may be causing unforeseen toxicity in the animal model, leading to adverse effects that mask its antiviral efficacy.[7]
-
Troubleshooting Steps:
-
Dose-Ranging Study: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.[4]
-
Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs to identify any compound-related toxicities.
-
FAQ 4: How can I proactively design GC376 analogs with an improved therapeutic index?
-
Strategy 1: Structural Modifications. Structure-activity relationship (SAR) studies have shown that modifications at specific positions of the GC376 scaffold can enhance potency and selectivity.
-
P2 and P3 Positions: Modifications at the P2 and P3 positions with groups like cyclopropyl and meta-halophenyl substituents can lead to enhanced interactions with the Mpro active site and improved IC50 values.[2]
-
Alternative Binding Pockets: Crystallographic studies have revealed an alternative binding pocket in Mpro (S4) that can be exploited for inhibitor design.[1][2]
-
-
Strategy 2: Combination Therapy. Combining GC376 or its analogs with another antiviral agent with a different mechanism of action can lead to synergistic effects and a better therapeutic window.
Quantitative Data Summary
The following tables summarize key in vitro efficacy, cytotoxicity, and in vivo pharmacokinetic parameters for GC376 and its analogs.
Table 1: In Vitro Efficacy and Cytotoxicity of GC376
| Parameter | Virus/Target | Cell Line/System | Value | Reference |
| IC50 | SARS-CoV-2 Mpro | - | 0.03–0.16 µM | [4] |
| SARS-CoV-2 Mpro | - | 160 nM | [4] | |
| FIPV Mpro | - | 2.1 nM | [3][9] | |
| SARS-CoV Mpro | - | 20 nM | [3][9] | |
| EC50 | SARS-CoV-2 | Vero E6 | 3.37 µM | [4][8] |
| SARS-CoV-2 | Vero E6 | 0.70 µM | [10] | |
| SARS-CoV-2 | - | 2.19–3.37 µmol/L | [4] | |
| CC50 | Various | - | > 100 µM | [4] |
| Various | - | > 200 µM | [4] |
Table 2: Pharmacokinetic Parameters of GC376 in Animal Models
| Species | Dose & Route | Cmax | Tmax | AUC(0-t) | CL/F | Reference |
| Mouse | 111 mg/kg (i.m.) | - | 0.22 ± 0.07 h | - | - | [5] |
| SD Rat | 111 mg/kg (i.m.) | 12.56 ± 1.90 µg/ml | 1.40 ± 0.49 h | 92.14 ± 9.99 h*µg/ml | 1208 ± 122 ml/h/kg | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)
This protocol outlines a general method for determining the inhibitory potency of GC376 analogs against coronavirus Mpro.
Materials:
-
Purified recombinant Mpro enzyme
-
FRET substrate (e.g., Abz-SVTLQSG-Y(NO2)-R)
-
GC376 analog (test inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the GC376 analog in DMSO.
-
Prepare serial dilutions of the stock solution in assay buffer to achieve a range of test concentrations. Ensure the final DMSO concentration is constant and low (<1-2.5%).[3]
-
Dilute the Mpro enzyme to the desired working concentration in assay buffer and keep on ice.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the Mpro enzyme solution to each well.
-
Add the different concentrations of the GC376 analog dilutions to the respective wells.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Pre-incubate the plate with the enzyme and inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., excitation at ~320-360 nm and emission at ~420-480 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays
This protocol provides a method for assessing the antiviral efficacy and cytotoxicity of GC376 analogs in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock with a known titer
-
GC376 analog stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
A. Cytotoxicity Assay (CC50 Determination):
-
Seed 96-well plates with host cells and incubate overnight.[4]
-
Prepare serial dilutions of the GC376 analog in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the GC376 analog. Include a "cells only" control.[4]
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[4]
-
Assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.[4]
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[4]
B. Antiviral Assay (EC50 Determination):
-
Seed 96-well plates with host cells as in the cytotoxicity assay.
-
The next day, infect the cells with the virus at a predetermined multiplicity of infection (MOI).[4]
-
Simultaneously, treat the infected cells with the same serial dilutions of the GC376 analog. Include an "infected, untreated" control.[4]
-
Incubate the plates for a period that allows for viral replication and the development of a cytopathic effect (CPE) (e.g., 48-72 hours).[4]
-
Assess cell viability or viral replication (e.g., by quantifying viral RNA or using a CPE inhibition assay).
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.
Visualizations
Diagram 1: GC376 Mechanism of Action
Caption: Mechanism of action of GC376 as a coronavirus Mpro inhibitor.
Diagram 2: Experimental Workflow for In Vitro Efficacy and Cytotoxicity Testing
Caption: Workflow for determining CC50, EC50, and Therapeutic Index.
Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting guide for addressing poor in vivo efficacy.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GC376 and GS-441524 for the Treatment of Feline Infectious Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Feline Infectious Peritonitis (FIP) has long been one of the most devastating and fatal diseases in cats. The emergence of antiviral drugs has, however, dramatically shifted the prognosis for this once-untreatable condition. This guide provides a detailed, evidence-based comparison of two of the most significant antiviral compounds in FIP treatment: the protease inhibitor GC376 and the nucleoside analog GS-441524. We will delve into their mechanisms of action, compare their efficacy based on available clinical data, and outline the experimental protocols that have paved the way for their use.
Mechanism of Action: A Tale of Two Targets
The antiviral strategies of GC376 and GS-441524 are fundamentally different, targeting distinct stages of the feline coronavirus (FCoV) replication cycle.
GC376 , a 3C-like (3CL) protease inhibitor, functions by obstructing a critical step in the viral maturation process.[1] The 3CL protease is an enzyme essential for cleaving viral polyproteins into functional proteins required for the assembly of new virus particles.[1][2] By binding to the active site of this protease, GC376 effectively halts viral replication, preventing the virus from creating new, infectious virions.[1][2]
GS-441524 , on the other hand, is a small molecule nucleoside analog that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase.[3][4] Once inside the host cell, GS-441524 is phosphorylated into its active triphosphate form.[5][6] This active form mimics a natural nucleoside triphosphate, deceiving the viral polymerase and leading to its incorporation into the nascent viral RNA strand. This incorporation results in premature termination of RNA synthesis, thereby preventing the virus from replicating its genome.[3][5]
The differing mechanisms of action suggest that these two drugs could have synergistic effects if used in combination, a concept that is being explored in recent research.[1][7]
Figure 1: Mechanism of action of GC376 and GS-441524 in the FCoV replication cycle.
Comparative Efficacy: Monotherapy and Combination Therapy
Clinical and field studies have demonstrated the efficacy of both GC376 and GS-441524 in treating FIP, a disease that was previously considered almost universally fatal. However, their success rates and applications differ.
Early studies on GC376 showed promising results, with a significant number of cats achieving clinical remission. In one field study, 19 out of 20 cats with various forms of FIP showed significant clinical improvement within two weeks of starting treatment.[8] However, the study also reported a high relapse rate, with 13 of the 19 responding cats eventually relapsing.[8] This suggests that while GC376 can be effective in inducing remission, it may be less successful in achieving a long-term cure as a monotherapy.
GS-441524 has emerged as a highly effective treatment for FIP, with numerous studies reporting high success rates. A systematic review of studies published between 2018 and 2024, encompassing 650 FIP cases, found an overall treatment success rate of 84.6% with GS-441524, either alone or in combination with other drugs.[9][10] GS-441524 has shown efficacy against both wet and dry forms of FIP, as well as cases with neurological and ocular involvement, although higher doses are often required for the latter.[7][11]
The concept of combination therapy using both GC376 and GS-441524 is gaining traction. The rationale is that targeting two different stages of the viral life cycle could lead to a more potent antiviral effect and potentially reduce the likelihood of drug resistance. A study investigating this combination reported a 97.8% survival rate (45 out of 46 cats) after a 4-week treatment period, with 43 of the survivors becoming clinically normal.[12] This success rate is notably high and suggests that combination therapy may offer a superior treatment outcome compared to monotherapy.[12]
| Parameter | GC376 (Monotherapy) | GS-441524 (Monotherapy) | GC376 + GS-441524 (Combination Therapy) |
| Mechanism of Action | 3C-like Protease Inhibitor[1] | Nucleoside Analog (RNA Polymerase Inhibitor)[3] | Dual Mechanism[12] |
| Reported Efficacy | Induces remission, but high relapse rate reported in some studies.[8] | High success rate, reported as high as 84.6% in a systematic review.[9][10] | Reported survival rate of 97.8% in one study.[12] |
| Forms of FIP Treated | Effective against various forms, but neurological penetration may be limited.[8][11] | Effective against wet, dry, neurological, and ocular FIP.[7][11] | Effective against wet and dry FIP.[12] |
| Noted Advantages | Different mechanism of action from GS-441524, useful in cases of resistance.[1][7] | High efficacy as a monotherapy, can be administered orally.[13][14] | Potentially higher efficacy and shorter treatment duration.[12][15] |
| Noted Disadvantages | Higher relapse rate as a monotherapy in some studies.[8] | Potential for the development of drug resistance.[7] | Requires administration of two drugs. |
Experimental Protocols
The following are summaries of typical experimental protocols for the treatment of FIP with GC376 and GS-441524, based on published studies.
GC376 Treatment Protocol
-
Drug Formulation: GC376 is typically administered as a subcutaneous injection.[8]
-
Dosage: A common starting dosage is 15 mg/kg administered subcutaneously every 12 hours.[8] In cases of relapse, the dosage has been increased to as high as 50 mg/kg.[8]
-
Treatment Duration: The initial treatment course is often up to 12 weeks.[8]
-
Monitoring: Regular monitoring of clinical signs, body weight, and blood parameters (e.g., complete blood count, serum chemistry) is crucial to assess treatment response.
GS-441524 Treatment Protocol
-
Drug Formulation: GS-441524 can be administered via subcutaneous injection or orally.[13][14][16]
-
Dosage:
-
Injectable: For non-neurological FIP, a common starting dose is 4-6 mg/kg daily.[7] For ocular signs, the dose is typically increased to 8 mg/kg daily, and for neurological signs, 10 mg/kg daily.[7]
-
Oral: Oral dosages are generally higher than injectable dosages to account for bioavailability, often in the range of 15 mg/kg/day for non-neurological cases.[11]
-
-
Treatment Duration: The standard treatment duration is a minimum of 12 weeks (84 days).[7][16]
-
Monitoring: Weekly weight checks and bi-weekly blood tests are recommended to monitor progress and adjust dosages as needed.[16]
Combination Therapy Protocol (GC376 + GS-441524)
-
Dosage: One study utilized varying doses, with one successful group receiving GS-441524 at 5 mg/kg subcutaneously once daily and GC376 at 20 mg/kg subcutaneously every 12 hours.[12]
-
Treatment Duration: The study reported a 4-week treatment period.[12]
-
Monitoring: Close monitoring of clinical and hematological parameters is essential.
Figure 2: A generalized experimental workflow for FIP treatment studies.
Conclusion
Both GC376 and GS-441524 represent monumental advancements in the fight against Feline Infectious Peritonitis. While GS-441524 has demonstrated higher efficacy as a monotherapy and is effective against a broader range of clinical presentations, GC376 remains a valuable tool, particularly in the context of combination therapy and for managing potential drug resistance. The ongoing research into combination therapies holds the promise of even more effective and potentially shorter treatment protocols, offering further hope for cats afflicted with this devastating disease. For researchers and drug development professionals, the distinct mechanisms of these two compounds provide a compelling case study in antiviral drug design and the potential for synergistic therapeutic approaches. Further randomized controlled trials are needed to establish definitive, evidence-based therapeutic protocols for different presentations of FIP.[9][10]
References
- 1. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. curefipusa.com [curefipusa.com]
- 5. GS-441524 - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 8. Treating Feline Infectious Peritonitis (FIP) with 3C-like Protease Inhibitor - EveryCat Health Foundation - VIN [vin.com]
- 9. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. fipvetguide.com [fipvetguide.com]
- 12. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 13. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. emunefip.com [emunefip.com]
validating GC376 efficacy against SARS-CoV-2 variants (e.g., Delta, Omicron)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical protease inhibitor GC376 and its efficacy against prominent SARS-CoV-2 variants, including Delta and Omicron. This document synthesizes available in vitro data, comparing GC376 with other notable protease inhibitors. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate informed research and development decisions.
Mechanism of Action
GC376 is a prodrug that converts to its active aldehyde form, GC373. It functions as a potent and broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses.[1][2] Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional proteins required for viral replication.[3][4] GC376 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity and halting viral replication.[3][4]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of GC376 and other protease inhibitors against SARS-CoV-2 and its variants. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the target enzyme (Mpro), while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of the viral replication in cell-based assays.
| Antiviral Agent | Virus/Variant | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Reference(s) |
| GC376 | SARS-CoV-2 (Original) | FRET-based Enzymatic Assay | - | 0.89 | - | [3] |
| SARS-CoV-2 (Original) | Cytopathic Effect (CPE) Assay | Vero E6 | - | 0.70 | [4] | |
| SARS-CoV-2 (Original) | CPE Assay | Vero E6 | - | 3.37 | [1] | |
| SARS-CoV-2 Mpro (P132H mutation in Omicron) | Enzymatic Assay | - | 20 | - | [5] | |
| Boceprevir | SARS-CoV-2 (Original) | CPE Assay | Vero cells | - | 15.57 | [4] |
| Nirmatrelvir | SARS-CoV-2 (Delta) | Antiviral Assay | MucilAir™ | - | Comparable to Ensitrelvir | [6] |
| SARS-CoV-2 (Omicron BA.1) | Antiviral Assay | MucilAir™ | - | Comparable to Ensitrelvir | [6] | |
| Ensitrelvir | SARS-CoV-2 (Delta) | Antiviral Assay | MucilAir™ | - | Comparable to Nirmatrelvir | [6][7] |
| SARS-CoV-2 (Omicron BA.1) | Antiviral Assay | MucilAir™ | - | Comparable to Nirmatrelvir | [6][7] |
Note: Direct comparative studies of GC376 alongside nirmatrelvir and ensitrelvir against Delta and Omicron variants in the same experimental setup are limited. The data presented is compiled from multiple sources and should be interpreted with this in mind.
Experimental Protocols
FRET-based Mpro Enzymatic Assay
This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory effect of compounds like GC376.
Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorescent donor (fluorophore) and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol Outline:
-
Reagents and Materials:
-
Procedure:
-
SARS-CoV-2 Mpro (e.g., 0.5 µM) is pre-incubated with varying concentrations of GC376 (e.g., 0.1-10 µM) in the assay buffer for 30 minutes at room temperature.[3]
-
The enzymatic reaction is initiated by adding the FRET substrate (e.g., 40 µM).[3]
-
The fluorescence intensity is monitored over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of an antiviral compound to protect host cells from virus-induced death.
Principle: SARS-CoV-2 infection leads to cell death, known as the cytopathic effect. The presence of an effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE, allowing for cell survival. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic assays (e.g., MTT, MTS, or CellTiter-Glo).
Protocol Outline:
-
Reagents and Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells).
-
Complete cell culture medium.
-
SARS-CoV-2 virus stock of a known titer.
-
Test compound (GC376) at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed host cells (e.g., 2 x 10^4 Vero E6 cells/well) in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of GC376 in the cell culture medium.
-
Aspirate the medium from the cells and add the diluted compound.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI) (e.g., 0.01).
-
Include control wells: virus control (cells + virus, no compound), cell control (cells only, no virus), and compound toxicity control (cells + compound, no virus).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[8]
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflows for FRET-based enzymatic and CPE inhibition assays.
Caption: Mechanism of action of GC376 in inhibiting SARS-CoV-2 replication.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synergistic Antiviral Effect of GC376 and Remdesivir: A Comparative Guide
Dateline: Shanghai, China – December 7, 2025 – In the ongoing global effort to develop effective antiviral therapeutics, combination therapies that target multiple viral replication mechanisms are a key area of investigation. This guide provides a comparative analysis of the synergistic effect of GC376, a 3C-like protease (3CLpro) inhibitor, and remdesivir, an RNA-dependent RNA polymerase (RdRp) inhibitor, against coronaviruses. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data and detailed experimental methodologies.
The rationale for combining GC376 with remdesivir lies in their distinct and complementary mechanisms of action. GC376 is a potent inhibitor of the main protease (Mpro or 3CLpro), an enzyme critical for the cleavage of viral polyproteins into functional proteins necessary for viral replication.[1][2][3] In contrast, remdesivir is a nucleoside analog prodrug that, in its active triphosphate form, targets the viral RdRp, leading to premature termination of viral RNA synthesis.[4][5][6][7] By targeting two separate, essential viral enzymes, this combination has the potential for enhanced antiviral activity and a higher barrier to the development of drug resistance.[8]
Quantitative Analysis of Antiviral Activity
In vitro studies have consistently demonstrated that the combination of GC376 and remdesivir (or its active nucleoside analog, GS-441524) results in a more potent inhibition of viral replication than either agent alone. The data below summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from key studies.
Table 1: In Vitro Efficacy of GC376 and Remdesivir/GS-441524 Against Coronaviruses
| Virus Strain | Cell Line | Drug | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Source(s) |
| SARS-CoV-2 (HRB26) | Vero E6 | GC376 | 0.643 ± 0.085 | > 250 | > 388.8 | [6] |
| GS-441524 | 5.188 ± 2.476 | > 250 | > 48.2 | [6] | ||
| GC376 + GS-441524 | 0.531 ± 0.162 | > 250 | > 470.8 | [6] | ||
| SARS-CoV-2 (HRB26M) | Vero E6 | GC376 | 0.881 ± 0.109 | > 250 | > 283.8 | [6] |
| GS-441524 | 5.047 ± 2.116 | > 250 | > 49.5 | [6] | ||
| GC376 + GS-441524 | 0.369 ± 0.068 | > 250 | > 677.5 | [6] | ||
| Feline Infectious Peritonitis Virus (FIPV) | Fcwf-4 | GC376 | 0.406 | Not Reported | Not Reported | [3] |
| Remdesivir | 0.181 | Not Reported | Not Reported | [3] | ||
| GC376 + Remdesivir | 0.046 | Not Reported | Not Reported | [3] |
Note: GS-441524 is the parent nucleoside of remdesivir and is often used in in vitro studies. The combination of GC376 and GS-441524 has been shown to have a synergistic effect.[6]
Mechanisms of Action and Synergy
The synergistic or additive effect of combining GC376 and remdesivir stems from their simultaneous attack on two critical and independent stages of the coronavirus life cycle. GC376 prevents the maturation of viral proteins, while remdesivir halts the replication of the viral genome. This dual-pronged assault is more effective at suppressing viral replication than targeting either process alone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of GC376 and remdesivir.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is considered the gold standard for measuring viral infectivity and the efficacy of antiviral compounds.[5]
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 cells) in 24-well plates and culture until a confluent monolayer is formed.[2]
-
Virus Inoculum Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units, PFU) per well.[5]
-
Drug Preparation and Treatment: Prepare serial dilutions of GC376, remdesivir, and their combination at a fixed molar ratio (e.g., 1:1).
-
Infection: Aspirate the cell culture medium and infect the cell monolayers with the prepared virus inoculum in the presence of the various drug concentrations. Include a virus control (no drug) and a cell control (no virus, no drug).[5]
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) with the corresponding drug concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[2]
-
Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator, depending on the virus.[2]
-
Visualization and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.[2]
-
EC50 Calculation: The EC50 is determined as the drug concentration that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using a dose-response curve fitting model.[2]
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the toxicity of the compounds to the host cells.[9]
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the plaque reduction assay.
-
Drug Treatment: Treat the uninfected cells with the same serial dilutions of the drugs.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a colored formazan product, which can be quantified by measuring the absorbance.
-
CC50 Calculation: The CC50 is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Synergy Analysis
The interaction between the two drugs can be quantified by calculating a synergy score using software such as SynergyFinder, which employs models like Loewe additivity or Bliss independence.[10][11] A Loewe synergy score greater than 10 is typically considered synergistic.
Conclusion and Future Directions
The preclinical data strongly support the synergistic or additive antiviral effect of combining GC376 and remdesivir against coronaviruses. This combination therapy presents a promising strategy for enhancing therapeutic efficacy and potentially mitigating the risk of antiviral resistance. Further in vivo studies and well-designed clinical trials are warranted to evaluate the safety and efficacy of this combination in a clinical setting. The development of such multi-targeted antiviral strategies will be crucial for the management of current and future coronavirus outbreaks.
References
- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC376 and Nirmatrelvir in Mpro Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: GC376 and nirmatrelvir. This document summarizes key inhibitory data, details experimental methodologies, and visualizes critical pathways and workflows to support informed research and development decisions.
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication and transcription.[1] This essential role makes Mpro a prime target for antiviral therapeutics. Both GC376 and nirmatrelvir are potent inhibitors of Mpro, functioning as peptidomimetic drugs that block the enzyme's active site.[1][2]
GC376 is a prodrug of the aldehyde inhibitor GC373 and has demonstrated broad-spectrum activity against various coronaviruses.[1] Nirmatrelvir, the active component of Paxlovid, is a peptidomimetic inhibitor specifically designed to target SARS-CoV-2 Mpro and is orally bioavailable, often administered with ritonavir to boost its plasma concentrations.[2][3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of GC376 and nirmatrelvir against SARS-CoV-2 Mpro and their antiviral efficacy in cell-based assays.
Table 1: In Vitro Mpro Enzymatic Inhibition
| Inhibitor | Assay Type | Target | IC50 | Ki | KD | Citation(s) |
| GC376 | FRET | SARS-CoV-2 Mpro | 0.89 µM | 40 nM | 1.6 µM | [4][5] |
| FRET | FIPV Mpro | 0.72 µM | 2.1 nM | - | [4][5] | |
| FRET | SARS-CoV Mpro | 4.35 µM | 20 nM | - | [4][5] | |
| FRET | MERS-CoV Mpro | 1.56 µM | - | - | [4] | |
| Nirmatrelvir | FRET | SARS-CoV-2 Mpro (Wildtype) | - | 0.93 nM | - | [6] |
| FRET | SARS-CoV-2 Mpro (K90R) | - | 1.05 nM | - | [6] | |
| FRET | SARS-CoV-2 Mpro (G15S) | - | 4.07 nM | - | [6] | |
| FRET | SARS-CoV-2 Mpro (P132H) | - | 0.64 nM | - | [6] |
Table 2: Cell-Based Antiviral Activity
| Inhibitor | Cell Line | SARS-CoV-2 Variant | EC50 | Citation(s) |
| GC376 | Vero E6 | Not Specified | 2.71 µM | [7] |
| Nirmatrelvir | VeroE6 P-gp knockout | USA-WA1/2020 | 38.0 nM | [8] |
| VeroE6 P-gp knockout | Alpha | 41.0 nM | [8] | |
| VeroE6 P-gp knockout | Beta | 127.2 nM | [8] | |
| VeroE6 P-gp knockout | Gamma | 24.9 nM | [8] | |
| VeroE6 P-gp knockout | Delta | 15.9 nM | [8] | |
| VeroE6 P-gp knockout | Lambda | 21.2 nM | [8] | |
| VeroE6 P-gp knockout | Mu | 25.7 nM | [8] | |
| VeroE6 P-gp knockout | Omicron | 16.2 nM | [8] |
Mechanism of Action: Mpro Inhibition
Both GC376 and nirmatrelvir are covalent inhibitors that target the catalytic cysteine (Cys145) in the Mpro active site. By forming a covalent bond, they block the substrate from accessing the active site, thereby preventing the cleavage of the viral polyprotein and halting viral replication.
Caption: Mpro's role in viral replication and its inhibition by GC376 and nirmatrelvir.
Experimental Protocols
FRET-Based Mpro Inhibition Assay
This in vitro assay quantifies the enzymatic activity of Mpro and the inhibitory effect of compounds like GC376 and nirmatrelvir.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant Mpro enzyme.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS).
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test inhibitor (GC376 or nirmatrelvir) dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Reaction Setup: Add the Mpro enzyme to the wells of the microplate.
-
Inhibitor Incubation: Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 20-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.[9][10]
-
Reaction Initiation: Add the FRET substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).[9]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against the inhibitor concentrations to determine the IC50 value.
Caption: Experimental workflow for the FRET-based Mpro inhibition assay.
Cell-Based Antiviral Assay
This assay evaluates the ability of an inhibitor to protect host cells from virus-induced cytopathic effects (CPE) or to reduce viral replication.
Principle: Susceptible host cells are infected with SARS-CoV-2 and treated with the test compound. The antiviral activity is determined by measuring cell viability or quantifying the reduction in viral load.
Materials:
-
Susceptible host cell line (e.g., Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test inhibitor (GC376 or nirmatrelvir).
-
Reagents for measuring cell viability (e.g., CellTiter-Glo) or for quantifying viral RNA (qRT-PCR).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of the test inhibitor to the wells.
-
Incubation: Incubate the plates for a period that allows for viral replication and the development of CPE (e.g., 48-72 hours).
-
Endpoint Measurement:
-
CPE Inhibition: Assess cell viability using a reagent like CellTiter-Glo, which measures ATP levels.
-
Viral Load Reduction: Collect the cell supernatant to quantify viral RNA levels using qRT-PCR.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that reduces the viral effect by 50%.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence Supporting GC376 for Human Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting the investigation of GC376 for human clinical trials, particularly for the treatment of coronavirus infections such as COVID-19. The performance of GC376 is objectively compared with two key alternatives: GS-441524 (the active metabolite of Remdesivir) and Boceprevir, a clinically approved hepatitis C virus protease inhibitor. This comparison is based on available in vitro and in vivo experimental data.
Executive Summary
GC376 is a potent, broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses, including SARS-CoV-2, MERS-CoV, and Feline Infectious Peritonitis (FIP) virus.[1][2][3] Its mechanism of action, targeting a highly conserved viral enzyme essential for replication, makes it a promising candidate for antiviral therapy.[1] Preclinical studies in cell cultures and animal models have demonstrated its efficacy in reducing viral replication and mitigating disease severity.[4] This guide summarizes the key quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the mechanism of action and experimental workflows to aid in the evaluation of GC376 for further clinical development.
Data Presentation
In Vitro Efficacy against SARS-CoV-2
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of GC376 and its alternatives against SARS-CoV-2 in various in vitro assays. Lower values indicate higher potency.
| Compound | Assay Type | Metric | Value (µM) | Cell Line | Reference |
| GC376 | Antiviral Activity | EC50 | 0.18 | Vero E6 | [5] |
| Antiviral Activity | EC50 | 0.70 | Vero | [6] | |
| Antiviral Activity | EC50 | 3.37 | Vero | [7] | |
| Enzymatic Inhibition (Mpro) | IC50 | 0.03 | - | [7] | |
| Enzymatic Inhibition (Mpro) | IC50 | 1.5 | - | [5] | |
| GS-441524 | Antiviral Activity | EC50 | 1.86 | Vero E6 | [8][9] |
| Boceprevir | Antiviral Activity | EC50 | 1.90 | Vero | [7] |
| Antiviral Activity | EC50 | 15.57 | Vero | [6] | |
| Enzymatic Inhibition (Mpro) | IC50 | 4.13 | - | [7] |
In Vivo Efficacy in SARS-CoV-2 Mouse Models
This table presents the outcomes of in vivo studies using the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.
| Compound | Dosing Regimen | Key Findings | Survival Rate | Reference |
| GC376 | 40 mg/kg/day | Reduced viral loads, milder tissue lesions, and reduced inflammation. | No significant improvement in survival. | [4] |
| GS-441524 | Not specified in direct comparison | Effectively blocked proliferation of SARS-CoV-2 in the respiratory tract. | Not specified in direct comparison | [10] |
| GC376 + GS-441524 | Low-dose combination | Effectively protected mice against SARS-CoV-2 infection. | Not specified | [10] |
Efficacy in Feline Infectious Peritonitis (FIP)
GC376 and GS-441524 have been extensively studied for the treatment of FIP, a fatal coronavirus-induced disease in cats.
| Compound | Study Type | Key Findings | Remission/Success Rate | Reference |
| GC376 | Field trial in client-owned cats | Showed promise in treating certain presentations of FIP. | Not explicitly quantified as a single rate | [1] |
| GS-441524 | Systematic review of 11 studies (650 cats) | Highly promising treatment for FIP. | 84.6% overall success rate | [11] |
Preclinical Safety and Toxicology
| Compound | Animal Model | Key Safety Findings | Reference |
| GC376 | K18-hACE2 Mice | No obvious acute toxicity at 40 mg/kg/day for 7 days. | [4] |
| Cats | Transient stinging at injection site, subcutaneous fibrosis, hair loss, abnormal tooth development in juvenile cats. | [1] | |
| GS-441524 | Cats | Generally well-tolerated; pain at injection site. | [12] |
| Rats, Dogs, Monkeys | Well-tolerated at high oral doses in 7-day studies. | [13] | |
| Boceprevir | Mice, Rats, Monkeys | Liver and testicular toxicity observed at exposures similar to human clinical doses for HCV. | [14] |
Experimental Protocols
In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock of known titer
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (GC376, GS-441524, Boceprevir)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cell monolayer with a dilution of SARS-CoV-2 calculated to produce a countable number of plaques.
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the media containing the various concentrations of the test compounds.
-
Overlay: Add an overlay medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control wells.
In Vivo K18-hACE2 Mouse Model of SARS-CoV-2 Infection
Objective: To evaluate the in vivo efficacy of antiviral compounds against SARS-CoV-2.
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
Procedure:
-
Infection: Anesthetize mice and intranasally inoculate with a defined dose of SARS-CoV-2.
-
Treatment: Administer the test compound (e.g., GC376 via intraperitoneal injection) at a specified dosing regimen, starting at a defined time point post-infection. A vehicle control group is also included.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss and mortality.
-
Endpoint Analysis: At predetermined time points, euthanize subsets of mice and collect tissues (e.g., lungs, brain) for virological and pathological analysis.
-
Viral Load Quantification: Measure viral titers in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assays.
-
Histopathology: Examine tissue sections to assess the extent of inflammation and tissue damage.
Mandatory Visualization
Caption: Mechanism of action of GC376 as a coronavirus main protease inhibitor.
Caption: Experimental workflow for in vivo efficacy testing in the K18-hACE2 mouse model.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent GC376 with other key coronavirus main protease (Mpro) inhibitors, focusing on cross-resistance profiles. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of these compounds for research and development purposes.
I. Comparative Antiviral Activity
GC376 has demonstrated broad-spectrum activity against a range of coronaviruses. Its efficacy, along with that of other Mpro inhibitors like nirmatrelvir and boceprevir, is summarized below.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 | Vero E6 | 0.69 - 3.37 | 0.03 | [1][2] |
| SARS-CoV-2 | Calu-3 | < 3 | - | [3] | |
| NL63 | Caco-2 | < 3 | - | [3] | |
| 229E | A549 | < 3 | - | [3] | |
| OC43 | A549 | < 3 | - | [3] | |
| FIPV | CRFK | - | - | [4] | |
| Nirmatrelvir | SARS-CoV-2 | Vero E6 | 1.28 - 1.75 | - | [1] |
| FIPV | CRFK | - | - | [4] | |
| Boceprevir | SARS-CoV-2 | Calu-3 | > 20 | 4.13 | [2][3] |
| NL63 | Caco-2 | > 20 | - | [3] | |
| 229E | A549 | > 20 | - | [3] | |
| OC43 | A549 | > 20 | - | [3] |
II. Cross-Resistance Profiles of Mpro Inhibitors
The emergence of drug resistance is a significant concern for antiviral therapies. Several studies have identified mutations in the SARS-CoV-2 Mpro that confer resistance to various inhibitors. Some of these mutations lead to cross-resistance, affecting the efficacy of multiple drugs, while others have a more specific impact.
| Mutation | Fold Resistance to Nirmatrelvir | Fold Resistance to Ensitrelvir | Fold Resistance to GC376 | Key Findings & References |
| S144A | >20-fold | Up to 21-fold | - | Identified in in-vitro resistance selection studies.[5][6] |
| E166V | High | Up to 14-fold | - | Emergent resistance mutation in some clinical settings.[5][6] |
| M49L | - | Up to 71-fold | - | Confers high resistance to ensitrelvir.[6] |
| M49L + S144A | - | Up to 290-fold | - | Combination of mutations leads to synergistic resistance.[6] |
| G23del | Increased Susceptibility (~8-fold) | High Resistance (~35-fold) | - | Paradoxical effect on nirmatrelvir susceptibility.[7] |
| nsp12-S925P | Up to 3-fold | - | Up to 3-fold | A mutation in the Mpro cleavage site of FIPV that confers low-level resistance.[8] |
Note: A "-" indicates that specific quantitative data was not available in the referenced sources.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GC376 and other Mpro inhibitors.
A. Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition
This assay is used to determine the in-vitro inhibitory activity of compounds against the purified Mpro enzyme.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
Fluorogenic substrate peptide with a FRET pair (e.g., Edans/Dabcyl).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (GC376, nirmatrelvir, etc.) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a suitable nonlinear regression model.
-
B. Cell-Based Antiviral Activity Assay (Plaque Reduction or Yield Reduction)
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV).
-
Coronavirus strain of interest.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds dissolved in DMSO.
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose) for plaque assays.
-
Fixative (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
Host cells are seeded in multi-well plates and grown to confluency.
-
The cells are infected with a known amount of virus (multiplicity of infection - MOI) for a specified time (e.g., 1 hour).
-
After infection, the virus inoculum is removed, and the cells are washed.
-
Cell culture medium containing serial dilutions of the test compound (or DMSO as a control) is added to the wells.
-
For Plaque Reduction Assay: After an initial incubation period, the medium is replaced with an overlay medium containing the respective compound concentrations to restrict virus spread to adjacent cells. The plates are incubated for several days to allow for plaque formation.
-
For Yield Reduction Assay: The plates are incubated for a longer period (e.g., 24-72 hours) to allow for multiple rounds of viral replication.
-
Plaque Assay Analysis: The cells are fixed and stained with crystal violet. The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the DMSO control.
-
Yield Reduction Assay Analysis: The cell culture supernatant is collected, and the viral titer is determined by TCID50 assay or the viral RNA is quantified by RT-qPCR.
-
EC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
IV. Visualized Pathways and Workflows
A. Coronavirus Main Protease (Mpro) Signaling Pathway
The following diagram illustrates the critical role of the main protease (Mpro) in the coronavirus replication cycle and its inhibition by antiviral drugs like GC376.
Caption: Coronavirus Mpro cleaves viral polyproteins, a critical step for replication.
B. Experimental Workflow for Cross-Resistance Studies
The diagram below outlines a typical experimental workflow for identifying and characterizing cross-resistance between different antiviral compounds.
Caption: Workflow for selecting and characterizing drug-resistant coronavirus variants.
References
- 1. Molecular mechanisms of SARS-CoV-2 resistance to nirmatrelvir | The Transmission | University of Nebraska Medical Center [unmc.edu]
- 2. Potential Resistance of SARS-CoV-2 Main Protease (Mpro) against Protease Inhibitors: Lessons Learned from HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Oral Bioavailability of GC376 vs. GS-441524 in Felines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of two investigational antiviral compounds, GC376 and GS-441524, in felines. Both molecules have garnered significant attention for their therapeutic potential against feline infectious peritonitis (FIP), a fatal coronavirus-induced disease in cats. The oral route of administration is highly desirable for its convenience and reduced stress on the animal. However, the efficacy of orally administered drugs is contingent on their bioavailability. This document summarizes the available experimental data to facilitate a direct comparison of these two promising antiviral agents.
Key Findings
Experimental evidence suggests that GS-441524 exhibits superior oral bioavailability compared to GC376 in felines. Studies indicate that orally administered GS-441524 achieves therapeutic plasma concentrations, demonstrating better absorption, slower clearance, and a slower rate of metabolism than GC376.[1][2] In contrast, GC376 has been shown to be effective in treating FIP in cats only at high oral doses, suggesting poor absorption from the gastrointestinal tract.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for orally administered GS-441524 in felines. At the time of this publication, specific quantitative oral pharmacokinetic data (Cmax, Tmax, AUC, and bioavailability %) for GC376 in felines is not available in the peer-reviewed literature. One study noted that GC376 exhibited "favorable bioavailability" in cats, but the primary route of administration in that study was subcutaneous injection.[3]
| Parameter | GS-441524 (Oral Administration) | GC376 (Oral Administration) |
| Dose | 25 mg/kg | Data Not Available |
| Cmax (Maximum Plasma Concentration) | ~10,290 ng/mL | Data Not Available |
| Tmax (Time to Maximum Concentration) | ~3 hours (in 2 of 3 cats) | Data Not Available |
| Oral Bioavailability (%) | ~40% of subcutaneous/intravenous peak levels (unpublished data) | Data Not Available |
| Metabolism & Clearance | Slower clearance and metabolism compared to GC376[1][2] | Faster clearance and metabolism compared to GS-441524[1][2] |
Experimental Protocols
The determination of oral bioavailability of a drug in felines involves a systematic experimental approach. Below is a generalized protocol based on standard pharmacokinetic studies in this species.
Animal Subjects and Housing
-
Species: Domestic felines (Felis catus).
-
Health Status: Clinically healthy, adult cats. A thorough physical examination and baseline bloodwork are performed to ensure no underlying health issues that could affect drug metabolism.
-
Housing: Animals are housed individually in a controlled environment with regulated temperature, humidity, and light-dark cycles. This minimizes environmental variables that could impact the study's outcome.
-
Acclimation: A suitable acclimation period is provided for the cats to adjust to their new environment and handling procedures, thereby reducing stress-related physiological changes.
Drug Administration
-
Fasting: Cats are typically fasted overnight (e.g., 12 hours) prior to drug administration to standardize gastrointestinal conditions, as food can affect drug absorption. Water is provided ad libitum.
-
Oral Dosing: The drug (GC376 or GS-441524) is administered orally, often as a solution or within a capsule, followed by a small amount of water to ensure the entire dose is swallowed. The exact dose and formulation are recorded for each animal.
Blood Sample Collection
-
Route: Blood samples are collected via a peripheral vein, such as the cephalic or jugular vein.
-
Time Points: A series of blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). The plasma is then separated by centrifugation and stored at -80°C until analysis.
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a common and sensitive method for quantifying drug concentrations in plasma.
-
Validation: The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity for the specific drug being measured.
Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data for each cat is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Parameters Calculated: Key parameters determined from this analysis include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time. The AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are calculated.
-
-
Bioavailability Calculation: To determine the absolute oral bioavailability (F%), the AUC obtained after oral administration (AUCoral) is compared to the AUC obtained after intravenous (IV) administration (AUCIV) of the same dose of the drug in a separate phase of the study. The formula is:
-
F% = (AUCoral / AUCIV) x 100
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Potency: GC376 Versus Other 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro efficacy of key 3C-like protease inhibitors, featuring supporting experimental data and methodologies.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for antiviral drug development.[1][2][3][4] This guide provides a comparative overview of the in vitro potency of GC376, a broad-spectrum coronavirus 3CLpro inhibitor, against other prominent inhibitors such as nirmatrelvir and ensitrelvir.
Comparative In Vitro Potency of 3CLpro Inhibitors
The following table summarizes the in vitro inhibitory activities of GC376, nirmatrelvir, and ensitrelvir against SARS-CoV-2 3CLpro. The data is presented as the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from cell-based antiviral assays.
| Inhibitor | Assay Type | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference(s) |
| GC376 | Enzymatic (FRET) | SARS-CoV-2 3CLpro | 0.89 | - | - | [5] |
| Enzymatic (FRET) | SARS-CoV 3CLpro | 4.35 | - | - | [5] | |
| Enzymatic (FRET) | MERS-CoV 3CLpro | 1.56 | - | - | [5] | |
| Cell-based | SARS-CoV-2 | - | 3.37 | Vero E6 | [5] | |
| Cell-based | TGEV | - | 0.15 | - | [6] | |
| Cell-based | FIPV | - | 0.2 | - | [6] | |
| Nirmatrelvir | Enzymatic (Ki) | SARS-CoV-2 3CLpro (WT) | 0.000933 | - | - | |
| Enzymatic (Ki) | Omicron (P132H) 3CLpro | 0.000635 | - | - | ||
| Cell-based | SARS-CoV-2 (USA-WA1/2020) | - | 0.0745 (with MDR1 inhibitor) | Vero E6 | [7] | |
| Cell-based | SARS-CoV-2 (USA-WA1/2020) | - | 4.48 (without MDR1 inhibitor) | Vero E6 | [7] | |
| Cell-based | SARS-CoV-2 | - | 0.45 | Calu-3 | [8] | |
| Cell-based | OC43 | - | 0.09 | Huh7 | [8] | |
| Cell-based | 229E | - | 0.29 | Huh7 | [8] | |
| Ensitrelvir | Cell-based | SARS-CoV-2 (Omicron BA.1.18) | - | 0.160 | VeroE6/TMPRSS2 | [9] |
| Cell-based | SARS-CoV-2 (Delta) | - | 0.117 | VeroE6/TMPRSS2 | [9] | |
| Cell-based | SARS-CoV-2 (various Omicron) | - | 0.22 - 0.52 | VeroE6T | [10] |
Experimental Protocols
Enzymatic Inhibition Assay (FRET-based)
A common method to determine the in vitro inhibitory activity of compounds against purified 3CLpro is the Förster Resonance Energy Transfer (FRET) assay.[1][5]
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl)
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (GC376, nirmatrelvir, etc.) and DMSO for dilution
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
Enzyme Preparation: Dilute the purified 3CLpro to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compounds to the wells of the microplate.
-
Add the 3CLpro enzyme solution to each well.
-
Pre-incubate the plate at room temperature (e.g., for 30 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[11][12]
Cell Lines:
-
Vero E6 (African green monkey kidney epithelial cells)
-
HEK293T cells engineered to express ACE2 and TMPRSS2 (HEK293T/ACE2-TMPRSS2)[11]
-
Calu-3 (human lung adenocarcinoma cells)
Procedure:
-
Cell Seeding: Seed the chosen cell line into 96-well plates and incubate overnight to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability:
-
After incubation, assess cell viability using methods such as the MTT assay or by staining with crystal violet.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the 3CLpro inhibition pathway and a typical experimental workflow for determining in vitro potency.
Caption: Mechanism of 3CLpro Inhibition.
Caption: In Vitro Potency Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
- 3. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shionogimedical.com [shionogimedical.com]
- 10. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Combination of GC376 and Molnupiravir Demonstrates Additive to Synergistic Antiviral Effects Against SARS-CoV-2 In Vitro
A promising antiviral strategy involves the combination of the 3C-like protease inhibitor GC376 and the nucleoside analog molnupiravir, which has been shown to exhibit both additive and synergistic effects against SARS-CoV-2 in laboratory studies. This combination targets two distinct and essential viral replication mechanisms, potentially leading to more potent viral inhibition and a higher barrier to the development of drug resistance.
The rationale for combining GC376 and molnupiravir lies in their complementary mechanisms of action.[1] GC376 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1][3] By blocking this protease, GC376 effectively halts the viral life cycle.[1] On the other hand, molnupiravir is a prodrug that is converted into its active form, β-D-N4-hydroxycytidine (NHC).[4] NHC is a nucleoside analog that is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process termed "lethal mutagenesis" or "error catastrophe".[4][5]
In Vitro Efficacy
A key study investigating the combined effect of GC376 and molnupiravir against SARS-CoV-2 in Vero E6 cells demonstrated a time-dependent interaction, shifting from synergistic to additive.[6][7][8] At 48 hours post-infection, the combination showed a synergistic activity with a Highest Single Agent (HSA) score of 19.33.[6][7][8] By 72 hours, the effect was characterized as additive, with an HSA score of 8.61.[6][7][8] This suggests a potent early antiviral effect that is sustained over time.
| Time Point | Interaction | HSA Score | p-value |
| 48 hours | Synergistic | 19.33 | < 0.0001 |
| 72 hours | Additive | 8.61 | < 0.0001 |
| Table 1: In Vitro antiviral activity of GC376 and molnupiravir combination against SARS-CoV-2 in Vero E6 cells.[6][7][8] |
Mechanisms of Action
The distinct targets of GC376 and molnupiravir within the viral replication cycle provide a strong basis for their combined use. This dual-pronged attack can lead to a more profound suppression of viral replication than either agent alone.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 5. fipcatsaustralia.org.au [fipcatsaustralia.org.au]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Deuterated Variants of GC376 for Enhanced Antiviral Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated variants of the broad-spectrum coronavirus protease inhibitor, GC376, with its parent compound. The strategic replacement of hydrogen with its heavier isotope, deuterium, at metabolically vulnerable sites aims to enhance the pharmacokinetic profile and therapeutic efficacy of the antiviral agent. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying scientific principles and workflows.
Introduction to GC376 and the Rationale for Deuteration
GC376 is a dipeptide-based prodrug that converts to its active aldehyde form, GC373, and targets the main protease (Mpro or 3CLpro) of a wide range of coronaviruses, including SARS-CoV-2. Mpro is a viral enzyme essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By inhibiting Mpro, GC376 effectively halts viral proliferation.[1]
Deuteration is a strategy used in medicinal chemistry to improve the metabolic stability of drug candidates.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites, thereby enhancing both safety and efficacy.[3][4] Studies have explored the deuteration of GC376 at its metabolically susceptible positions to improve its antiviral potency against SARS-CoV-2.[5][6]
Comparative Analysis of In Vitro Potency
A key study by Dampalla et al. (2021) synthesized and evaluated a series of deuterated variants of GC376.[6] The potency of these compounds was assessed using both an enzyme-based inhibition assay against SARS-CoV-2 3CLpro and a cell-based antiviral assay in Vero E6 cells. The results demonstrate that specific deuterated variants exhibit modestly improved potency compared to the non-deuterated parent compound.
Below is a summary of the half-maximal inhibitory concentration (IC50) from the enzymatic assay and the half-maximal effective concentration (EC50) from the cell-based plaque reduction assay.[6]
| Compound | Modification | 3CLpro IC50 (µM) | Antiviral EC50 (µM) |
| GC376 | Non-deuterated parent compound | 0.11 ± 0.01 | 0.48 ± 0.06 |
| Compound 1 | Deuterated aromatic ring (d5-phenyl) | 0.08 ± 0.01 | 0.28 ± 0.08 |
| Compound 2 | Deuterated benzylic carbon (d2-benzyl) | 0.08 ± 0.01 | 0.25 ± 0.04 |
| Compound 3 | Deuterated aromatic ring and benzylic carbon (d7-benzyl) | 0.07 ± 0.01 | 0.23 ± 0.05 |
Data sourced from Dampalla et al., PNAS, 2021.[6] All tested compounds, including GC376, showed no cytotoxicity up to 100 µM.[7]
In Vivo Efficacy in a Lethal SARS-CoV-2 Mouse Model
The therapeutic efficacy of the most promising deuterated variant, Compound 2, was evaluated in a lethal infection model using K18-hACE2 transgenic mice.[6] These mice express the human ACE2 receptor, making them susceptible to severe SARS-CoV-2 infection that mirrors aspects of severe COVID-19 in humans.[6]
In this study, post-infection treatment with Compound 2, starting 24 hours after viral challenge, resulted in a significant increase in the survival rate of the infected mice compared to the vehicle-treated control group.[6] While all vehicle-treated mice succumbed to the infection by day 5, all mice treated with Compound 2 survived through the end of the 15-day study.[6] This demonstrates the potential of deuterated GC376 variants to serve as effective post-exposure antiviral agents.
Experimental Methodologies
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of the main protease.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence. When 3CLpro cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.[8]
-
Reagents:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (GC376 and deuterated variants) dissolved in DMSO.
-
-
Procedure:
-
Serial dilutions of the test compounds are prepared.
-
The 3CLpro enzyme is added to the wells of a microplate, followed by the addition of the test compound dilutions. A DMSO-only well serves as a negative control.
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is monitored over time.
-
The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value is calculated from the dose-response curve of enzyme inhibition versus compound concentration.[9]
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit viral replication in cultured cells.
-
Principle: The assay measures the reduction in the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells (e.g., Vero E6) in the presence of the antiviral compound.
-
Materials:
-
Vero E6 cells (African green monkey kidney epithelial cells).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium (e.g., DMEM with fetal bovine serum).
-
Test compounds.
-
Agarose overlay to restrict viral spread to adjacent cells.
-
-
Procedure:
-
Vero E6 cells are seeded in multi-well plates to form a confluent monolayer.
-
The cells are infected with a standardized amount of SARS-CoV-2.
-
After a viral adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a medium containing various concentrations of the test compound and mixed with low-melting-point agarose.
-
The plates are incubated for 48-72 hours to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted, and the EC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration.[5]
-
In Vivo Efficacy Study in K18-hACE2 Mice
This animal model is used to assess the therapeutic potential of antiviral candidates in a living organism.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to lethal SARS-CoV-2 infection.[6]
-
Procedure:
-
Mice are infected with a lethal dose of SARS-CoV-2.
-
Treatment with the deuterated GC376 variant (e.g., Compound 2) or a vehicle control is initiated 24 hours post-infection. The drug is typically administered via intraperitoneal injection.
-
The mice are monitored daily for clinical signs of disease, including weight loss and mortality, for a specified period (e.g., 15 days).
-
The primary endpoint is survival. Secondary endpoints can include viral load in the lungs and other tissues, as well as histopathological analysis of lung tissue to assess inflammation and damage.[6]
-
Visualizing the Science
The following diagrams illustrate the mechanism of action of GC376 and the workflows of the key experiments.
Caption: Mechanism of GC376 action against SARS-CoV-2 replication.
Caption: Workflow for evaluating deuterated GC376 variants.
Conclusion
The strategic deuteration of GC376 represents a promising approach to enhance its antiviral properties. Experimental data indicates that specific deuterated variants, such as Compound 2 with deuterium at the benzylic carbon, exhibit improved in vitro potency against SARS-CoV-2.[6] More significantly, this enhanced in vitro activity translates to a substantial improvement in in vivo efficacy, as demonstrated by the increased survival of mice in a lethal infection model.[6] These findings support the further development of deuterated GC376 analogs as potential therapeutic agents for COVID-19 and other coronavirus-mediated diseases. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this and other antiviral candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Index of GC376 and Boceprevir
For Immediate Release
A Head-to-Head In Vitro Comparison of Two Key Viral Protease Inhibitors
In the landscape of antiviral drug development, the selectivity index (SI) serves as a critical metric for evaluating the therapeutic potential of a compound. It represents the ratio of a drug's cytotoxicity to its antiviral efficacy, providing a measure of its safety and specificity. This guide presents a detailed comparison of the selectivity indices of two prominent protease inhibitors: GC376, a broad-spectrum antiviral, and boceprevir, a clinically approved hepatitis C virus (HCV) therapeutic that has been investigated for other viral targets. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative in vitro performance of these two agents.
Quantitative Performance Data
The following table summarizes the in vitro efficacy and cytotoxicity of GC376 and boceprevir against various viral targets, primarily focusing on coronaviruses, given the significant research interest in this area. The data has been compiled from multiple independent studies to provide a comprehensive overview.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GC376 | SARS-CoV-2 | Vero | 3.37 | >100 | >29.6 | [1] |
| SARS-CoV-2 | Vero E6 | 0.70 | >200 | >285.7 | [2] | |
| SARS-CoV-2 | Calu-3 | < 3 | >100 | >33.3 | [3] | |
| SARS-CoV-2 | Caco-2 | 2.58 | >100 | >38.8 | [4] | |
| NL63 | Caco-2 | 0.7013 | >100 | >142.6 | [3] | |
| Multiple Coronaviruses | - | 0.099 - 3.37 | >100 | >29.6 - >1010 | [4] | |
| Boceprevir | SARS-CoV-2 | Vero | 1.90 | >100 | >52.6 | [1] |
| SARS-CoV-2 | Vero | 1.31 | >100 | >76.3 | [4] | |
| SARS-CoV-2 | Vero | 15.57 | >200 | >12.8 | [2] | |
| SARS-CoV-2 | Calu-3 | > 20 | >100 | < 5 | [3] | |
| SARS-CoV-2 | Caco-2 | 2.97 | >100 | >33.7 | [4] | |
| NL63 | Caco-2 | 36.31 | >100 | >2.75 | [3] | |
| HCV Genotype 1b Replicon | Huh-7 | 0.2 | - | - | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that inhibits 50% of viral activity. A lower EC50 indicates higher antiviral potency. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that causes 50% cell death. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI is desirable, indicating a wider therapeutic window.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.
Enzymatic Inhibition Assay (FRET-based)
This assay biochemically quantifies the inhibitory effect of the compounds on the enzymatic activity of the target viral protease (e.g., SARS-CoV-2 Mpro).
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescent signal. Upon cleavage by the protease, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 Mpro)
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (GC376, boceprevir) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Test compounds are serially diluted to various concentrations.
-
The recombinant viral protease is pre-incubated with the diluted compounds in the assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of protease inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Assays
These assays evaluate the ability of the compounds to inhibit viral replication within a cellular context.
-
Principle: Many viruses cause visible damage, or cytopathic effects, to infected cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.
-
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus isolate
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., neutral red, crystal violet, or MTS)
-
-
Procedure:
-
Host cells are seeded in 96-well plates and incubated to form a monolayer.
-
Cells are treated with various concentrations of the test compounds.
-
Treated cells are then infected with a known titer of the virus.
-
Plates are incubated for a period sufficient for CPE to develop in the virus control wells (typically 48-72 hours).
-
Cell viability is quantified using a suitable reagent.
-
The EC50 is calculated by plotting the percentage of viral inhibition (protection from CPE) against the logarithm of the compound concentration.
-
-
Principle: This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Materials:
-
Host cell line
-
Virus isolate
-
Cell culture medium
-
Test compounds
-
96-well plates
-
-
Procedure:
-
Host cells are seeded and treated with serial dilutions of the test compounds.
-
Cells are infected with the virus.
-
After a single replication cycle (typically 24-48 hours), the cell culture supernatant, containing progeny virions, is collected.
-
The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
The EC50 is determined as the compound concentration that reduces the viral yield by 50% compared to the untreated virus control.
-
Cytotoxicity Assay
-
Principle: This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Materials:
-
Host cell line
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTS, or trypan blue)
-
-
Procedure:
-
Host cells are seeded in 96-well plates.
-
Cells are treated with the same range of compound concentrations used in the antiviral assays.
-
Plates are incubated for the same duration as the antiviral assays.
-
Cell viability is measured.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
-
Mechanism of Action and Signaling Pathways
Both GC376 and boceprevir function by inhibiting viral proteases, which are essential enzymes for viral replication. These proteases cleave large viral polyproteins into individual functional proteins required for the assembly of new virions.
GC376 is a prodrug that is converted to its active aldehyde form, GC373, within the cell. GC373 is a potent inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in coronaviruses. It forms a covalent bond with a cysteine residue in the active site of the Mpro, thereby blocking its catalytic activity.[6][7][8]
Boceprevir is a ketoamide that acts as a covalent, reversible inhibitor of the hepatitis C virus NS3/4A serine protease.[9] The NS3/4A protease is responsible for cleaving the HCV polyprotein. Boceprevir has also been shown to inhibit the Mpro of SARS-CoV-2, although it was originally designed for a different viral protease.[10]
Caption: Mechanism of viral protease inhibition by GC376 and boceprevir.
Caption: Experimental workflow for determining the Selectivity Index.
References
- 1. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 10. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]
Assessing the Genetic Barrier to Resistance for GC376: A Comparative Guide
This guide offers a comparative analysis of the genetic barrier to resistance for the antiviral candidate GC376 against other prominent SARS-CoV-2 main protease (Mpro) inhibitors, Nirmatrelvir and Ensitrelvir. The content is tailored for researchers, scientists, and drug development professionals, providing experimental data, protocols, and visual aids to facilitate an objective comparison.
Introduction and Mechanism of Action
GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has shown efficacy against various coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2. Like the clinically approved drugs Nirmatrelvir (the active component of Paxlovid) and Ensitrelvir, GC376 targets the main protease (Mpro or 3CLpro).
Mpro is a viral cysteine protease essential for the replication of coronaviruses. It functions by cleaving viral polyproteins (pp1a and pp1ab) at 11 specific sites to release functional non-structural proteins (nsps). By inhibiting Mpro, these drugs halt the viral replication cycle. GC376 acts as a prodrug of GC373; upon administration, it converts to its active aldehyde form and forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, blocking its function.
Experimental Protocols for Assessing Resistance
The genetic barrier to resistance is typically evaluated through a series of in vitro experiments designed to select for and characterize drug-resistant viral mutants.
-
In Vitro Resistance Selection : This involves serially passaging the virus in cell culture (e.g., VeroE6 cells) in the presence of sub-lethal, and gradually increasing, concentrations of the antiviral drug. This process applies selective pressure, allowing viruses with resistance-conferring mutations to outcompete the wild-type virus.
-
Genotypic Analysis : The viral RNA from resistant populations is extracted and sequenced, often using next-generation sequencing (NGS), to identify mutations in the drug's target gene (in this case, Mpro) that are not present in the original or control virus populations.
-
Phenotypic Characterization : The identified mutations are engineered into a recombinant virus using reverse genetics. The susceptibility of these mutant viruses to the drug is then quantified using:
-
Antiviral Assays : To determine the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. A fold-change in EC50 is calculated by comparing the mutant virus to the wild-type.
-
Enzymatic Assays : To measure the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) against the purified mutant Mpro enzyme.
-
-
Viral Fitness Assessment : The replication capacity of the resistant mutants is often compared to the wild-type virus in the absence of the drug to determine if the resistance mutations come at a fitness cost.
Comparative Pharmacokinetics of GC376 Across Diverse Animal Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of GC376, a potent 3C-like protease inhibitor, across various animal models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes complex biological and experimental processes to facilitate a deeper understanding of GC376's behavior in vivo.
Executive Summary
GC376 has emerged as a promising antiviral agent, particularly against coronaviruses. Understanding its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted—is crucial for the development of effective therapeutic strategies. This guide consolidates available data from studies in felines, mice, and canines to offer a comparative perspective on the drug's disposition in these species. While pharmacokinetic data in hamsters remains limited in the public domain, this guide provides a foundational understanding based on available research.
Data Presentation: Comparative Pharmacokinetics of GC376
The following table summarizes the key pharmacokinetic parameters of GC376 observed in different animal models. These parameters are essential for comparing the drug's exposure and persistence across species, informing dose selection and regimen design for preclinical and clinical studies.
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Cat | Subcutaneous (SC) | 10 | ~4.5 | ~1.5 | ~25 | ~3.5 | Not Reported | [1] |
| Subcutaneous (SC) | 15 (q12h) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] | |
| Oral | Not Reported | Lower than SC | Slower than SC | Lower than SC | Slower than SC | Poor | [4] | |
| Mouse | Intramuscular (IM) | 111 | 23.5 ± 5.4 | 0.22 ± 0.07 | 45.3 ± 9.8 | 1.8 ± 0.3 | Not Reported | [5] |
| Intraperitoneal (IP) | 20 (q12h) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] | |
| Dog | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 85.7% (for a similar compound) | [7] |
| Hamster | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Note: Data for dogs and hamsters are limited in publicly available literature. The oral bioavailability in dogs is for a structurally similar compound and is provided for reference. "q12h" indicates dosing every 12 hours.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines the experimental protocols employed in the pharmacokinetic studies of GC376.
Drug Formulation and Administration
-
Cats (Subcutaneous): GC376 was formulated in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG400) at a concentration of 53 mg/mL.[2] The formulation was administered subcutaneously, typically in the loose skin between the shoulder blades.[2][9][10]
-
Mice (Intramuscular and Intraperitoneal): For intramuscular administration, the specific formulation was not detailed but was administered to BALB/c mice.[5] For intraperitoneal injection in K18-hACE2 transgenic mice, GC376 was dissolved in deionized water and administered at a volume appropriate for the animal's weight.[6]
Sample Collection
-
Blood Sampling: Serial blood samples were collected from the animals at predetermined time points post-drug administration. The exact sites of collection (e.g., jugular vein, saphenous vein) and the volume of blood drawn varied depending on the animal model and the specific study protocol.
Analytical Method for GC376 Quantification
-
High-Performance Liquid Chromatography (HPLC): The concentration of GC376 in plasma samples was quantified using a validated HPLC method coupled with ultraviolet (UV) detection.[11][12][13][14][15]
-
Sample Preparation: Plasma samples were typically subjected to protein precipitation using an organic solvent such as methanol or acetonitrile.[14][15] This step removes larger protein molecules that can interfere with the analysis. The resulting supernatant was then filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase analytical column was commonly used for separation.[14][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) was employed to separate GC376 from other plasma components.[11]
-
Detection: The concentration of GC376 was determined by measuring its UV absorbance at a specific wavelength.[11][14][15]
-
-
Quantification: The peak area of GC376 in the chromatogram is proportional to its concentration in the sample. A calibration curve is generated using standards of known GC376 concentrations to quantify the amount of drug in the unknown plasma samples.[11]
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of GC376 and a typical experimental workflow for its pharmacokinetic evaluation.
References
- 1. catsonlyvc.com [catsonlyvc.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Pet Drugs and Pharmacokinetic Insights from FDA-Approved Products - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients | MDPI [mdpi.com]
- 10. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of HPLC-UV Method for the Determination of Favipiravir in Human Plasma | Komarov | Drug development & registration [pharmjournal.ru]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antiviral agent GC376 with other notable pan-coronavirus inhibitors, supported by experimental data. GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action, targeting the highly conserved main protease (Mpro or 3CLpro), makes it a compelling candidate for combating current and future coronavirus threats.[3]
Mechanism of Action: Targeting Viral Replication
GC376 is a prodrug of GC373 and functions as a competitive inhibitor of the viral 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1] By binding to the active site of 3CLpro, GC376 blocks this crucial step, thereby halting the viral life cycle.[4] This mechanism is shared by other protease inhibitors, such as nirmatrelvir, the active component of Paxlovid. In contrast, other antivirals like remdesivir target the viral RNA-dependent RNA polymerase (RdRp), another key enzyme in viral replication.[5]
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 4. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 5. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GC376 Sodium: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of GC376 sodium, a potent protease inhibitor. Adherence to these procedures will help mitigate risks and ensure that disposal is conducted in an environmentally responsible manner.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to follow standard laboratory safety procedures for protease inhibitors. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
After handling, always wash hands thoroughly with soap and water. In the event of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1][2][3]
Step-by-Step Disposal Procedure
As specific degradation or deactivation protocols for this compound are not publicly available, a conservative approach based on general principles of chemical waste management is required. The primary directive is to treat this compound as hazardous chemical waste and to follow all applicable local, regional, and national regulations.[1][4]
Experimental Protocol: General Disposal of this compound Waste
Objective: To safely collect and dispose of solid this compound and solutions containing this compound.
Materials:
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated vials, weighing paper) from liquid waste (e.g., unused solutions, contaminated solvents).
-
-
Solid Waste Collection:
-
Place all solid materials contaminated with this compound, including empty stock vials and contaminated labware (e.g., pipette tips), into a designated, sealable, and clearly labeled hazardous waste container.
-
The label should include, at a minimum: "Hazardous Waste," "this compound," and the date of accumulation.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The label should specify the contents, including the name "this compound" and all solvent components with their approximate concentrations.
-
Avoid overfilling the container; leave adequate headspace for expansion.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not under any circumstances discharge this compound waste down the drain or dispose of it in the regular trash.[4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste disposal procedures and EHS office for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GC376 Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling GC376 sodium, a potent 3C-like protease inhibitor. Adherence to these procedures is critical for personnel safety and the integrity of your experimental work.
Proper handling and disposal of chemical compounds are as crucial as the research itself. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and a clear disposal strategy for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, especially in its solid, powdered form or when preparing stock solutions, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound in solid or solution form.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | A properly fitted N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
Operational Plan: Safe Handling and Storage Workflow
A systematic approach to handling and storing this compound is essential to maintain its stability and prevent accidental exposure. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Caption: A step-by-step workflow for the safe handling and preparation of this compound solutions.
Experimental Protocol: In Vitro Antiviral Assay
A frequently employed method to evaluate the antiviral efficacy of this compound is through a cell-based assay.
-
Cell Seeding : Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.[1]
-
Compound Preparation : Prepare serial dilutions of the this compound stock solution in cell culture medium.[1] A common stock solution concentration is 10 mg/ml in DMSO.[2]
-
Virus Infection : Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).[1]
-
Treatment : Following a viral adsorption period, remove the virus inoculum and introduce the media containing the various concentrations of this compound.[1]
-
Incubation : Incubate the plates for a designated period (e.g., 24-72 hours).[1]
-
Endpoint Analysis : Assess the antiviral effect through a suitable method, such as a cytopathic effect (CPE) assay, plaque reduction assay, or MTT assay to quantify cell viability.[1]
Disposal Plan: Ensuring a Safe and Clean Exit
The proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and potential health hazards.[1]
Caption: A clear guide to the proper disposal channels for different types of this compound waste.
By implementing these safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their valuable research. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
